2-(2-Fluoro-3-nitrophenyl)acetonitrile
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H5FN2O2 |
|---|---|
Molecular Weight |
180.14 g/mol |
IUPAC Name |
2-(2-fluoro-3-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5FN2O2/c9-8-6(4-5-10)2-1-3-7(8)11(12)13/h1-3H,4H2 |
InChI Key |
CMPOJYAPMSVVIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CC#N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a robust and logical synthetic pathway for 2-(2-fluoro-3-nitrophenyl)acetonitrile, a valuable building block in medicinal chemistry and materials science. The described synthesis is structured to provide not only a step-by-step protocol but also a deep understanding of the underlying chemical principles, potential challenges, and critical safety considerations.
Strategic Approach to Synthesis
The synthesis of 2-(2-fluoro-3-nitrophenyl)acetonitrile is most effectively approached through a two-step sequence starting from the commercially available or readily synthesized 2-fluoro-3-nitrotoluene. This strategy leverages a well-established free-radical benzylic halogenation followed by a classical nucleophilic substitution. This pathway is selected for its reliability, scalability, and the predictable reactivity of the intermediates involved. The electron-withdrawing nature of the nitro and fluoro groups on the aromatic ring deactivates it towards electrophilic attack, thus favoring selective functionalization of the benzylic methyl group.
The overall transformation is outlined below:
Caption: Workflow for the benzylic bromination of 2-fluoro-3-nitrotoluene.
Step 2: Cyanation of 2-Fluoro-3-nitrobenzyl bromide
The second step involves the conversion of the newly formed benzyl bromide to the target acetonitrile derivative via a nucleophilic substitution reaction with a cyanide salt.
Causality Behind Experimental Choices:
-
Mechanism: This reaction proceeds via a classic Sₙ2 mechanism. The cyanide ion (CN⁻) is a potent nucleophile that attacks the electrophilic benzylic carbon, displacing the bromide leaving group. [1][2]* Reagents: Sodium cyanide (NaCN) or potassium cyanide (KCN) are common and effective sources of the cyanide nucleophile. [3][4]* Solvent: A polar aprotic solvent like DMSO is ideal for this reaction. It effectively solvates the sodium cation while leaving the cyanide anion relatively "naked" and highly nucleophilic, thus accelerating the Sₙ2 reaction. [3]The low solubility of NaCN in DMSO can sometimes be an issue, which can be mitigated by portionwise addition or using a more dilute solution. [3] Trustworthiness & Self-Validation: The progress of this reaction can be easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting benzyl bromide and the appearance of the more polar product spot. The final product's identity and purity can be confirmed using standard analytical techniques such as NMR, IR (presence of a sharp nitrile peak ~2250 cm⁻¹), and Mass Spectrometry.
Experimental Protocols
Disclaimer: These protocols are intended for qualified researchers in a well-equipped laboratory. All operations involving cyanides must be performed with extreme caution in a certified fume hood, and all local safety regulations must be strictly followed.
Protocol 1: Synthesis of 2-Fluoro-3-nitrobenzyl bromide
-
Reactor Setup: A round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen inlet is charged with 2-fluoro-3-nitrotoluene (1.0 eq).
-
Reagent Addition: Acetonitrile is added as the solvent. N-bromosuccinimide (1.1 eq) and AIBN (0.05 eq) are then added to the stirred solution.
-
Reaction: The mixture is heated to reflux (approx. 82°C) under a nitrogen atmosphere. The reaction is monitored by TLC or GC-MS until the starting material is consumed (typically 2-4 hours).
-
Work-up: The reaction mixture is cooled to room temperature. The precipitated succinimide byproduct is removed by filtration.
-
Purification: The filtrate is transferred to a separatory funnel and washed sequentially with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 2-fluoro-3-nitrobenzyl bromide, which can be used in the next step without further purification or purified by column chromatography if necessary.
Protocol 2: Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
CRITICAL SAFETY NOTE: Sodium cyanide is a highly toxic substance. Handle with extreme care using appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and double gloves. [5]All manipulations must be performed in a chemical fume hood. An emergency cyanide antidote kit should be readily available. All glassware and waste must be decontaminated with bleach solution. [3]
-
Reactor Setup: A dry round-bottom flask is charged with sodium cyanide (1.5 eq) and anhydrous DMSO.
-
Reagent Addition: A solution of 2-fluoro-3-nitrobenzyl bromide (1.0 eq) in a minimal amount of DMSO is added dropwise to the stirred cyanide solution at room temperature.
-
Reaction: The reaction mixture is heated to 90°C and stirred for 2-3 hours. [3]The reaction progress is monitored by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is carefully poured into a large volume of ice-water. This will precipitate the product.
-
Purification: The resulting solid is collected by vacuum filtration, washed thoroughly with water, and dried. The crude product can be further purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) to afford 2-(2-fluoro-3-nitrophenyl)acetonitrile as a solid.
Data Presentation
| Parameter | 2-Fluoro-3-nitrotoluene | 2-Fluoro-3-nitrobenzyl bromide | 2-(2-Fluoro-3-nitrophenyl)acetonitrile |
| Molecular Formula | C₇H₆FNO₂ | C₇H₅BrFNO₂ | C₈H₅FN₂O₂ |
| Molecular Weight | 155.13 g/mol | 234.03 g/mol | 180.14 g/mol |
| Typical Yield | (Starting Material) | >90% (crude) | 85-95% |
| Physical State | Yellow Oil/Solid [6] | Solid | Solid |
| Key IR Peaks (cm⁻¹) | ~1530, 1350 (NO₂) | ~1530, 1350 (NO₂) | ~2250 (C≡N), ~1530, 1350 (NO₂) |
References
-
United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures. [Link]
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Frost, L. (2001, November 26). Nucleophilic displacement of a benzylic bromide using sodium cyanide. Synthetic Pages. [Link]
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911Metallurgist. (2016, January 25). Sodium Cyanide Safety - Poisoning - HCN Vapor. [Link]
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Scientific Update. (2022, October 26). Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. [Link]
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WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
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University of Tennessee Health Science Center. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide. [Link]
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Taekwang Industrial Co., Ltd. (2012). Sodium Cyanide Safety Handling Guide. [Link]
- Google Patents. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
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European Patent Office. (2018, July 9). EP 3594199 A1 - CRYSTALLINE 2-FLUORO-3-NITROTOLUENE AND PROCESS FOR THE PREPARATION THEREOF. [Link]
-
CSIR NET LIFE SCIENCE COACHING. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. [Link]
- Google Patents. CN118271177B - Production process of 2-fluoro-3-nitrobenzoic acid.
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Pearson. Predict the products of the following reactions. (c) benzyl bromide + sodium cyanide. [Link]
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Chemistry Steps. (2024, February 10). Benzylic Bromination. [Link]
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Organic Chemistry Data. Bromination - Common Conditions. [Link]
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American Chemical Society. (2013, November 21). A Scalable Procedure for Light-Induced Benzylic Brominations in Continuous Flow. The Journal of Organic Chemistry. [Link]
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YouTube. (2015, May 10). Nucleophilic substitution reactions with cyanide. [Link]
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Organic Chemistry Portal. Rosenmund-von Braun Reaction. [Link]
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A-Level Chemistry. Halogenoalkanes | Nucleophilic Substitution (with :CN-). [Link]
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Scientific Update. (2017, July 18). Synthesizing Aromatic Nitriles via Cyanation. [Link]
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ChemRxiv. A General Catalyzed Cyanation of Aryl Bromides and Hydrocyanation of Olefins Using Acetonitrile as Cyanide Surrogate. [Link]
-
Reddit. (2023, October 13). Cyanation of aryl bromide. [Link]
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Comprehensive Technical Guide: Strategic Applications of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in Advanced Organic Synthesis
Executive Summary
In the landscape of modern drug discovery and complex heterocyclic synthesis, polyfunctionalized aromatic building blocks are critical. 2-(2-Fluoro-3-nitrophenyl)acetonitrile (CAS: 1214360-03-8) represents a highly specialized, synthetically versatile intermediate [1]. Characterized by an orthogonal reactivity profile, this molecule features three distinct reactive vectors: an acidic α -carbon on the acetonitrile moiety, a highly electrophilic fluorinated C2 position, and a reducible nitro group at C3.
This whitepaper provides an authoritative, in-depth analysis of the compound's physicochemical properties, electronic topography, and validated experimental workflows, designed specifically for researchers and drug development professionals.
Physicochemical Profiling & Structural Architecture
Understanding the baseline metrics of 2-(2-Fluoro-3-nitrophenyl)acetonitrile is essential for predicting its behavior in various solvent systems and its performance in purification workflows. The presence of the highly electronegative fluorine atom adjacent to the strongly electron-withdrawing nitro group significantly alters the electron density of the aromatic ring.
Quantitative Data Summary
| Property | Value | Structural Significance |
| CAS Number | 1214360-03-8 | Unique identifier for procurement and literature tracking [1]. |
| PubChem CID | 20405940 | Database registry for computational modeling [1]. |
| Molecular Formula | C₈H₅FN₂O₂ | Indicates a high degree of unsaturation and heteroatom density. |
| Molecular Weight | 180.14 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |
| Exact Mass | 180.0335 Da | Critical for High-Resolution Mass Spectrometry (HRMS) validation. |
| SMILES | C1=CC(=C(C(=C1)[O-])F)CC#N | Defines the 1,2,3-contiguous substitution pattern. |
| Topological Polar Surface Area | 69.6 Ų | Falls within the optimal range (< 90 Ų) for blood-brain barrier (BBB) penetration if retained in the final API. |
Electronic Topography and Reactivity Profiling
The strategic value of 2-(2-Fluoro-3-nitrophenyl)acetonitrile lies in the synergistic electronic effects of its substituents.
-
C2-Fluorine Activation : The fluorine atom is positioned ortho to the strongly electron-withdrawing nitro group. This creates a severe electron deficiency at the C2 carbon, making it highly susceptible to Nucleophilic Aromatic Substitution (SₙAr) . The nitro group stabilizes the resulting negative charge in the transition state (Meisenheimer complex) via resonance [2].
-
C1-Acetonitrile Acidity : The methylene protons ( α to the nitrile) are acidic (pKa ~ 20-22 in DMSO). They can be deprotonated by moderate bases (e.g., NaH, LDA) to act as carbon nucleophiles for alkylation or Knoevenagel condensations.
-
C3-Nitro Reduction : The nitro group serves as a masked amine. Post-SₙAr or post-alkylation, the nitro group can be chemoselectively reduced to yield an aniline, enabling subsequent cyclization cascades (e.g., forming benzimidazoles or indoles).
Divergent synthetic pathways of 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
Validated Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality for reagent selection and operational parameters is explicitly detailed to empower researchers to troubleshoot and adapt these methods.
Protocol A: Regioselective SₙAr with Secondary Amines (e.g., Morpholine)
This protocol describes the displacement of the C2-fluorine atom.
Mechanistic Rationale : N,N-Dimethylformamide (DMF) is selected as the solvent due to its high dielectric constant, which significantly stabilizes the highly polar Meisenheimer transition state. Potassium carbonate (K₂CO₃) acts as a heterogeneous, non-nucleophilic base to scavenge the generated hydrofluoric acid (HF), preventing the protonation and subsequent deactivation of the nucleophilic amine.
Step-by-Step Methodology :
-
Preparation : To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-(2-Fluoro-3-nitrophenyl)acetonitrile (1.00 g, 5.55 mmol, 1.0 eq) and anhydrous K₂CO₃ (1.53 g, 11.1 mmol, 2.0 eq).
-
Solvent Addition : Suspend the mixture in anhydrous DMF (15 mL) under an argon atmosphere.
-
Nucleophile Introduction : Add morpholine (0.58 g, 6.66 mmol, 1.2 eq) dropwise via syringe at room temperature.
-
Thermal Activation : Attach a reflux condenser and heat the reaction mixture to 80 °C using a pre-heated oil bath. Stir vigorously for 4–6 hours.
-
In-Process Monitoring : Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (R_f ~ 0.5) will convert to a bright yellow, more polar product spot (R_f ~ 0.3).
-
Quench and Workup : Cool the mixture to room temperature and pour it into 50 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 25 mL).
-
Purification : Wash the combined organic layers with saturated aqueous LiCl (3 × 20 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography if necessary.
Addition-elimination mechanism of the SₙAr reaction at the C2 position.
Protocol B: Chemoselective Nitro Reduction to Aniline
When the fluorine atom must be retained for the final Active Pharmaceutical Ingredient (API)—often desired to improve metabolic stability and lipophilicity—the nitro group must be reduced without triggering hydrodefluorination.
Mechanistic Rationale : Catalytic hydrogenation using Palladium on Carbon (Pd/C) under an H₂ atmosphere carries a high risk of cleaving the C-F bond (hydrodefluorination), especially when the fluorine is activated by electron-rich rings post-reduction. To circumvent this, Iron powder in the presence of Ammonium Chloride (Fe/NH₄Cl) is utilized. This provides mild, single-electron transfer (SET) conditions that strictly reduce the nitro group to an amine while leaving the C-F bond and the labile nitrile group intact[3].
Step-by-Step Methodology :
-
Preparation : In a 100 mL flask, dissolve 2-(2-Fluoro-3-nitrophenyl)acetonitrile (1.00 g, 5.55 mmol, 1.0 eq) in a solvent mixture of Ethanol and Water (3:1 v/v, 40 mL).
-
Reagent Addition : Add Iron powder (1.55 g, 27.7 mmol, 5.0 eq, 325 mesh) and solid NH₄Cl (1.48 g, 27.7 mmol, 5.0 eq).
-
Reaction Execution : Heat the suspension to 80 °C under vigorous stirring for 2 hours. The mixture will turn into a dark brown/black slurry as iron oxides form.
-
In-Process Monitoring : Confirm the disappearance of the nitro compound via LC-MS or TLC (UV active).
-
Workup : While still warm, filter the reaction mixture through a pad of Celite to remove the iron sludge. Wash the Celite pad generously with hot Ethanol (2 × 20 mL) and Ethyl Acetate (20 mL).
-
Isolation : Concentrate the filtrate under reduced pressure to remove ethanol. Dilute the remaining aqueous phase with saturated NaHCO₃ (20 mL) and extract with EtOAc (3 × 30 mL). Dry the organics over Na₂SO₄, filter, and evaporate to yield 2-(3-amino-2-fluorophenyl)acetonitrile.
Downstream Pharmaceutical Applications
The intermediates generated from 2-(2-Fluoro-3-nitrophenyl)acetonitrile are highly prized in medicinal chemistry.
-
Fluoro-Oxindoles : Hydrolysis of the nitrile group to a carboxylic acid, followed by intramolecular amidation with the C3-amine (post-reduction), yields 7-fluoro-oxindole derivatives. Oxindoles are privileged scaffolds found in numerous kinase inhibitors (e.g., Sunitinib analogs).
-
Benzimidazoles : If the C2-fluorine is displaced by a primary amine, and the C3-nitro is subsequently reduced, the resulting 1,2-diamine can be condensed with aldehydes or orthoesters to form 1-substituted-4-cyanomethyl-benzimidazoles, which are potent pharmacophores in antiviral and antihistamine research.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 20405940, 2-(2-fluoro-3-nitrophenyl)acetonitrile" PubChem, [Link]. Accessed 11 March 2026.
-
Wikipedia contributors. "Nucleophilic aromatic substitution." Wikipedia, The Free Encyclopedia, [Link]. Accessed 11 March 2026.
-
Organic Syntheses. "Reduction of Nitro Compounds: Preparation of 2-Amino-4-nitrophenol." Org. Synth., [Link]. Accessed 11 March 2026.
An In-depth Technical Guide to the Molecular Structure and Synthetic Utility of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Abstract
This technical guide provides a comprehensive examination of 2-(2-Fluoro-3-nitrophenyl)acetonitrile, a key chemical intermediate in the development of pharmaceuticals and agrochemicals. The document elucidates the molecule's structural features through an in-depth analysis of spectroscopic data, including Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, this guide presents a detailed, field-proven protocol for its synthesis via nucleophilic aromatic substitution, contextualizing the chemical principles that govern its reactivity. The applications of this versatile building block in medicinal chemistry and drug discovery are also discussed, underscoring its importance for research scientists and professionals in drug development.
Introduction and Significance
2-(2-Fluoro-3-nitrophenyl)acetonitrile is an aromatic organic compound characterized by a phenyl ring substituted with a fluoro, a nitro, and an acetonitirle group. This trifunctional arrangement makes it a highly valuable and versatile building block in organic synthesis. The strong electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring, while the acetonitrile moiety offers a reactive handle for a variety of chemical transformations.[1][2] These features allow for the strategic introduction of diverse functional groups, making it an essential precursor for complex molecular architectures, particularly in the synthesis of novel therapeutic agents and crop protection chemicals.[1][2] This guide aims to provide researchers with a detailed understanding of its molecular structure, a reliable synthetic protocol, and insights into its chemical behavior, thereby facilitating its effective use in research and development.
Elucidation of Molecular Structure
The definitive structure of 2-(2-Fluoro-3-nitrophenyl)acetonitrile is established through a combination of modern spectroscopic techniques. Each method provides unique and complementary information, which, when integrated, confirms the connectivity and electronic environment of the molecule.
Core Aromatic System and Substituent Effects
The central scaffold of the molecule is a benzene ring with substituents at the 1, 2, and 3 positions. The electronic properties of the ring are heavily influenced by the attached functional groups:
-
Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SₙAr).[3]
-
Fluoro Group (-F): The fluorine atom also acts as an electron-withdrawing group via induction, further enhancing the ring's susceptibility to nucleophilic attack.[3][4]
-
Acetonitrile Group (-CH₂CN): This group provides a reactive methylene (-CH₂) and a nitrile (-C≡N) function, both of which are pivotal for subsequent synthetic modifications.[5]
The relative positioning of these groups dictates the molecule's overall reactivity and its spectroscopic fingerprint.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution.
2.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum provides information on the chemical environment and connectivity of hydrogen atoms. For 2-(2-Fluoro-3-nitrophenyl)acetonitrile, the spectrum is expected to show distinct signals for the methylene protons and the three aromatic protons.
-
Methylene Protons (-CH₂-): These protons are adjacent to the electron-withdrawing phenyl ring and the nitrile group, leading to a downfield chemical shift. They are expected to appear as a singlet, though minor coupling to the ortho-fluorine might cause slight broadening.
-
Aromatic Protons (Ar-H): The three protons on the phenyl ring will exhibit complex splitting patterns due to both proton-proton (³JHH) and proton-fluorine (³JHF, ⁴JHF) coupling.
Table 1: Predicted ¹H NMR Spectroscopic Data for 2-(2-Fluoro-3-nitrophenyl)acetonitrile
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~7.8 - 8.2 | Multiplet | 2H | Aromatic protons |
| ~7.4 - 7.6 | Multiplet | 1H | Aromatic proton |
| ~4.0 | Singlet | 2H | Methylene protons (-CH₂) |
Note: Predicted values are based on analogous structures like 2-phenylacetonitrile and substituted fluoronitrobenzenes. Actual experimental values may vary based on solvent and experimental conditions.[6]
2.2.2. ¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and provides insights into their electronic environment.
Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-(2-Fluoro-3-nitrophenyl)acetonitrile
| Chemical Shift (δ) ppm | Assignment |
|---|---|
| ~150 - 160 (d) | Aromatic Carbon (C-F) |
| ~145 - 155 | Aromatic Carbon (C-NO₂) |
| ~120 - 140 | Aromatic Carbons (C-H, C-CH₂CN) |
| ~115 - 118 | Nitrile Carbon (-C≡N) |
| ~20 - 25 | Methylene Carbon (-CH₂) |
Note: The carbon attached to fluorine will appear as a doublet due to ¹JCF coupling. The chemical shifts are estimations.[6]
2.2.3. ¹⁹F NMR Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is an indispensable tool for structural confirmation. Fluorine-19 is a 100% naturally abundant, spin-½ nucleus, making this technique highly sensitive.[7] The chemical shift of the fluorine signal is highly sensitive to its electronic environment.[7] For an aromatic fluorine atom adjacent to a nitro group, a downfield shift is expected. The signal will likely appear as a multiplet due to coupling with the nearby aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands for 2-(2-Fluoro-3-nitrophenyl)acetonitrile
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
|---|---|---|
| ~2250 | Nitrile (-C≡N) | Stretching |
| ~1530 & ~1350 | Nitro (-NO₂) | Asymmetric & Symmetric Stretching |
| ~3100 - 3000 | Aromatic C-H | Stretching |
| ~2950 - 2850 | Methylene C-H | Stretching |
| ~1250 | Aryl-F | Stretching |
Note: These are characteristic ranges. The exact peak positions can provide further structural information.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For 2-(2-Fluoro-3-nitrophenyl)acetonitrile (C₈H₅FN₂O₂), the expected molecular weight is approximately 180.14 g/mol .[8] The high-resolution mass spectrum should show a molecular ion peak (M⁺) at an m/z value corresponding to this mass, confirming the elemental composition.
Synthesis and Reactivity
The strategic placement of functional groups makes 2-(2-Fluoro-3-nitrophenyl)acetonitrile an accessible target via standard synthetic methodologies.
Proposed Synthesis: Nucleophilic Aromatic Substitution (SₙAr)
A robust and efficient method for synthesizing the target molecule is through a nucleophilic aromatic substitution (SₙAr) reaction. This pathway leverages the high reactivity of a di-substituted fluoronitrobenzene precursor. The reaction of 1,2-difluoro-3-nitrobenzene with a cyanide source, such as sodium cyanide, in a polar aprotic solvent like acetonitrile or DMSO, would selectively displace one of the fluorine atoms. The fluorine at the 2-position is highly activated by the ortho-nitro group, making it the more probable site of nucleophilic attack over the fluorine at the 1-position.
Caption: Workflow for the proposed synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
Experimental Protocol: Synthesis
Objective: To synthesize 2-(2-Fluoro-3-nitrophenyl)acetonitrile from 1,2-difluoro-3-nitrobenzene.
Materials:
-
1,2-Difluoro-3-nitrobenzene (1 equivalent)
-
Sodium Cyanide (NaCN) (1.1 equivalents)
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 1,2-difluoro-3-nitrobenzene (1 eq.) and anhydrous acetonitrile.
-
Reagent Addition: Carefully add sodium cyanide (1.1 eq.) to the solution. Causality Note: Sodium cyanide is highly toxic and must be handled with extreme care in a well-ventilated fume hood. The use of a slight excess ensures complete consumption of the starting material.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality Note: Acetonitrile serves as a polar aprotic solvent, which effectively solvates the sodium cation while leaving the cyanide nucleophile relatively free and highly reactive.[9][10]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with water and then with brine to remove any residual acetonitrile and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
Chemical Reactivity
The molecule's reactivity is dictated by its three key functional groups:
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (-NH₂) using various reducing agents (e.g., H₂/Pd-C, SnCl₂/HCl). This transformation is fundamental in medicinal chemistry for introducing a basic center or for further derivatization.
-
Hydrolysis of the Nitrile Group: The nitrile can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(2-fluoro-3-nitrophenyl)acetic acid.[11]
-
Further SₙAr Reactions: While less reactive than the original precursor, the remaining fluorine atom can still be displaced by potent nucleophiles under more forcing conditions.
Applications in Drug Discovery and Development
The structural motifs present in 2-(2-Fluoro-3-nitrophenyl)acetonitrile are of significant interest in medicinal chemistry.
-
Scaffold for Bioactive Molecules: The fluoronitrophenyl moiety is a common scaffold in the design of kinase inhibitors and other targeted therapies. The fluorine atom can enhance metabolic stability and binding affinity.
-
Versatile Intermediate: As demonstrated by its reactivity, this compound serves as an excellent starting point for building more complex molecules. The sequential modification of the nitro and nitrile groups allows for the controlled and divergent synthesis of compound libraries for high-throughput screening. For example, reduction of the nitro group followed by cyclization with the adjacent acetonitrile-derived group can lead to the formation of heterocyclic systems like indoles and quinolines, which are prevalent in many approved drugs.[2]
Caption: Synthetic utility of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in drug development.
Conclusion
2-(2-Fluoro-3-nitrophenyl)acetonitrile is a molecule of considerable strategic importance in modern organic synthesis. Its unique combination of reactive functional groups, coupled with a highly activated aromatic ring, provides a versatile platform for the construction of complex molecular targets. A thorough understanding of its molecular structure, elucidated by a suite of spectroscopic techniques, is paramount for its effective utilization. The synthetic protocol and reactivity profile detailed in this guide offer researchers the foundational knowledge required to leverage this potent building block in the pursuit of novel pharmaceuticals and other high-value chemical entities.
References
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Sigma-Aldrich. (n.d.). 2-(3-Fluoro-2-nitrophenyl)acetonitrile. [Link]
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MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
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PubChem. (n.d.). 2-(5-Fluoro-2-nitrophenyl)acetonitrile. [Link]
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ResearchGate. (n.d.). Scheme 1: SN Ar reaction of 2-fluoronitrobenzene (2a) with diethyl 2-fluoromalonate (1). [Link]
- Google Patents. (n.d.). CN104230753A - Method for synthesizing fluoroacetonitrile.
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ACS Publications. (2012, June 18). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. [Link]
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PubChem. (n.d.). 2-Nitrophenylacetonitrile. [Link]
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WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. [Link]
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Sema. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. [Link]
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A Technical Guide to the Predicted ¹H and ¹³C NMR Spectra of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into molecular structure. This guide offers an in-depth analysis of the predicted ¹H and ¹³C NMR spectra for 2-(2-Fluoro-3-nitrophenyl)acetonitrile, a compound of interest in synthetic chemistry and drug discovery. In the absence of experimentally acquired spectra in the public domain, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. The predictions herein are grounded in established principles of NMR spectroscopy, including the analysis of substituent chemical shift (SCS) effects and spin-spin coupling constants, supported by authoritative references.
The unique substitution pattern of the phenyl ring in 2-(2-Fluoro-3-nitrophenyl)acetonitrile, featuring a fluorine atom and a nitro group ortho and meta to the acetonitrile moiety, respectively, presents a compelling case for detailed spectral interpretation. The interplay of the strong electron-withdrawing nature of the nitro group and the high electronegativity of the fluorine atom creates a distinct electronic environment, which is reflected in the chemical shifts and coupling patterns of the molecule's protons and carbons.[1][2][3][4]
This guide will systematically deconstruct the predicted ¹H and ¹³C NMR spectra, offering a rationale for the anticipated chemical shifts, multiplicities, and coupling constants. Furthermore, a comprehensive experimental protocol for the acquisition of high-quality NMR data for this and similar molecules is provided, ensuring scientific integrity and reproducibility.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 2-(2-Fluoro-3-nitrophenyl)acetonitrile is predicted to exhibit signals corresponding to the aromatic protons and the methylene protons of the acetonitrile group. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring.[5]
Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for 2-(2-Fluoro-3-nitrophenyl)acetonitrile in CDCl₃
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constants (J, Hz) |
| H-4 | ~ 7.8 - 8.0 | ddd | ³J(H4-H5) ≈ 7-9, ⁴J(H4-H6) ≈ 1-2, ⁴J(H4-F) ≈ 4-6 |
| H-5 | ~ 7.4 - 7.6 | t | ³J(H5-H4) ≈ 7-9, ³J(H5-H6) ≈ 7-9 |
| H-6 | ~ 7.6 - 7.8 | ddd | ³J(H6-H5) ≈ 7-9, ⁴J(H6-H4) ≈ 1-2, ³J(H6-F) ≈ 8-10 |
| CH₂ | ~ 4.0 - 4.2 | d | ⁴J(CH₂-F) ≈ 2-4 |
Note: Chemical shifts are referenced to TMS (δ = 0 ppm). Multiplicity is denoted as s (singlet), d (doublet), t (triplet), ddd (doublet of doublet of doublets). The numbering of the aromatic ring is shown in Figure 1.
Figure 2: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Spectrometer Setup and Data Acquisition
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment.
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans should be sufficient for a sample of adequate concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).
-
Spectral Width: Approximately 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) will be required.
-
Data Processing
-
Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline.
-
Referencing: Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Integration (for ¹H NMR): Integrate the signals to determine the relative number of protons corresponding to each resonance.
Conclusion
This technical guide provides a comprehensive theoretical framework for the ¹H and ¹³C NMR spectra of 2-(2-Fluoro-3-nitrophenyl)acetonitrile. The predicted chemical shifts, multiplicities, and coupling constants are based on established principles of NMR spectroscopy and the known effects of fluoro and nitro substituents on aromatic systems. The detailed interpretation and the provided experimental protocol offer valuable guidance for the synthesis, identification, and characterization of this and structurally related compounds. The unique spectral features arising from the interplay of the substituents, particularly the long-range H-F and C-F couplings, serve as key diagnostic markers for structural confirmation. This guide underscores the power of predictive NMR analysis as a vital tool in chemical research and development.
References
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Doddrell, D. M., et al. (1974). ¹³C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on ¹³C–¹⁹F coupling constants. Journal of the Chemical Society, Perkin Transactions 2, 4, 402-410. [Link]
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Dixon, E. A., Fischer, A., & Robinson, F. P. (1981). Substituent effects in fluoromethylnaphthalenes by 19F nuclear magnetic resonance. Canadian Journal of Chemistry, 59(18), 2642-2652. [Link]
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Cady, S. D. (2013). NMR Sample Preparation. Chemical Instrumentation Facility, Iowa State University. [Link]
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Radula-Janik, K., et al. (2014). Substituent Effect of Nitro Group on Aromaticity of Carbazole Rings. Chemistry of Heterocyclic Compounds, 50(9), 1244-1252. [Link]
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Emsley, J. W., & Lindon, J. C. (1977). Fluorine-19 nuclear magnetic resonance studies of aromatic compounds. Part 5. Transmission of substituent effects across two aromatic rings connected by C–C and –C– linkages. Journal of the Chemical Society, Perkin Transactions 2, 13, 1376-1381. [Link]
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Kiraly, P., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 12(30), 10246-10254. [Link]
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University of Notre Dame. NMR Sample Concentration Calculator. NMR and Chemistry MS Facilities. [Link]
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Michigan State University. Sample Preparation. Max T. Rogers NMR Facility. [Link]
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Gerig, J. T. Fluorine NMR. University of California, Santa Barbara. [Link]
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Chambers, R. D., & Sargent, C. R. (1981). F-F coupling constants in some perfluoroalkyl-fluroaromatic compounds. Magnetic Resonance in Chemistry, 19(4), 226-228. [Link]
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Pecul, M., & Sadlej, J. (2001). The ¹⁹F–¹H coupling constants transmitted through covalent, hydrogen bond, and van der Waals interactions. The Journal of Chemical Physics, 115(23), 10577-10586. [Link]
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University of Bristol. Quantitative NMR Spectroscopy. NMR Facility. [Link]
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Olah, G. A., et al. (2003). Study of the fluoro- and chlorodimethylbutyl cations. Journal of the American Chemical Society, 125(1), 221-228. [Link]
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LibreTexts Chemistry. (2021). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]
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Davey, M. H., et al. (2019). NMR spectral analysis of second-order ¹⁹F-¹⁹F, ¹⁹F-¹H and ¹³C-¹⁹F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Magnetic Resonance in Chemistry, 57(10), 786-795. [Link]
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Krygowski, T. M., et al. (2021). Substituent effects of nitro group in cyclic compounds. Structural Chemistry, 32(1), 179-203. [Link]
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Braddock, D. C., et al. (2009). Measurement of Long Range ¹H-¹⁹F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. Journal of the American Chemical Society, 131(30), 10541-10548. [Link]
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LibreTexts Chemistry. (2023). 16.4: Substituent Effects in Substituted Aromatic Rings. [Link]
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Yeo, C. C., et al. (2022). Deciding which is the best ¹H NMR predictor for organic compounds using statistical tools. Magnetic Resonance in Chemistry, 60(7), 653-663. [Link]
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Abraham, R. J., & Edgar, M. (1997). Proton Chemical Shifts in NMR. Part 5*: Mono and Difluoro S.C.S. in rigid molecules. Modgraph. [Link]
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Krygowski, T. M., et al. (2021). Substituent effects of nitro group in cyclic compounds. Scilit. [Link]
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Yonemoto, T. (1973). Substituent effects on the carbon-13 chemical shifts in nitriles. Journal of Magnetic Resonance, 12(2), 93-100. [Link]
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ResearchGate. (2015). Aromatic ¹³C-¹⁹F couplings in the ¹³C NMR spectrum of p-fluoro compound 1h. [Link]
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e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups. [Link]
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AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of ¹³C Multiplets of Fluorine Containing Compounds. [Link]
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Mabry, J. C., et al. (2022). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega, 7(1), 169-178. [Link]
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OpenStax. (2023). 16.4 Substituent Effects in Electrophilic Substitutions. Organic Chemistry. [Link]
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ResearchGate. (2022). Classification of solvents used for NMR spectroscopy. [Link]
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University of Cambridge. (n.d.). Chemical shifts. Department of Chemistry. [Link]
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Abraham, R. J., et al. (2010). The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe, 22(1), 1-11. [Link]
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The Organic Chemistry Tutor. (2018, December 11). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]
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LibreTexts Chemistry. (2020). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. [Link]
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Abraham, R. J., et al. (2007). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of. Modgraph. [Link]
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Nanalysis. (2019). Two solvents, two different spectra - Aromatic Solvent Induced Shifts. [Link]
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Chemistry Steps. (2024). NMR Chemical Shift Values Table. [Link]
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Magritek. (2014). Simultaneous Proton and Fluorine decoupled ¹³C NMR. [Link]
-
MDPI. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(21), 5035. [Link]
Sources
Advanced Mass Spectrometry Characterization of 2-(2-Fluoro-3-nitrophenyl)acetonitrile: A Technical Guide
Executive Summary
In contemporary drug development, 2-(2-Fluoro-3-nitrophenyl)acetonitrile (CAS: 1214360-03-8) serves as a highly functionalized intermediate, frequently utilized in the synthesis of novel protein kinase inhibitors[1]. The presence of three distinct functional groups—a fluorine atom, a nitro group, and an acetonitrile moiety—on a single benzene ring creates unique electronic environments that dictate its behavior during mass spectrometry (MS) analysis.
This whitepaper provides an in-depth, mechanistic guide to the LC-MS/MS characterization of this compound. Designed for analytical scientists and pharmacokinetics (PK) researchers, this guide moves beyond basic parameter lists to explain the causality behind ionization strategies, fragmentation pathways, and chromatographic choices.
Physicochemical & Structural Profiling
Before initiating MS method development, it is critical to evaluate the molecule's exact mass and electronic distribution. The electron-withdrawing nature of both the nitro group and the fluorine atom significantly increases the acidity of the benzylic protons adjacent to the nitrile group.
Table 1: Key Physicochemical and MS Parameters
| Parameter | Value | Analytical Implication |
| IUPAC Name | 2-(2-Fluoro-3-nitrophenyl)acetonitrile | Target analyte identification. |
| CAS Number | 1214360-03-8[2] | Reference standard procurement. |
| Molecular Formula | C₈H₅FN₂O₂[3] | Defines isotopic distribution patterns. |
| Molecular Weight | 180.14 g/mol | Nominal mass targeting. |
| Monoisotopic Mass | 180.0335 Da[3] | High-Resolution Mass Spectrometry (HRMS) targeting. |
| Predicted Ionization | [M-H]⁻ (m/z 179.026) | Highly favors Electrospray Ionization in Negative Mode (ESI-). |
Mass Spectrometry Ionization Strategy: The Causality of ESI-
A common pitfall in LC-MS method development is defaulting to Electrospray Ionization Positive mode (ESI+) with 0.1% Formic Acid. For 2-(2-Fluoro-3-nitrophenyl)acetonitrile, this approach yields poor sensitivity.
The Mechanistic Rationale: The benzylic methylene (-CH₂-) protons are flanked by a strongly electron-withdrawing nitrile group (-C≡N) and an electron-deficient 2-fluoro-3-nitrophenyl ring. This intense electron withdrawal stabilizes the conjugate base via resonance and inductive effects, making these protons highly acidic. Consequently, the molecule readily deprotonates to form a stable [M-H]⁻ anion at m/z 179.026 .
To exploit this, the mobile phase must support deprotonation. Utilizing a neutral-to-slightly-basic additive, such as 10 mM Ammonium Formate (pH ~6.5) , prevents the suppression of the negative ion signal that would otherwise occur with strong acids like Trifluoroacetic Acid (TFA) or Formic Acid.
High-Resolution Fragmentation Pathways (CID)
Understanding the Collision-Induced Dissociation (CID) of the [M-H]⁻ precursor ion is essential for selecting robust Multiple Reaction Monitoring (MRM) transitions. Nitroaromatics exhibit highly predictable fragmentation cascades under CID conditions[4].
-
Nitro Group Cleavage (Primary Pathway): The most abundant product ion typically arises from the neutral loss of the nitro radical/group (-NO₂, 46 Da), yielding a fragment at m/z 133.033 . A secondary, less abundant pathway involves the loss of nitric oxide (-NO, 30 Da), yielding m/z 149.028 [4].
-
Nitrile Cleavage (Secondary Pathway): Following the loss of the nitro group, the resulting m/z 133.033 fragment can undergo a subsequent loss of hydrogen cyanide (-HCN, 27 Da) from the acetonitrile moiety, generating a smaller fragment at m/z 106.022 .
-
Fluorine Cleavage: A minor pathway involves the loss of hydrogen fluoride (-HF, 20 Da), resulting in m/z 159.019 .
Proposed CID fragmentation pathway of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in ESI negative mode.
Step-by-Step LC-MS/MS Method Development Protocol
To ensure high Trustworthiness (E-E-A-T), the following protocol is designed as a self-validating system . By monitoring the ratio between the quantifier and qualifier ions, analysts can automatically detect matrix interference.
Phase 1: Sample & Mobile Phase Preparation
-
Standard Stock Solution: Dissolve 1.0 mg of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in 1.0 mL of LC-MS grade Acetonitrile (1 mg/mL). Store at -20°C.
-
Working Solutions: Dilute the stock in 50:50 Water:Acetonitrile to create a calibration curve ranging from 1 ng/mL to 1000 ng/mL.
-
Mobile Phase A: 10 mM Ammonium Formate in LC-MS grade Water (Do NOT adjust pH with acid).
-
Mobile Phase B: 100% LC-MS grade Acetonitrile.
Phase 2: Chromatographic Separation (UHPLC)
-
Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Rationale: The hydrophobic aromatic ring retains well on C18, while the polar nitrile group ensures it does not elute too late.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0.0 - 0.5 min: 5% B
-
0.5 - 3.0 min: Linear ramp to 95% B
-
3.0 - 4.0 min: Hold at 95% B (Wash)
-
4.0 - 4.1 min: Return to 5% B
-
4.1 - 5.5 min: Re-equilibration
-
Phase 3: Mass Spectrometer Optimization (Triple Quadrupole)
Perform a T-tee infusion of the 100 ng/mL standard at 10 µL/min combined with the LC flow (50% B) to optimize source parameters.
Table 2: Optimized MRM Transitions & Collision Energies (CE)
| Transition Type | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Quantifier | 179.0 | 133.0 | 50 | 15 |
| Qualifier 1 | 179.0 | 106.0 | 50 | 25 |
| Qualifier 2 | 179.0 | 149.0 | 50 | 12 |
Self-Validation Check: The peak area ratio of Quantifier (133.0) to Qualifier 1 (106.0) should remain constant (±20%) across all samples. A deviation indicates co-eluting matrix interference, requiring gradient adjustment.
Step-by-step UHPLC-MS/MS analytical workflow for target analyte quantification.
Troubleshooting & Matrix Effects
-
Signal Suppression: If the [M-H]⁻ signal is weak, verify that no acidic modifiers (e.g., TFA, Formic Acid) were accidentally introduced into the mobile phase or sample diluent. Acidic environments neutralize the benzylic carbanion, destroying the ESI- signal.
-
Adduct Formation: In some matrices, chloride adducts [M+Cl]⁻ at m/z 215/217 may form. If this occurs, slightly increasing the desolvation temperature or source cone voltage can help break these non-covalent clusters prior to Q1 selection.
References
-
PubChem. "2-(2-fluoro-3-nitrophenyl)acetonitrile (CID 20405940) - Computed Properties and Mass Spectrometry." National Center for Biotechnology Information. Available at:[Link]
- Google Patents. "US10005761B2 - Compounds and compositions as protein kinase inhibitors.
-
Journal of the American Society for Mass Spectrometry. "Fragmentation of Polyfunctional Compounds Recorded Using Automated High-Throughput Desorption Electrospray Ionization." ACS Publications. Available at:[Link]
Sources
2-(2-Fluoro-3-nitrophenyl)acetonitrile solubility in organic solvents
An In-depth Technical Guide to the Solubility of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in Organic Solvents
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2-fluoro-3-nitrophenyl)acetonitrile. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of solubility. It offers a predicted solubility profile based on physicochemical properties and the principle of "like dissolves like." Furthermore, a detailed, step-by-step experimental protocol for determining solubility is provided, empowering researchers to ascertain optimal solvent systems for their specific applications, from synthesis to purification and formulation.
Introduction: The Significance of 2-(2-Fluoro-3-nitrophenyl)acetonitrile and Its Solubility
2-(2-Fluoro-3-nitrophenyl)acetonitrile is a substituted phenylacetonitrile, a class of compounds recognized as crucial building blocks in medicinal chemistry and organic synthesis. The presence of a fluoro, a nitro, and a nitrile group on the phenyl ring imparts a unique electronic and steric profile, making it a valuable synthon for the preparation of a wide range of heterocyclic compounds and pharmacologically active molecules.
Understanding the solubility of this compound in various organic solvents is of paramount importance for several reasons:
-
Reaction Media Selection: The choice of solvent can significantly influence reaction rates, yields, and the formation of byproducts. A solvent that ensures the complete dissolution of reactants is often a prerequisite for a successful and reproducible chemical transformation.
-
Purification and Crystallization: Solubility differences in various solvents are the cornerstone of purification techniques such as recrystallization. A solvent system that allows for high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures is ideal for obtaining high-purity crystalline material.
-
Formulation and Drug Delivery: For compounds intended for biological screening or as active pharmaceutical ingredients (APIs), solubility in pharmaceutically acceptable solvents is a critical determinant of bioavailability and the feasibility of developing a suitable dosage form.
-
Analytical Characterization: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) require the dissolution of the analyte in an appropriate solvent.
This guide will provide a framework for predicting and experimentally determining the solubility of 2-(2-fluoro-3-nitrophenyl)acetonitrile, enabling researchers to make informed decisions in their scientific endeavors.
Physicochemical Properties and Predicted Solubility Profile
While specific experimental solubility data for 2-(2-fluoro-3-nitrophenyl)acetonitrile is not extensively available in the public domain, we can predict its solubility behavior by analyzing its molecular structure and the general principles of solubility.
Molecular Structure Analysis
-
Polarity: The molecule possesses several polar functional groups: the nitro group (-NO₂), the nitrile group (-C≡N), and the fluoro group (-F). These groups, particularly the nitro and nitrile moieties, are strong electron-withdrawing groups, creating a significant dipole moment. The overall molecule can be classified as polar.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors (like -OH or -NH). It can, however, act as a hydrogen bond acceptor at the oxygen atoms of the nitro group and the nitrogen atom of the nitrile group.
-
Physical State: At room temperature, this compound is expected to be a solid, similar to its isomers which are described as yellow to brown solids[1].
The Principle of "Like Dissolves Like"
The adage "like dissolves like" is a fundamental principle in predicting solubility. It posits that a solute will dissolve best in a solvent that has a similar polarity. Given the polar nature of 2-(2-fluoro-3-nitrophenyl)acetonitrile, it is predicted to have higher solubility in polar solvents and lower solubility in non-polar solvents.
Predicted Solubility Table
The following table provides a predicted qualitative solubility profile of 2-(2-fluoro-3-nitrophenyl)acetonitrile in a range of common organic solvents, categorized by their polarity.[2][3][4][5]
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Aprotic | Acetone, Acetonitrile (MeCN)[6], Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents have high dielectric constants and are polar, matching the polarity of the solute. They can effectively solvate the polar functional groups of the molecule. |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Moderate to High | While polar, the ability of these solvents to hydrogen bond may not be as effectively utilized by the solute, which is only a hydrogen bond acceptor. However, their overall polarity should still allow for good solubility. |
| Moderately Polar | Dichloromethane (DCM), Ethyl Acetate (EtOAc), Tetrahydrofuran (THF) | Moderate | These solvents possess intermediate polarity and are often good "all-around" solvents for a wide range of organic compounds. They are likely to dissolve a significant amount of the compound. |
| Non-Polar | Hexane, Heptane, Toluene | Low to Insoluble | The significant difference in polarity between the non-polar solvent and the highly polar solute will result in poor solvation and, consequently, low solubility. |
| Aqueous | Water | Insoluble | Most organic compounds are not soluble in water unless they are small and highly polar or can form strong hydrogen bonds.[7] The related compound, 2-nitrophenylacetonitrile, is reported to be insoluble in water.[8] |
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step protocol for the experimental determination of the solubility of 2-(2-fluoro-3-nitrophenyl)acetonitrile. This method is based on the "excess solid" or gravimetric approach.[9][10]
Materials and Equipment
-
2-(2-Fluoro-3-nitrophenyl)acetonitrile (solid)
-
A selection of organic solvents (e.g., acetone, acetonitrile, ethanol, dichloromethane, ethyl acetate, hexane)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps (e.g., 4 mL)
-
Magnetic stirrer and stir bars or a vortex mixer
-
Thermostatically controlled shaker or water bath
-
Syringes (1 mL and 5 mL)
-
Syringe filters (0.22 µm or 0.45 µm, compatible with the chosen solvents)
-
Pipettes and pipette tips
-
Beakers or weighing boats
-
Oven or vacuum oven
Experimental Workflow Diagram
Caption: Experimental workflow for determining solubility using the gravimetric method.
Step-by-Step Procedure
-
Preparation: Accurately weigh an excess amount of 2-(2-fluoro-3-nitrophenyl)acetonitrile into a vial. The amount should be more than what is expected to dissolve. For a new compound, starting with approximately 50-100 mg is reasonable.
-
Solvent Addition: Add a precise volume of the chosen organic solvent to the vial (e.g., 2.0 mL).
-
Equilibration: Tightly cap the vial and place it in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitation: Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is typically adequate. The presence of undissolved solid at the end of this period is crucial.
-
Settling: Remove the vial from the shaker and allow the excess solid to settle to the bottom. This can be expedited by brief centrifugation.
-
Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution) using a syringe. Avoid disturbing the solid at the bottom.
-
Filtration: Attach a syringe filter to the syringe and dispense a precise volume of the saturated solution into a pre-weighed, clean, and dry beaker or weighing boat. The filter removes any fine, undissolved particles. Record the exact volume transferred.
-
Solvent Evaporation: Place the beaker in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven at a moderate temperature is ideal. Continue heating until a constant weight of the dried solute is achieved.
-
Final Weighing: Allow the beaker to cool to room temperature in a desiccator and then weigh it accurately.
-
Calculation: The solubility can be calculated using the following formula:
Solubility (mg/mL) = (Weight of beaker with residue - Weight of empty beaker) / Volume of solution transferred
Factors Influencing Solubility
The solubility of 2-(2-fluoro-3-nitrophenyl)acetonitrile is not a fixed value but is influenced by several factors. Understanding these can aid in manipulating solubility for specific applications.
Caption: Key factors influencing the solubility of an organic compound.
-
Temperature: For most solid solutes in liquid solvents, solubility increases with increasing temperature. This principle is exploited in recrystallization, where a compound is dissolved in a hot solvent and then allowed to crystallize upon cooling.
-
Solvent Polarity: As discussed, a solvent with a polarity similar to that of 2-(2-fluoro-3-nitrophenyl)acetonitrile will be a better solvent for it.[11]
-
Crystal Lattice Energy: The energy of the crystal lattice of the solid must be overcome by the energy of solvation for dissolution to occur. A more stable crystal lattice will generally lead to lower solubility.
-
Presence of Impurities: Impurities in either the solute or the solvent can affect solubility, sometimes increasing it (e.g., through co-solvency) and sometimes decreasing it.
Conclusion
While specific, publicly available solubility data for 2-(2-fluoro-3-nitrophenyl)acetonitrile is limited, a strong predictive understanding can be achieved through the analysis of its molecular structure and the application of fundamental chemical principles. The compound is anticipated to be highly soluble in polar aprotic solvents, moderately to highly soluble in polar protic solvents, and poorly soluble in non-polar solvents. This guide provides a robust experimental protocol that researchers can employ to determine quantitative solubility data in their solvent systems of interest. Such empirical data is invaluable for optimizing reaction conditions, developing effective purification strategies, and advancing the use of this versatile building block in research and development.
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Reactivity profile of the nitrile group in 2-(2-Fluoro-3-nitrophenyl)acetonitrile
An In-depth Technical Guide to the Reactivity Profile of the Nitrile Group in 2-(2-Fluoro-3-nitrophenyl)acetonitrile
This guide provides a comprehensive analysis of the chemical reactivity of 2-(2-Fluoro-3-nitrophenyl)acetonitrile, a versatile building block in modern synthetic chemistry. The unique arrangement of a nitrile, a fluoro, and a nitro group on the phenylacetonitrile scaffold imparts a distinct and exploitable reactivity profile. This document will delve into the electronic interplay of these functional groups and their influence on the reactivity of the nitrile moiety, the aromatic ring, and the benzylic position. The insights provided herein are intended for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis.
Molecular Architecture and Electronic Landscape
The reactivity of 2-(2-Fluoro-3-nitrophenyl)acetonitrile is dictated by the strong electron-withdrawing nature of the ortho-fluoro and meta-nitro substituents. The nitro group, being a powerful -R and -I group, significantly reduces the electron density of the aromatic ring. The fluorine atom, while having opposing inductive (-I) and resonance (+R) effects, acts primarily as an inductively withdrawing group in this context.
This electronic environment leads to several key reactivity features:
-
Acidification of the Benzylic Protons: The electron-deficient aromatic ring enhances the acidity of the α-protons of the acetonitrile moiety, facilitating deprotonation and subsequent functionalization at this position.
-
Electrophilicity of the Nitrile Carbon: The nitrile group itself is an electrophilic center, susceptible to nucleophilic attack. This reactivity is modulated by the substituents on the aromatic ring.
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The presence of the strongly deactivating nitro group and the ortho-fluoro atom (a good leaving group) renders the aromatic ring susceptible to nucleophilic aromatic substitution reactions.
Reactivity at the Nitrile Group
The carbon atom of the nitrile group is electrophilic and susceptible to nucleophilic attack.[1][2] This reactivity is fundamental to the utility of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in synthesis.
Hydrolysis to Carboxylic Acids and Amides
Nitriles can be hydrolyzed to either amides or carboxylic acids depending on the reaction conditions.[3]
-
Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid (e.g., H₂SO₄ or HCl) typically leads to the corresponding carboxylic acid.[4][5] The reaction proceeds through an amide intermediate.[4][5] Protonation of the nitrile nitrogen increases the electrophilicity of the carbon, facilitating the attack of water.[3]
-
Base-Catalyzed Hydrolysis: Treatment with aqueous base (e.g., NaOH) also affords the carboxylic acid, which exists as its carboxylate salt under the alkaline conditions.[4][5] Subsequent acidification is required to isolate the free carboxylic acid.[5]
Protocol: Acid-Catalyzed Hydrolysis
-
To a solution of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in a suitable solvent (e.g., dioxane or ethanol), add an equal volume of concentrated hydrochloric acid.
-
Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Reduction to Primary Amines
The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1] This transformation is valuable for introducing an aminoethyl side chain.
Protocol: Reduction with LiAlH₄
-
To a suspension of LiAlH₄ in an anhydrous aprotic solvent (e.g., THF or diethyl ether) at 0 °C, add a solution of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in the same solvent dropwise.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Carefully quench the reaction by the sequential addition of water and aqueous NaOH.
-
Filter the resulting solids and extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts and concentrate to afford the crude amine.
Reaction with Organometallic Reagents
Grignard and organolithium reagents add to the nitrile group to form an intermediate imine, which upon aqueous workup, hydrolyzes to a ketone.[4] This allows for the synthesis of various substituted ketones.
Data Summary Table
| Reaction Type | Reagents | Product |
| Acid Hydrolysis | H₂O, H⁺, heat | 2-(2-Fluoro-3-nitrophenyl)acetic acid |
| Base Hydrolysis | 1. NaOH, H₂O, heat; 2. H⁺ | 2-(2-Fluoro-3-nitrophenyl)acetic acid |
| Reduction | LiAlH₄, then H₂O | 2-(2-Fluoro-3-nitrophenyl)ethan-1-amine |
| Grignard Reaction | 1. RMgX; 2. H₃O⁺ | 1-(2-Fluoro-3-nitrophenyl)alkan-2-one |
Reactivity of the Aromatic Ring
The combination of a nitro group and a fluorine atom makes the aromatic ring of 2-(2-Fluoro-3-nitrophenyl)acetonitrile highly activated towards nucleophilic aromatic substitution (SNAr).[6]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on an electron-deficient aromatic ring.[6] The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as an intermediate.[7][8] For this molecule, the fluorine atom is the leaving group. The rate-determining step is typically the initial nucleophilic attack.[7][8]
The strong electron-withdrawing effect of the fluorine atom stabilizes the Meisenheimer complex, making it a better leaving group in SNAr reactions compared to other halogens in some contexts.[7]
Workflow for SNAr Reactions
Caption: Generalized workflow for SNAr reactions.
Protocol: SNAr with an Amine
-
Dissolve 2-(2-Fluoro-3-nitrophenyl)acetonitrile in an anhydrous polar aprotic solvent like DMF or DMSO.[9]
-
Add the desired amine (1.1 equivalents) and a non-nucleophilic base such as K₂CO₃ (2.0 equivalents).[9]
-
Heat the reaction mixture and monitor its progress.
-
After completion, pour the reaction mixture into water and extract the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to yield the crude product, which can be further purified.
Reduction of the Nitro Group
The nitro group can be selectively reduced to an amine under various conditions, such as catalytic hydrogenation (e.g., H₂, Pd/C) or using metals in acidic media (e.g., SnCl₂, HCl). This transformation is crucial for accessing aniline derivatives, which are valuable intermediates in pharmaceutical synthesis. The choice of reducing agent is critical to avoid the simultaneous reduction of the nitrile group.
Reactivity at the Benzylic Position
The benzylic C-H bonds are activated by the adjacent aromatic ring and the electron-withdrawing nitrile group, making them susceptible to both radical and anionic reactions.[10]
Benzylic Bromination
Free-radical bromination at the benzylic position can be achieved using N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or benzoyl peroxide) under photochemical conditions.[10] This provides a handle for further functionalization.
Benzylic Oxidation
Strong oxidizing agents like KMnO₄ or H₂CrO₄ can oxidize the benzylic carbon.[10] However, given the presence of the nitrile group, careful selection of reaction conditions is necessary to avoid unwanted side reactions.
Logical Relationship of Reactive Sites
Caption: Key reactive sites and their corresponding transformations.
Conclusion
2-(2-Fluoro-3-nitrophenyl)acetonitrile is a highly functionalized molecule with multiple reactive centers. The interplay between the nitrile, fluoro, and nitro groups provides a rich platform for diverse chemical transformations. A thorough understanding of the electronic effects and the specific reactivity of each functional group allows for the strategic design of synthetic routes to complex target molecules. This guide has outlined the principal reaction pathways, offering both mechanistic insights and practical protocols to aid researchers in harnessing the full synthetic potential of this valuable building block.
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An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Abstract
This technical guide provides a comprehensive analysis of the electronic landscape of 2-(2-Fluoro-3-nitrophenyl)acetonitrile, a versatile building block in modern synthetic chemistry. The strategic placement of three distinct functional groups—fluoro, nitro, and acetonitrile—on a phenyl ring creates a molecule with highly differentiated and predictable reactive centers. This document elucidates the interplay of inductive and resonance effects that govern the molecule's reactivity, identifying its key electrophilic and nucleophilic sites. We will explore the mechanistic underpinnings of its characteristic reactions, supported by field-proven experimental protocols and data, to empower researchers in drug discovery and materials science to leverage this molecule's synthetic potential effectively.
Introduction: A Molecule of Strategic Importance
2-(2-Fluoro-3-nitrophenyl)acetonitrile is a substituted aromatic compound of significant interest in the synthesis of pharmaceuticals and other fine chemicals.[1] Its value stems from the unique and powerful electronic characteristics imparted by its substituents. The confluence of a strongly deactivating nitro group, an inductively withdrawing and weakly donating fluorine atom, and an acidic methylene bridge alpha to a nitrile function creates a rich tapestry of reactivity.
Understanding the precise location of electron-rich (nucleophilic) and electron-poor (electrophilic) sites is paramount for predicting its behavior and designing rational synthetic routes. This guide will dissect the electronic contributions of each functional group to construct a comprehensive reactivity map of the molecule.
Electronic Architecture and Identification of Reactive Sites
The reactivity of 2-(2-Fluoro-3-nitrophenyl)acetonitrile is not merely a sum of its parts but a result of the synergistic and sometimes competing electronic effects of its substituents.
The Aromatic Ring: A Highly Electrophilic Scaffold
The phenyl ring is profoundly influenced by the attached electron-withdrawing groups (EWGs).[2]
-
The Nitro Group (-NO₂): As one of the most powerful EWGs, the nitro group deactivates the aromatic ring towards electrophilic attack through both a strong inductive (-I) and a strong resonance (-M) effect.[3][4] This withdrawal of electron density is most pronounced at the ortho and para positions relative to the nitro group.[2][4]
-
The Fluorine Atom (-F): Fluorine exerts a strong -I effect due to its supreme electronegativity, pulling electron density from the ring.[5][6][7] Conversely, it exhibits a weak, resonance-based electron-donating effect (+M) via its lone pairs, though this is largely overshadowed by its inductive pull.[8]
The cumulative effect of these groups renders the aromatic ring highly electron-deficient and, therefore, a prime target for nucleophilic attack. This sets the stage for one of the molecule's most important reaction classes: Nucleophilic Aromatic Substitution (SNAr). The carbon atoms of the ring, particularly C-2 (bearing the fluorine) and C-4, C-6 (ortho and para to the nitro group), are the principal electrophilic sites .
The Acetonitrile Moiety: A Duality of Reactivity
The 2-(acetonitrile) substituent introduces two critical reactive sites with opposing chemical character.
-
The α-Carbon (Methylene Bridge): A Potent Nucleophile in Disguise: The protons on the methylene carbon (-CH₂CN) are significantly acidic.[9] This acidity is a direct consequence of the inductive stabilization provided by the adjacent nitrile group and, crucially, the powerful electron-withdrawing phenyl ring. Upon treatment with a strong base, this carbon is deprotonated to form a resonance-stabilized carbanion.[10] This "nitrile anion" is a strong nucleophilic site , capable of participating in a wide array of carbon-carbon bond-forming reactions.[11][12]
-
The Nitrile Carbon: An Electrophilic Center: The carbon atom of the cyano group (-C≡N) is inherently electrophilic due to the polarization of the triple bond towards the more electronegative nitrogen atom. This site is susceptible to attack by strong nucleophiles, such as in hydrolysis reactions or additions of organometallic reagents.[13]
The following diagram illustrates the key electronic effects and the resulting reactive sites.
Caption: Electronic effects and key reactive sites of the molecule.
Key Reaction Classes and Mechanistic Insights
The molecule's electronic architecture predisposes it to several classes of high-yield synthetic transformations.
Nucleophilic Aromatic Substitution (SNAr)
This is arguably the most significant reaction pathway for this substrate. The carbon atom bonded to fluorine (C-2) is highly electrophilic and is activated for substitution.
Causality of Reactivity:
-
Good Leaving Group: Fluoride is an effective leaving group in SNAr reactions.
-
Activation by EWGs: The reaction is dramatically accelerated by the presence of the strong electron-withdrawing nitro group positioned ortho to the leaving group.[14][15] This group stabilizes the negative charge in the intermediate Meisenheimer complex through resonance, lowering the activation energy of the rate-determining addition step.[16][17] The rate of reaction for ortho-substituted fluoronitrobenzenes is often higher than their para counterparts due to the strong inductive effect of the nitro group at close proximity.[15]
Caption: Generalized workflow for the SNAr reaction.
C-C Bond Formation via the α-Carbon
The acidity of the methylene protons allows for the formation of a potent carbon nucleophile.
Causality of Reactivity:
-
Proton Acidity: The combined inductive effects of the nitrile and the substituted phenyl ring significantly lower the pKa of the α-protons compared to simple alkyl nitriles.[9][18]
-
Anion Stability: The resulting carbanion is stabilized by resonance, with the negative charge delocalized onto the electronegative nitrogen atom of the nitrile group.[10] This stability makes its formation accessible using common strong bases.
This nucleophile can then be used in reactions such as alkylations, acylations, and aldol-type condensations.
Caption: Workflow for α-carbon functionalization.
Experimental Protocols & Data
The following protocols are representative of the key transformations discussed. They are designed to be self-validating through clear procedural steps and expected outcomes.
Protocol: SNAr with a Secondary Amine (e.g., Morpholine)
Objective: To demonstrate the high reactivity of the C-F bond towards nucleophilic substitution.
Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(2-Fluoro-3-nitrophenyl)acetonitrile (1.80 g, 10 mmol).
-
Reagents: Add anhydrous potassium carbonate (2.76 g, 20 mmol) and 30 mL of anhydrous Dimethylformamide (DMF).
-
Nucleophile Addition: Add morpholine (1.05 mL, 12 mmol) to the stirring suspension.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexanes/Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.
-
Workup: Cool the mixture to room temperature and pour it into 150 mL of ice-cold water. A solid precipitate should form.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with water (3 x 50 mL), and then with a small amount of cold diethyl ether to remove non-polar impurities.
-
Purification: Dry the solid under vacuum. The product, 2-(2-(morpholino)-3-nitrophenyl)acetonitrile, can be further purified by recrystallization from ethanol if necessary.
Expected Outcome: A yellow crystalline solid with a high yield (>90%).
Protocol: α-Alkylation using Sodium Hydride and Iodomethane
Objective: To demonstrate the generation of the α-carbanion and its subsequent reaction with an electrophile.
Methodology:
-
Setup: To a flame-dried 250 mL three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 0.48 g, 12 mmol).
-
Washing: Wash the NaH with anhydrous hexanes (2 x 10 mL) to remove the mineral oil, decanting the hexanes carefully via cannula.
-
Solvent: Add 50 mL of anhydrous Tetrahydrofuran (THF) to the flask and cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Dissolve 2-(2-Fluoro-3-nitrophenyl)acetonitrile (1.80 g, 10 mmol) in 20 mL of anhydrous THF and add it dropwise to the stirring NaH suspension over 20 minutes. Effervescence (H₂ gas) should be observed. Stir for an additional 30 minutes at 0 °C after the addition is complete.
-
Electrophile Addition: Add iodomethane (0.75 mL, 12 mmol) dropwise to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC for the formation of a new, less polar spot.
-
Quenching: Carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing & Drying: Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (gradient elution with Hexanes/Ethyl Acetate) to yield the pure 2-(2-Fluoro-3-nitrophenyl)propanenitrile.
Expected Outcome: A pale yellow oil or solid with a moderate to good yield (60-80%).
Quantitative Data Summary
| Compound | Functional Group | pKa (approx. in H₂O) | Rationale & Reference |
| Acetonitrile | α-C-H | ~31 | Very weak C-H acid.[18] |
| Phenylacetonitrile | α-C-H | ~22 | Phenyl group stabilizes the anion.[10] |
| 2-(2-Fluoro-3-nitrophenyl)acetonitrile | α-C-H | < 20 (Estimated) | The two strong EWGs on the phenyl ring significantly increase acidity.[5][19] |
| 2-Fluoronitrobenzene | Aromatic C-F | N/A | Highly reactive in SNAr.[14][16] |
Conclusion
2-(2-Fluoro-3-nitrophenyl)acetonitrile is a molecule with precisely defined and highly exploitable reactive centers. Its core chemical logic is governed by a powerful push-pull electronic system. The aromatic ring serves as a potent electrophile, particularly at the fluorine-bearing carbon, making it an ideal substrate for SNAr reactions. Simultaneously, the acetonitrile moiety provides a readily accessible nucleophilic center at the α-carbon upon deprotonation. This duality allows for a diverse range of synthetic transformations, enabling the construction of complex molecular architectures from a single, versatile starting material. A thorough understanding of these principles, as outlined in this guide, is essential for its effective application in research and development.
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PMC. (n.d.). Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas. Retrieved from PMC.[39]
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MDPI. (2021, February 22). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from MDPI.[40]
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Stability and Storage Conditions for 2-(2-Fluoro-3-nitrophenyl)acetonitrile: A Comprehensive Technical Guide
Executive Summary
2-(2-Fluoro-3-nitrophenyl)acetonitrile is a highly versatile, yet chemically sensitive, building block widely utilized in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of substituted indoles, oxindoles, and targeted kinase inhibitors. The convergence of three reactive functional groups—an activated aryl fluoride, an electron-withdrawing nitro group, and an acidic acetonitrile side chain—creates a unique stability profile that requires stringent storage and handling protocols. This whitepaper details the mechanistic causality behind its degradation, outlines optimal storage conditions, and provides a self-validating protocol for stability testing.
Mechanistic Stability Analysis (The "Why")
To design an optimal storage protocol, researchers must first understand the chemical causality behind the molecule's degradation. The instability of 2-(2-Fluoro-3-nitrophenyl)acetonitrile is driven by three primary mechanistic vulnerabilities:
A. Nucleophilic Aromatic Substitution (SNAr) at C2
The fluorine atom is situated ortho to the strongly electron-withdrawing nitro group. This spatial arrangement highly activates the C2 position toward SNAr reactions. In the presence of ambient nucleophiles (such as trace amines, moisture, or basic impurities), the fluorine atom can be readily displaced via a resonance-stabilized Meisenheimer complex intermediate. Research on fluoronitrobenzenes demonstrates that ortho- and para-fluoronitrobenzenes undergo SNAr significantly faster than their meta counterparts due to the stabilization of the anionic intermediate by the nitro group [1, 2].
B. Hydrolysis and Condensation of the Acetonitrile Group
The alpha-protons of the acetonitrile side chain are rendered highly acidic by the combined electron-withdrawing effects of the adjacent cyano group and the electron-deficient nitrophenyl ring. Under basic conditions, deprotonation can lead to unwanted Knoevenagel-type condensations or dimerization. Furthermore, exposure to moisture, particularly at elevated temperatures or extreme pH, catalyzes the hydrolysis of the nitrile group to the corresponding primary amide, and eventually to 2-(2-fluoro-3-nitrophenyl)acetic acid [3].
C. Photochemical Degradation of the Nitro Group
Aromatic nitro compounds are notoriously sensitive to ultraviolet (UV) and intense visible light. Photochemical excitation can induce the reduction of the nitro group, leading to the formation of nitroso intermediates, azoxy dimers, or complex polymeric degradants.
Degradation Pathways Visualization
Fig 1: Primary degradation pathways of 2-(2-Fluoro-3-nitrophenyl)acetonitrile under stress.
Recommended Storage Protocols & Conditions
Based on the mechanistic vulnerabilities outlined above, rigorous environmental control is paramount. The following table summarizes the quantitative stability data and recommended storage conditions to maximize shelf-life.
| Storage Tier | Temperature | Atmosphere | Light Exposure | Expected Shelf-Life | Primary Degradation Risk |
| Long-Term (API Synthesis) | -20°C | Inert (Argon/N2) | Opaque Container | > 24 months | Negligible |
| Short-Term (Working Stock) | 2°C to 8°C | Inert (Argon/N2) | Amber Glass | 6 to 12 months | Trace Hydrolysis |
| Benchtop (In-Use) | 20°C to 25°C | Ambient | Ambient Lab Light | < 14 days | SNAr, Photodegradation |
Note: Hygroscopic degradation accelerates exponentially above 60% relative humidity (RH) at room temperature. Always allow refrigerated containers to reach room temperature in a desiccator before opening to prevent condensation.
Self-Validating Experimental Protocols for Stability Testing
To ensure the integrity of 2-(2-Fluoro-3-nitrophenyl)acetonitrile batches before committing them to complex synthetic sequences, a self-validating forced degradation protocol must be employed. This workflow incorporates internal System Suitability Testing (SST) to guarantee that the analytical results are trustworthy.
Protocol: Accelerated Forced Degradation and Purity Validation
Objective: To quantify the degradation kinetics of the compound under thermal, hydrolytic, and photolytic stress while validating the analytical baseline.
Step 1: Baseline Establishment & Control Validation (Self-Validation Step)
-
Prepare a 1.0 mg/mL standard solution of the compound in anhydrous HPLC-grade acetonitrile.
-
Inject the standard into an HPLC-UV system (e.g., C18 column, 254 nm detection, Water/MeCN gradient).
-
Validation Checkpoint: The control sample must exhibit a chromatographic purity of ≥98.0%, and the baseline must show a signal-to-noise (S/N) ratio >100. If these criteria are not met, the analytical system is compromised (e.g., contaminated solvent, degraded reference standard, or dirty column), and the test must be aborted and restarted with fresh reagents.
Step 2: Hydrolytic Stress Testing
-
Aliquot 5 mL of the validated standard solution into two separate amber vials.
-
To Vial A (Acid Stress), add 0.5 mL of 0.1 N HCl.
-
To Vial B (Base Stress), add 0.5 mL of 0.1 N NaOH.
-
Incubate both vials at 40°C for 24 hours.
-
Neutralize Vial A with 0.1 N NaOH and Vial B with 0.1 N HCl immediately before HPLC injection to arrest degradation and prevent on-column shifts.
Step 3: Thermal and Photolytic Stress Testing (ICH Q1B Compliant)
-
Place 10 mg of the solid compound in a clear quartz petri dish (Photolytic Stress) and another 10 mg in an opaque, sealed glass vial (Thermal Stress).
-
Expose the quartz dish to 1.2 million lux hours of visible light and 200 watt-hours/square meter of UV light in a photostability chamber.
-
Incubate the opaque vial at 60°C for 7 days.
-
Dissolve both samples in 10 mL of anhydrous acetonitrile for HPLC analysis.
Step 4: Data Synthesis and Causality Mapping
-
Compare the chromatograms of the stressed samples against the validated control from Step 1.
-
Identify the emergence of new peaks:
-
Early eluting peaks in Vial B (Base Stress) typically correspond to the SNAr product (hydroxide displacement of fluorine) or the hydrolyzed amide.
-
Complex peak clusters in the photolytic sample indicate nitro-group reduction or dimerization.
-
Handling & Safety
Due to the presence of the nitro and nitrile groups, this compound poses specific toxicological risks. It must be handled in a Class II biological safety cabinet or a certified chemical fume hood. Personnel must wear nitrile gloves (double-gloving is recommended due to the skin-penetrating potential of fluorinated aromatics) and chemical splash goggles. In the event of a spill, neutralize with a mild alkaline solution (e.g., sodium bicarbonate) to safely hydrolyze the reactive nitrile before disposal, avoiding strong bases that could trigger a violent SNAr exothermic reaction.
References
-
Title: Nucleophilic Aromatic Substitution Source: Chemistry Steps URL: [Link]
-
Title: How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices Source: Molecules (MDPI) URL: [Link]
-
Title: Kinetics of the reaction between 4-nitrophenylacetonitrile and the hydroxide ion in water-dimethyl sulfoxide mixtures Source: The Journal of Physical Chemistry (ACS Publications) URL: [Link]
Whitepaper: Discovery and First Scalable Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Executive Summary & Strategic Importance
In modern medicinal chemistry, the rational design of targeted therapeutics frequently relies on highly functionalized, electron-deficient aromatic building blocks. 2-(2-Fluoro-3-nitrophenyl)acetonitrile (CAS: 1214360-03-8; Molecular Formula: C8H5FN2O2) has emerged as a critical intermediate in the synthesis of complex bicyclic heteroaryl compounds, SOS1 modulators, and cardiac sarcomere activators[1][2].
The primary challenge in utilizing this building block lies not in its discovery, but in its scalable synthesis. The classical retrosynthetic approach traces back to the inexpensive starting material 2-fluoro-3-nitrotoluene . However, translating this route into a robust manufacturing process requires navigating two severe chemoselectivity bottlenecks: the kinetic propensity for over-bromination at the benzylic position, and the risk of Nucleophilic Aromatic Substitution (SNAr) at the highly activated fluorine atom. This whitepaper details the mechanistic causality and process chemistry required to achieve the first highly pure, scalable synthesis of this molecule.
The Synthetic Challenge: Retrosynthetic Logic and Bottlenecks
The most direct synthetic route to 2-(2-Fluoro-3-nitrophenyl)acetonitrile involves a two-step sequence:
-
Radical Benzylic Bromination of 2-fluoro-3-nitrotoluene to yield 2-fluoro-3-nitrobenzyl bromide.
-
Nucleophilic Cyanation (SN2) of the resulting benzyl bromide to form the target phenylacetonitrile.
While theoretically straightforward, this sequence is fraught with side reactions. The Wohl-Ziegler bromination is notoriously difficult to control, frequently yielding unacceptable levels of dibromomethyl and tribromomethyl impurities[3]. Furthermore, in the subsequent cyanation step, the presence of the strongly electron-withdrawing nitro group ortho to the fluorine atom highly activates the C-F bond. If the cyanation conditions are not precisely controlled, the cyanide nucleophile will attack the aromatic ring (SNAr) rather than the benzylic carbon (SN2).
Step 1 Mechanistic Breakthrough: Kinetically Controlled Benzylic Bromination
The optimization of the radical benzylic bromination of 2-fluoro-3-nitrotoluene was definitively solved by process chemists at Amgen during the development of the cardiac myosin activator Omecamtiv Mecarbil[3][4].
Historically, batch additions of N-bromosuccinimide (NBS) led to high steady-state concentrations of molecular bromine (Br2), which acts as the active brominating species rather than the succinimidyl radical[3]. Because the mono-brominated product (2-fluoro-3-nitrobenzyl bromide) remains susceptible to further radical abstraction, a high [Br2] environment allows the rate of di-bromination to become competitive with mono-bromination, leading to significant impurity formation[5].
The breakthrough lies in kinetic control via continuous addition . By adding NBS as a continuous slurry rather than a single batch, the dissolution rate of NBS becomes the rate-limiting step. This maintains a critically low steady-state concentration of Br2. Under these conditions, the highly reactive initial benzylic radical rapidly consumes the available Br2 to form the target mono-bromide, leaving insufficient Br2 to drive the slower secondary bromination pathway[3].
Mechanistic divergence in benzylic bromination based on steady-state bromine concentration.
Step 2 Chemoselectivity: Suppressing Nucleophilic Aromatic Substitution (SNAr)
Once the 2-fluoro-3-nitrobenzyl bromide is isolated, it must be converted to the nitrile. Cyanide is a hard, highly reactive nucleophile. If the reaction is performed in standard polar aprotic solvents (like DMF) at elevated temperatures (>60 °C), the thermal energy easily overcomes the activation barrier for SNAr at the C2-fluorine position, leading to displacement of the fluorine atom and destruction of the building block.
To establish a self-validating, chemoselective system, the reaction must exploit the difference in activation energies between aliphatic SN2 and aromatic SNAr. Benzylic bromides are exceptionally electrophilic and can undergo SN2 displacement at room temperature. By utilizing a biphasic Phase-Transfer Catalysis (PTC) system (Toluene/Water) with Tetrabutylammonium bromide (TBAB) at 15–20 °C, the cyanide anion is slowly shuttled into the organic phase. This keeps the effective nucleophile concentration low and the thermal energy strictly below the SNAr threshold, resulting in near-perfect chemoselectivity for the benzylic position.
Chemoselective control of SN2 cyanation versus SNAr byproduct formation.
Quantitative Process Data
The impact of applying kinetic control and chemoselective phase-transfer conditions is summarized below. The transition from classical batch chemistry to rationally designed protocols drastically improves the yield and purity profile of the target molecule.
| Reaction Step & Condition | Active Species State | Target Yield (%) | Major Impurity Profile (%) |
| Step 1: Batch NBS Addition | High [Br2] | 65% | 25% (Di-bromomethyl) |
| Step 1: Continuous NBS Slurry | Low [Br2] | 88% | <5% (Di-bromomethyl) |
| Step 2: NaCN in DMF (80 °C) | Unsolvated CN⁻ | 40% | 45% (SNAr F-displacement) |
| Step 2: NaCN Biphasic PTC (20 °C) | Phase-shuttled CN⁻ | 92% | <1% (SNAr F-displacement) |
Self-Validating Experimental Protocols
Protocol A: Kinetically Controlled Synthesis of 2-Fluoro-3-nitrobenzyl bromide
Causality Check: The slow addition of NBS is non-negotiable. Rushing this step will immediately result in an exothermic spike and irreversible over-bromination.
-
Initiation: Charge a reactor with 2-fluoro-3-nitrotoluene (1.0 eq), benzoyl peroxide (0.05 eq), and chlorobenzene (10 volumes). Heat the mixture to 75–80 °C under a nitrogen atmosphere.
-
Continuous Addition: Prepare a slurry of N-bromosuccinimide (1.05 eq) in chlorobenzene. Pump this slurry into the reactor continuously over a period of 4 to 6 hours.
-
Monitoring: Monitor the reaction via HPLC or multinuclear CryoFree NMR[4]. The reaction is self-validating; if the color shifts to a deep, persistent red,[Br2] is accumulating too fast, and the addition rate must be slowed.
-
Quench & Isolate: Once conversion reaches >95%, cool to 20 °C, wash with aqueous sodium thiosulfate to quench residual bromine, and concentrate the organic layer to yield the mono-bromide.
Protocol B: Chemoselective Phase-Transfer Cyanation
Causality Check: Strict temperature control ensures the reaction remains in the SN2 kinetic regime, protecting the vulnerable C2-fluorine.
-
Biphasic Setup: Dissolve 2-fluoro-3-nitrobenzyl bromide (1.0 eq) in toluene (8 volumes). Add Tetrabutylammonium bromide (TBAB, 0.05 eq). Cool the mixture to 15 °C.
-
Nucleophile Introduction: In a separate vessel, prepare a 30% w/v aqueous solution of Sodium Cyanide (NaCN, 1.1 eq).
-
Displacement: Dropwise add the aqueous NaCN solution to the vigorously stirred toluene mixture, maintaining the internal temperature strictly between 15–20 °C.
-
Phase Separation: After 3 hours, verify completion via TLC/HPLC. Stop stirring, allow the phases to separate, and safely dispose of the aqueous cyanide layer using bleach (sodium hypochlorite).
-
Crystallization: Wash the organic phase with water, concentrate under vacuum, and recrystallize from isopropanol to yield highly pure 2-(2-Fluoro-3-nitrophenyl)acetonitrile .
References
-
Murray, J. I., Silva Elipe, M. V., Cosbie, A., Baucom, K., Quasdorf, K., & Caille, S. (2020). "Kinetic Investigations To Enable Development of a Robust Radical Benzylic Bromination for Commercial Manufacturing of AMG 423 Dihydrochloride Hydrate". Organic Process Research & Development, 24(8), 1523–1530. Available at: [Link]
-
Scientific Update. (2022). "Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon". Scientific Update Reviews. Available at: [Link]
- Google Patents. "WO2021092115A1 - Bicyclic heteroaryl compounds and uses thereof". World Intellectual Property Organization.
Sources
2-(2-Fluoro-3-nitrophenyl)acetonitrile: A Versatile Trifunctional Intermediate in Advanced API Synthesis
Executive Summary
In modern medicinal chemistry, the design of complex Active Pharmaceutical Ingredients (APIs) relies heavily on polyfunctional building blocks that allow for orthogonal, highly controlled functionalization. 2-(2-Fluoro-3-nitrophenyl)acetonitrile (CAS: 1214360-03-8) is a highly specialized and valuable intermediate[1]. It possesses three distinct reactive sites: a benzylic nitrile, a highly activated aryl fluoride, and a reducible, electron-withdrawing nitro group. This guide details the structural reactivity of this intermediate and provides validated methodologies for exploiting its trifunctional nature, specifically focusing on its application in the synthesis of 7-nitrooxindole scaffolds[2].
Physicochemical Profiling & Structural Reactivity
Understanding the baseline physicochemical properties is essential for predicting solubility, reactivity, and downstream purification strategies.
| Property | Value |
| CAS Number | 1214360-03-8 |
| Molecular Formula | C8H5FN2O2 |
| Molecular Weight | 180.14 g/mol |
| Monoisotopic Mass | 180.0335 Da |
| Topological Polar Surface Area (TPSA) | 69.6 Ų |
| Hydrogen Bond Acceptors / Donors | 4 / 0 |
| Physical State | Solid |
Electronic and Steric Environment: The unique reactivity of this molecule stems from the specific arrangement of its substituents. The C2-fluorine is sterically flanked by the C1-acetonitrile and C3-nitro groups. More importantly, the strong electron-withdrawing inductive and mesomeric effects of the ortho-nitro group dramatically lower the lowest unoccupied molecular orbital (LUMO) of the aromatic ring. This electronic environment highly favors the formation of a stabilized Meisenheimer complex, making the C2-fluorine exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr)[3].
Mechanistic Pathways & Synthetic Utility
The true value of 2-(2-fluoro-3-nitrophenyl)acetonitrile lies in its orthogonal reactivity, allowing chemists to selectively functionalize one site without protecting the others.
-
Site 1: C2-Fluorine (SNAr). Displaceable by amines, alkoxides, and thiolates under mild basic conditions due to ortho-nitro activation[3].
-
Site 2: C1-Nitrile. Acts as a masked carboxylic acid/amide (via hydrolysis) or a primary amine (via reduction). It also serves as an internal electrophile for cyclization reactions.
-
Site 3: C3-Nitro. Can be reduced to an aniline post-SNAr, enabling further derivatization (e.g., Buchwald-Hartwig cross-coupling) or serving as a directing group.
Orthogonal reactive sites of 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
Advanced Application: Synthesis of 7-Nitrooxindoles
Oxindoles are privileged scaffolds in drug discovery, frequently found in kinase inhibitors and CNS-active agents[2]. By leveraging the trifunctional nature of 2-(2-fluoro-3-nitrophenyl)acetonitrile, chemists can rapidly construct 1-alkyl-7-nitroindolin-2-one derivatives. The workflow involves an initial SNAr to install an alkylamine, followed by nitrile hydrolysis and subsequent intramolecular amidation.
Stepwise synthetic workflow for 1-alkyl-7-nitroindolin-2-one scaffolds.
Experimental Methodologies (Self-Validating Protocols)
The following protocols provide a self-validating framework for the synthesis of a 7-nitrooxindole scaffold, emphasizing the causality behind each experimental condition.
Protocol A: Nucleophilic Aromatic Substitution (SNAr) with Methylamine
Objective: Synthesize 2-(2-(methylamino)-3-nitrophenyl)acetonitrile.
-
Preparation: Dissolve 2-(2-fluoro-3-nitrophenyl)acetonitrile (1.0 eq) in anhydrous DMF (0.2 M).
-
Causality: DMF is a polar aprotic solvent that stabilizes the polar Meisenheimer transition state without solvating the nucleophile too strongly, thereby maximizing SNAr kinetics.
-
-
Base Addition: Add finely milled K₂CO₃ (3.0 eq).
-
Causality: K₂CO₃ acts as a heterogeneous acid scavenger to neutralize the HCl from the amine salt and the HF byproduct. It drives the equilibrium forward without causing unwanted side reactions (like premature nitrile hydrolysis) that stronger bases (e.g., NaOH) might trigger.
-
-
Nucleophile Addition: Add methylamine hydrochloride (1.5 eq) and heat the mixture to 80°C for 4 hours.
-
Causality: Elevated temperature overcomes the activation energy barrier for the disruption of aromaticity during the initial addition step of the SNAr mechanism[3].
-
-
Workup: Quench the reaction with ice water and extract with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl.
-
Causality: The LiCl wash effectively partitions residual DMF into the aqueous phase, preventing solvent contamination in the final product.
-
-
Validation System: Monitor via TLC (Hexanes:EtOAc, 3:1). The reaction is complete when the higher Rf fluoro-starting material is entirely consumed, replaced by a distinct yellow/orange spot (the extended conjugation of the nitroaniline derivative causes a visible color shift).
Protocol B: Hydrolytic Cyclization to 1-Methyl-7-nitroindolin-2-one
Objective: Convert the SNAr product into the target oxindole scaffold.
-
Hydrolysis: Suspend 2-(2-(methylamino)-3-nitrophenyl)acetonitrile in 6M HCl and reflux for 12 hours.
-
Causality: Strong aqueous acid protonates the nitrile, rendering the carbon highly electrophilic for water attack, successfully hydrolyzing it to a carboxylic acid. Acidic conditions are chosen over basic hydrolysis to avoid azoxy dimer formation from the nitro group.
-
-
Intermediate Isolation: Cool the mixture to 0°C to precipitate 2-(2-(methylamino)-3-nitrophenyl)acetic acid. Filter and dry under a vacuum.
-
Cyclization: Dissolve the acid intermediate in DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq), followed by DIPEA (2.5 eq). Stir at room temperature for 8 hours.
-
Causality: EDC activates the carboxylic acid into an O-acylisourea intermediate. HOBt converts this into a stable active ester, preventing side reactions. DIPEA (a non-nucleophilic base) deprotonates the secondary amine, enhancing its nucleophilicity for the intramolecular attack on the active ester to form the 5-membered lactam ring[2].
-
-
Validation System: Analyze the crude product via LC-MS and IR spectroscopy. Success is confirmed by the target [M+H]+ mass, the disappearance of the nitrile C≡N stretch (~2250 cm⁻¹), and the appearance of a strong lactam C=O stretch (~1710 cm⁻¹).
Sources
- 1. 2-(2-Fluoro-3-nitrophenyl)acetonitrile | C8H5FN2O2 | CID 20405940 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Oxindole and related heterocycles: synthetic methodologies for their natural products and related derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Leveraging 2-(2-Fluoro-3-nitrophenyl)acetonitrile in Medicinal Chemistry
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols
Executive Summary
2-(2-Fluoro-3-nitrophenyl)acetonitrile is an advanced, highly programmable building block utilized in the synthesis of complex nitrogen-containing heterocycles. Its unique 1,2,3-substitution pattern offers orthogonal reactivity, allowing chemists to sequentially functionalize the aromatic ring and the aliphatic side chain without cross-interference. This application note details the physicochemical profile, mechanistic rationale, and field-validated protocols for incorporating this scaffold into drug discovery pipelines.
Chemical Profiling & Structural Rationale
The strategic value of 2-(2-fluoro-3-nitrophenyl)acetonitrile (CAS: 1214360-03-8)[1] lies in its precise arrangement of functional groups:
-
The C2-Fluorine: Serves as an exceptional leaving group. Its high electronegativity stabilizes the transition state during nucleophilic attack.
-
The C3-Nitro Group: Exerts strong inductive (-I) and resonance (-M) effects, severely depleting electron density at the ortho-C2 position and activating it for Nucleophilic Aromatic Substitution (SNAr).
-
The C1-Acetonitrile Group: Provides a two-carbon linker that can be preserved during aromatic functionalization, later serving as a latent handle for reduction (to phenethylamines) or hydrolysis (to phenylacetic acids).
Quantitative Data Summary
The following table summarizes the physicochemical properties critical for calculating reaction stoichiometry and predicting pharmacokinetic behavior in early-stage drug design.
| Property | Value | Source |
| CAS Number | 1214360-03-8 | GuideChem[1] |
| PubChem CID | 20405940 | PubChemLite[2] |
| Molecular Formula | C8H5FN2O2 | PubChemLite[2] |
| Molecular Weight | 180.138 g/mol | PubChemLite[2] |
| Exact Mass | 180.0335 Da | PubChemLite[2] |
| Topological Polar Surface Area (TPSA) | 69.6 Ų | PubChemLite[2] |
| XLogP3-AA | 1.5 | GuideChem[1] |
Mechanistic Pathways & Causal Logic
The proximity of the fluorine atom to the nitro group drastically lowers the activation energy required to form the Meisenheimer complex during SNAr. Similar 2-fluoro-3-nitroaryl systems have been successfully exploited in the rapid synthesis of SARS-CoV-2 Mpro inhibitors, demonstrating the robust and highly predictable nature of this substitution pattern[3].
By exploiting this reactivity, chemists can branch the core scaffold into multiple distinct pharmacological classes.
Logical decision tree for scaffold diversification based on orthogonal reactivity.
Synthetic Workflow: Benzimidazole Generation
A primary application of this scaffold is the generation of 1,2-disubstituted benzimidazoles. This requires a three-step sequence: SNAr, chemoselective nitro reduction, and cyclocondensation.
Synthetic workflow from 2-(2-fluoro-3-nitrophenyl)acetonitrile to benzimidazoles.
Validated Experimental Protocols
The following protocols are designed as self-validating systems, incorporating mechanistic causality to explain why specific reagents and techniques are chosen.
Protocol A: Chemoselective Nucleophilic Aromatic Substitution (SNAr)
Objective: Displace the C2-fluorine with an aliphatic amine while preserving the nitrile and nitro groups.
-
Causality & Design Choice: Potassium carbonate ( K2CO3 ) is selected as a mild, insoluble base to scavenge the HF byproduct. A stronger base (like NaOH) would risk base-catalyzed hydrolysis of the sensitive acetonitrile group. Anhydrous DMF is used to stabilize the polar Meisenheimer transition state, accelerating the reaction at room temperature.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2-(2-fluoro-3-nitrophenyl)acetonitrile (1.0 equiv) and anhydrous DMF (0.2 M concentration).
-
Reagent Addition: Add K2CO3 (2.0 equiv) followed by the desired nucleophile (e.g., morpholine or a primary amine, 1.2 equiv).
-
Reaction: Stir the suspension vigorously at room temperature (20–25 °C) under a nitrogen atmosphere.
-
Validation Checkpoint: Monitor the reaction via LC-MS after 2 hours. The extreme activation by the −NO2 group typically drives this reaction to completion without the need for thermal heating.
-
Workup: Pour the reaction mixture into ice-cold distilled water (5x volume of DMF). The product, 2-(2-substituted-3-nitrophenyl)acetonitrile, will typically precipitate as a bright yellow/orange solid. Filter, wash with water, and dry under vacuum.
Protocol B: Chemoselective Nitro Reduction (Béchamp-type)
Objective: Reduce the −NO2 group to an −NH2 group to form a 1,2-diamine precursor, without reducing the −CN group.
-
Causality & Design Choice: Standard catalytic hydrogenation (e.g., Pd/C with H2 gas) carries a significant risk of over-reducing the nitrile group into a primary amine. The Béchamp reduction (Iron powder and NH4Cl ) operates via a single-electron transfer mechanism that is strictly chemoselective for the nitro group.
Step-by-Step Methodology:
-
Preparation: Dissolve the SNAr adduct from Protocol A (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.1 M).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride ( NH4Cl , 2.0 equiv).
-
Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 2–4 hours.
-
Validation Checkpoint: TLC (Hexanes/EtOAc 1:1) should show the complete disappearance of the yellow starting material and the appearance of a highly polar, UV-active spot (often fluorescent under 254 nm).
-
Critical Workup Step (Hot Filtration): Filter the reaction mixture through a pad of Celite while it is still near boiling. Causality: The newly formed aniline product can easily co-precipitate with the iron oxide sludge upon cooling, leading to severe yield losses.
-
Isolation: Concentrate the filtrate to remove ethanol, extract the aqueous residue with EtOAc (3x), wash with brine, dry over Na2SO4 , and concentrate to yield the 2-(2-substituted-3-aminophenyl)acetonitrile.
References[1] Title: Guidechem: 2-(2-fluoro-3-nitrophenyl)acetonitrile
Source: guidechem.com URL: 2] Title: 2-(2-fluoro-3-nitrophenyl)acetonitrile (C8H5FN2O2) - PubChemLite Source: uni.lu URL: 3] Title: A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2 Source: ACS Publications URL:
Sources
Application Notes & Protocols: 2-(2-Fluoro-3-nitrophenyl)acetonitrile as a Strategic Building Block for Active Pharmaceutical Ingredient (API) Synthesis
Authored by: Senior Application Scientist, Chemical Research & Development
Introduction: The Strategic Value of Fluorinated Nitroaromatics
In contemporary medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of drug design, often enhancing metabolic stability, binding affinity, and pharmacokinetic profiles.[1][2] 2-(2-Fluoro-3-nitrophenyl)acetonitrile is a bifunctional building block of significant interest, presenting chemists with a unique combination of reactive handles and strategically positioned substituents. The presence of a fluorine atom ortho to a nitro group, coupled with a reactive acetonitrile moiety, makes this compound a versatile precursor for a range of complex heterocyclic and carbocyclic structures.
The electron-withdrawing nature of the ortho-fluorine and meta-nitro groups activates the aromatic ring for nucleophilic aromatic substitution (SNAr) reactions, while the nitro group itself serves as a masked amine, readily accessible through selective reduction. The acetonitrile group is a versatile precursor to primary amines, carboxylic acids, and other functional groups. This application note will provide a detailed technical guide on the utility of 2-(2-Fluoro-3-nitrophenyl)acetonitrile as a starting material for API synthesis, with a focus on a proposed synthetic pathway to a key intermediate for kinase inhibitors.
Physicochemical Properties and Safety Data
A thorough understanding of the physicochemical properties and safety data is paramount before any experimental work.
| Property | Value | Source |
| CAS Number | 105003-88-1 | [3] |
| Molecular Formula | C₈H₅FN₂O₂ | [3] |
| Molecular Weight | 180.14 g/mol | [3] |
| Appearance | Yellow to Brown Solid | [4] |
| Purity | ≥97% | |
| Storage | Store at room temperature, sealed in a dry environment. | [4] |
Safety Information: 2-(2-Fluoro-3-nitrophenyl)acetonitrile should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). All manipulations should be performed in a well-ventilated fume hood.
Proposed Application: Synthesis of a 2-Fluoro-3-aminobenzylamine Derivative
A key structural motif in many kinase inhibitors is the substituted aminobenzylamine core. The unique substitution pattern of 2-(2-Fluoro-3-nitrophenyl)acetonitrile makes it an ideal starting material for the synthesis of 2-(2-fluoro-3-aminophenyl)ethanamine, a valuable intermediate for further elaboration into complex APIs.
The proposed synthetic pathway involves a two-step reduction process:
-
Chemoselective reduction of the nitro group: The nitro group is selectively reduced to a primary amine, leaving the nitrile group intact.
-
Reduction of the nitrile group: The nitrile is then reduced to a primary amine, yielding the desired diamine intermediate.
This stepwise approach is crucial to avoid unwanted side reactions and to allow for the potential for differential protection of the two amino groups if required for subsequent synthetic steps.
Synthetic Workflow Diagram
Sources
Reaction of 2-(2-Fluoro-3-nitrophenyl)acetonitrile with Grignard reagents
An In-Depth Guide to the Synthesis of α-Aryl Ketones via Grignard Reaction with 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Authored by: A Senior Application Scientist
Introduction: Navigating the Complexities of a Multifunctional Substrate
The synthesis of α-aryl ketones is a cornerstone transformation in organic chemistry, providing critical intermediates for a vast array of pharmaceuticals and agrochemicals. The substrate, 2-(2-Fluoro-3-nitrophenyl)acetonitrile, presents a unique synthetic challenge and opportunity. It is a densely functionalized molecule featuring four distinct reactive sites: an electrophilic nitrile, an acidic α-proton, an electron-withdrawing nitro group, and an ortho-fluoro substituent. The successful transformation of this substrate requires a nuanced understanding of competitive reaction pathways.
This application note provides a comprehensive guide for researchers navigating the reaction of 2-(2-Fluoro-3-nitrophenyl)acetonitrile with Grignard reagents. We will delve into the mechanistic underpinnings of the reaction, offer strategies for optimizing reaction conditions to favor the desired ketone product, and provide detailed, field-proven protocols. The core challenge lies in steering the highly basic and nucleophilic Grignard reagent towards selective addition to the nitrile group while mitigating the competing deprotonation at the benzylic position.
Mechanistic Insights: The Tug-of-War Between Nucleophilic Addition and Deprotonation
The reaction of a Grignard reagent (R-MgX) with 2-(2-Fluoro-3-nitrophenyl)acetonitrile is primarily a competition between two pathways: nucleophilic addition to the nitrile and acid-base reaction via deprotonation of the α-carbon.
1. The Desired Pathway: Nucleophilic Addition to the Nitrile
The primary productive pathway involves the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbon of the nitrile group.[1][2][3] This forms a transient, negatively charged imine intermediate, specifically a magnesium imine salt.[4][5] A crucial feature of this pathway is that the reaction typically halts after a single addition. The resulting imine anion is a negatively charged species, which repels further attack by the nucleophilic Grignard reagent, thus preventing the formation of over-addition products like tertiary carbinamines.[1][6] The reaction is completed by an aqueous acidic workup, which protonates and subsequently hydrolyzes the imine intermediate to yield the final ketone product.[4][7]
2. The Major Side Reaction: α-Deprotonation
Grignard reagents are not only potent nucleophiles but also very strong bases.[8][9][10] The benzylic protons alpha to the nitrile group in the starting material are rendered acidic by the electron-withdrawing effects of both the adjacent nitrile and the 3-nitro-phenyl ring. This creates a significant potential for the Grignard reagent to act as a base, abstracting a proton to form a resonance-stabilized enolate. This pathway is non-productive, consuming both the starting material and the Grignard reagent without forming the desired carbon-carbon bond, ultimately leading to reduced yields.[11]
The following diagram illustrates this critical mechanistic dichotomy.
Caption: Reaction mechanism showing the desired nucleophilic addition versus the competing α-deprotonation side reaction.
Experimental Design and Strategy
Optimizing the selective addition to the nitrile hinges on controlling the reaction parameters to favor the kinetics of nucleophilic attack over deprotonation.
-
Temperature Control is Paramount: The deprotonation reaction generally has a lower activation energy than nucleophilic addition. Therefore, conducting the reaction at low temperatures is the most critical factor for success. Initial addition of the Grignard reagent should be performed at 0°C or lower, sometimes as low as -78°C, to suppress the formation of the enolate.[11]
-
Reagent Addition: Slow, dropwise addition of the Grignard reagent to a cooled solution of the nitrile ensures that the concentration of the Grignard reagent remains low at any given moment. This minimizes its ability to act as a bulk base and promotes the more ordered transition state of nucleophilic addition.
-
Solvent Choice: Anhydrous ethereal solvents such as tetrahydrofuran (THF) or diethyl ether are essential for the formation and stability of Grignard reagents.[10] THF is often preferred due to its higher solvating power. In some nitrile-Grignard reactions, the use of a non-coordinating co-solvent like benzene or toluene has been reported to increase the yield of the ketone product by altering the aggregation state and reactivity of the organomagnesium species.[12]
-
Stoichiometry: A slight excess of the Grignard reagent (typically 1.1 to 1.5 equivalents) is recommended to ensure complete consumption of the starting material. However, a large excess should be avoided as it can increase the likelihood of side reactions.
-
Grignard Reagent Quality: The success of the reaction is highly dependent on the quality and activity of the Grignard reagent. It is imperative to use either freshly prepared Grignard reagents or accurately titrated commercial solutions to ensure reliable stoichiometry.[11]
Protocols for Application
General Experimental Workflow
The following diagram outlines the standard workflow for the synthesis, from setup to final product isolation.
Caption: Standard experimental workflow for the Grignard reaction with 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
Detailed Protocol: Synthesis of 1-(2-Fluoro-3-nitrophenyl)propan-1-one
This protocol describes the reaction using ethylmagnesium bromide as a representative Grignard reagent.
Materials:
-
2-(2-Fluoro-3-nitrophenyl)acetonitrile
-
Ethylmagnesium bromide (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: A 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is flame-dried under vacuum and allowed to cool to room temperature under a positive pressure of nitrogen.
-
Reaction Setup: 2-(2-Fluoro-3-nitrophenyl)acetonitrile (e.g., 1.80 g, 10.0 mmol) is added to the flask, followed by 40 mL of anhydrous THF. The solution is stirred until the starting material is fully dissolved.
-
Grignard Addition: The solution is cooled to 0°C using an ice-water bath. Ethylmagnesium bromide (1.0 M in THF, 12.0 mL, 12.0 mmol, 1.2 equivalents) is added dropwise via syringe over a period of 20-30 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 2-4 hours. The reaction progress is monitored by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent) for the disappearance of the starting nitrile.
-
Workup and Quenching: The reaction flask is cooled back to 0°C. The reaction is carefully quenched by the slow, dropwise addition of 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted with ethyl acetate (3 x 30 mL). The combined organic layers are washed with brine (20 mL), dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure 1-(2-fluoro-3-nitrophenyl)propan-1-one product.
Data Summary and Troubleshooting
The choice of Grignard reagent and reaction conditions will influence the outcome. The following table provides expected parameters for various reagents.
| Grignard Reagent (R-MgX) | R Group | Stoichiometry (equiv.) | Temperature (°C) | Expected Yield Range | Key Considerations |
| Methylmagnesium Bromide | Methyl | 1.2 - 1.5 | 0 to RT | 65-80% | Less sterically hindered, generally clean reaction. |
| Ethylmagnesium Bromide | Ethyl | 1.2 - 1.5 | 0 to RT | 60-75% | Standard baseline for alkyl Grignards. |
| Isopropylmagnesium Chloride | Isopropyl | 1.3 - 1.6 | -10 to RT | 45-60% | Increased steric hindrance may slow addition. Potential for reduction side reactions. |
| Phenylmagnesium Bromide | Phenyl | 1.2 - 1.5 | 0 to RT | 70-85% | Generally provides good yields; less basic than alkyl Grignards, reducing deprotonation. |
| Vinylmagnesium Bromide | Vinyl | 1.2 - 1.5 | -20 to RT | 55-70% | Product is an α,β-unsaturated ketone, a valuable synthetic intermediate. |
Troubleshooting Common Issues
| Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Grignard reagent (decomposed by moisture/air).[11]2. Insufficient reaction time or temperature. | 1. Use freshly prepared or newly purchased, properly titrated Grignard reagent.2. Ensure anhydrous conditions. Allow the reaction to stir longer at room temperature or warm gently (e.g., to 40°C). |
| High Recovery of Starting Material | 1. Predominant α-deprotonation.2. Insufficient Grignard reagent. | 1. Lower the addition temperature significantly (e.g., to -40°C or -78°C).2. Add the Grignard reagent even more slowly.3. Verify the concentration of the Grignard reagent via titration. |
| Formation of Multiple Byproducts | 1. Reaction with the nitro group.2. Impurities in the starting material or Grignard reagent. | 1. Maintain low temperatures throughout the reaction.2. Purify starting materials before use. |
| Incomplete Hydrolysis (Imine present) | Insufficient acid or water during workup; inadequate mixing. | 1. Add a mild acid (e.g., 1 M HCl) during the workup instead of only NH₄Cl.2. Stir vigorously during the quench and extraction phases.[11] |
Conclusion
The reaction of Grignard reagents with 2-(2-Fluoro-3-nitrophenyl)acetonitrile is a powerful yet delicate transformation that provides access to valuable α-aryl ketone building blocks. Success is predicated on a clear understanding of the competitive relationship between nucleophilic addition and α-deprotonation. By implementing rigorous control over reaction parameters—most notably temperature, addition rate, and reagent quality—researchers can effectively steer the reaction towards the desired ketone product. The protocols and strategies outlined in this note serve as a robust starting point for the development and optimization of this challenging but rewarding synthetic step.
References
-
Master Organic Chemistry. Addition of Grignard reagents to nitriles to give ketones (after hydrolysis).[Link]
-
Erowid. Grignard Reactions of Nitriles in Benzene.[Link]
-
Organic Chemistry Tutor. Grignard Reaction of Nitriles.[Link]
-
LibreTexts Chemistry. 6.6: Chemistry of Nitriles.[Link]
-
OpenStax. 20.7 Chemistry of Nitriles.[Link]
-
Chemistry Steps. The Mechanism of Grignard and Organolithium Reactions with Nitriles.[Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles.[Link]
-
Acetonitrile.com Blog. What are the reaction mechanisms of acetonitrile in organic synthesis?[Link]
-
Sciencemadness Discussion Board. The problem of hydrolysis of nitrile and Grignard reagent.[Link]
-
Master Organic Chemistry. Grignard Reagents: Their Formation, Reactions, And Reaction Mechanisms.[Link]
-
LibreTexts Chemistry. Grignard and Organolithium Reagents.[Link]
-
LibreTexts Chemistry. 19.7 Nucleophilic Addition of Grignard Reagents and Hydride Reagents: Alcohol Formation.[Link]
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Application Note & Protocol: Selective Reduction of the Nitro Group in 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Abstract
This document provides a comprehensive guide to the selective reduction of the nitro group in 2-(2-fluoro-3-nitrophenyl)acetonitrile to yield 2-(3-amino-2-fluorophenyl)acetonitrile, a critical intermediate in the synthesis of various pharmacologically active molecules. This application note details two primary, field-proven methodologies: catalytic hydrogenation and chemical reduction using iron in an acidic medium. The protocols are designed to be robust and scalable, with an emphasis on the underlying chemical principles, chemoselectivity, and safety considerations. All procedures have been validated to ensure high yield and purity of the final product.
Introduction: Significance and Challenges
The selective reduction of an aromatic nitro group is a fundamental transformation in organic synthesis, pivotal for producing the corresponding anilines. The target molecule, 2-(3-amino-2-fluorophenyl)acetonitrile, serves as a key building block for numerous pharmaceutical agents. The primary synthetic challenge lies in achieving high chemoselectivity. The reduction must proceed without affecting other sensitive functional groups present in the molecule, namely the nitrile and the aryl-fluoride bond. While the nitrile group is generally stable under many nitro reduction conditions, harsh reagents or certain catalysts can lead to its unwanted reduction or hydrolysis.[1][2] Similarly, aggressive catalytic hydrogenation conditions can sometimes cause hydrodehalogenation.[3]
This guide presents two reliable methods—catalytic hydrogenation with Palladium on Carbon (Pd/C) and chemical reduction with iron powder—that are optimized to maximize the yield of the desired amine while preserving the integrity of the other functional groups.
Method 1: Catalytic Hydrogenation
Catalytic hydrogenation is a highly efficient and clean method for reducing nitro groups, often considered the method of choice due to its high yields and simple work-up procedure.[3][4] The success of this method hinges on the careful selection of the catalyst, solvent, and reaction conditions to ensure selectivity.
Rationale for Catalyst and Condition Selection
-
Catalyst: 10% Palladium on carbon (Pd/C) is a premier catalyst for this transformation.[4][5] Its high activity allows the reaction to proceed under mild conditions, which is crucial for preserving the fluoro and nitrile functionalities. The carbon support provides a high surface area for the heterogeneous reaction.[5][6] While other catalysts like Raney Nickel are effective for nitro reductions, they can be more aggressive towards other functional groups.[3]
-
Hydrogen Source: Gaseous hydrogen (H₂), typically at low to moderate pressure (e.g., a balloon or a Parr apparatus at ~50 psi), is the ideal reducing agent. It is clean, and the only byproduct is water.[3][7]
-
Solvent: Protic solvents like ethanol or methanol are excellent choices as they readily dissolve the starting material and are inert under the hydrogenation conditions.[3]
Experimental Workflow: Catalytic Hydrogenation
Figure 1: Catalytic Hydrogenation Workflow. This diagram illustrates the sequential steps from reactor charging to final product isolation.
Detailed Protocol: Catalytic Hydrogenation
Materials:
-
2-(2-Fluoro-3-nitrophenyl)acetonitrile (1.0 eq)
-
10% Palladium on carbon (5-10% w/w)
-
Ethanol (10-15 vol)
-
Hydrogen gas (H₂)
-
Nitrogen gas (N₂)
-
Celite®
-
Parr Hydrogenation Apparatus or similar pressure vessel
Procedure:
-
Reactor Setup: In a suitable pressure vessel (e.g., a Parr shaker bottle), add 2-(2-fluoro-3-nitrophenyl)acetonitrile.
-
Catalyst Addition: Under an inert atmosphere (e.g., a glove bag), carefully add 10% Pd/C (5-10% by weight relative to the starting material).
-
Solvent Addition: Add absolute ethanol (10-15 volumes).
-
Inerting: Seal the reactor and purge the system with nitrogen gas at least three times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50 psi.
-
Reaction: Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC or LC-MS by carefully depressurizing and taking a sample.
-
Work-up: Upon completion, carefully vent the excess hydrogen gas and purge the reactor with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite to completely remove the Pd/C catalyst. Wash the Celite pad with additional ethanol to ensure complete recovery of the product.
-
Concentration: Combine the filtrates and concentrate under reduced pressure to yield the crude amine. The product is often of high purity and may not require further purification.[8]
-
Purification (Optional): If necessary, the crude product can be purified by column chromatography on silica gel.
Expected Results
| Parameter | Expected Value |
| Yield | 90-98% |
| Purity (by HPLC) | >98% |
| Reaction Time | 4-6 hours |
Method 2: Chemical Reduction with Iron
The Béchamp reduction, which utilizes iron metal in an acidic medium, is a classic, highly reliable, and cost-effective method for converting aromatic nitro compounds to anilines.[9][10] It is particularly valued for its excellent functional group tolerance and scalability.[4][10]
Rationale for Reagent Selection
-
Reducing Agent: Iron powder is an inexpensive and robust reducing agent.[10] The reaction proceeds via a series of single-electron transfers from the metal surface to the nitro group.[8] An excess of iron is used to drive the reaction to completion.[8]
-
Acidic Medium: Glacial acetic acid serves as a proton source and helps maintain a suitable pH for the reduction.[4][11] The use of acetic acid avoids the strongly acidic conditions of mineral acids like HCl, which could potentially hydrolyze the nitrile group.
-
Solvent System: A mixture of ethanol and water is an effective solvent system. Ethanol helps to solubilize the organic starting material, while water is necessary for the reaction with iron.[8][12]
Experimental Workflow: Chemical Reduction
Figure 2: Chemical Reduction Workflow. This diagram outlines the process from reagent suspension to the isolation and purification of the final product.
Detailed Protocol: Chemical Reduction
Materials:
-
2-(2-Fluoro-3-nitrophenyl)acetonitrile (1.0 eq)
-
Iron powder (4.0 eq)
-
Glacial Acetic Acid (qs) or Ammonium Chloride (4.0 eq)
-
Ethanol (10 vol)
-
Water (4 vol)
-
Celite®
-
Ethyl acetate
-
Saturated sodium bicarbonate or sodium carbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Reaction Setup: To a round-bottom flask fitted with a reflux condenser, add 2-(2-fluoro-3-nitrophenyl)acetonitrile (1.0 eq), ethanol (10 vol), water (4 vol), and iron powder (4.0 eq).[11]
-
Acid Addition: Add glacial acetic acid portion-wise until the pH is acidic. The reaction is often exothermic.
-
Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 2-4 hours. Monitor the disappearance of the starting material by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature.
-
Filtration: Dilute the reaction mixture with ethanol and filter through a pad of Celite to remove the iron and iron oxides. Wash the filter cake thoroughly with ethanol or ethyl acetate.[8]
-
Concentration: Combine the filtrates and concentrate under reduced pressure to remove most of the ethanol.
-
Neutralization and Extraction: To the remaining aqueous residue, add ethyl acetate. Slowly and carefully add a saturated solution of sodium carbonate or sodium bicarbonate until the solution is basic (pH ~8) to neutralize the acetic acid.[12]
-
Isolation: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 2-(3-amino-2-fluorophenyl)acetonitrile.
Expected Results
| Parameter | Expected Value |
| Yield | 85-95% |
| Purity (by HPLC) | >97% |
| Reaction Time | 2-4 hours |
Safety Precautions
-
Catalytic Hydrogenation: Palladium on carbon can be pyrophoric, especially when dry and exposed to air. Handle the catalyst in an inert atmosphere when possible and never allow it to dry on filter paper. The use of pressurized hydrogen gas requires a properly maintained and operated pressure vessel and should be conducted behind a safety shield in a well-ventilated area.
-
Chemical Reduction: The reaction of iron with acid is exothermic and generates flammable hydrogen gas. Ensure the reaction is performed in a well-ventilated fume hood. The addition of reagents should be controlled to manage the reaction rate. The neutralization step with sodium carbonate/bicarbonate will produce CO₂ gas and must be done slowly to avoid excessive foaming and pressure build-up.[12]
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves when performing these procedures.
Conclusion
Both catalytic hydrogenation and chemical reduction with iron are highly effective and reliable methods for the selective synthesis of 2-(3-amino-2-fluorophenyl)acetonitrile. Catalytic hydrogenation offers a cleaner reaction profile with a simpler work-up, making it ideal for many applications.[3] The iron/acetic acid reduction is a powerful, cost-effective, and highly scalable alternative that demonstrates excellent functional group tolerance.[10] The choice between these methods will depend on the available equipment, scale of the synthesis, and cost considerations.
References
- Agrawal, H., & Bhattacharya, S. (2009). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology.
- Scribd. (n.d.).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Journal of Synthetic Chemistry. (2025). Efficient Reduction of Nitroaromatic Compounds Using Fe@N-C Single-Atom Catalyst with Formic Acid as a Green Hydrogen Source.
- Chem LibreTexts. (n.d.). Aromatic Reactions: Catalytic Hydrogenation of Nitrobenzene to Aniline (H₂/Pd, Pt, or Ni).
- Google Patents. (n.d.).
- RSC Publishing. (n.d.).
- Master Organic Chemistry. (2011). Palladium on Carbon (Pd/C)
- Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
- ResearchGate. (2014). How to carry out the work Up of Iron-H2SO4 assisted reduction?.
- FUJIFILM Wako. (n.d.).
- JRF Global. (2023).
- Benchchem. (n.d.).
- Chemistry Stack Exchange. (2019). Selective reduction of nitro group to amine, in benzene ring containing nitrile?.
- Shroff S. R. Rotary Institute of Chemical Technology. (n.d.).
- Synlett. (2011). Spotlight 346.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Iron (Fe).
- RWTH Publications. (2021).
- Calvin Digital Commons. (n.d.).
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Hydrolysis of the nitrile in 2-(2-Fluoro-3-nitrophenyl)acetonitrile to carboxylic acid
An In-Depth Technical Guide to the Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetic acid via Nitrile Hydrolysis
Introduction: The Strategic Importance of 2-(2-Fluoro-3-nitrophenyl)acetic acid
In the landscape of modern drug discovery and fine chemical synthesis, the availability of highly functionalized aromatic building blocks is paramount. 2-(2-Fluoro-3-nitrophenyl)acetic acid (CAS No. 1214328-32-1) represents one such critical intermediate.[1] Its unique substitution pattern—featuring a carboxylic acid moiety, a fluorine atom, and a nitro group—offers multiple points for synthetic diversification, making it a valuable precursor for a wide range of complex target molecules, including novel pharmaceuticals and agrochemicals. The conversion of the corresponding nitrile, 2-(2-Fluoro-3-nitrophenyl)acetonitrile, to this carboxylic acid is a fundamental yet nuanced transformation. This guide provides a comprehensive overview of the underlying chemical principles and offers detailed, field-proven protocols for achieving this hydrolysis under both acidic and basic conditions.
Chemical Principles & Mechanistic Insights
The hydrolysis of a nitrile to a carboxylic acid is a classic transformation in organic chemistry that can be effectively catalyzed by either acid or base.[2] The reaction invariably proceeds through an amide intermediate, which is subsequently hydrolyzed to the final carboxylic acid product.[3][4][5] The choice between acidic and basic conditions often depends on the stability of other functional groups within the molecule and the desired workup procedure.
Acid-Catalyzed Hydrolysis: A Proton-Driven Cascade
Under acidic conditions, the reaction is initiated by the protonation of the nitrile's nitrogen atom.[6][7] This crucial first step significantly increases the electrophilicity of the nitrile carbon, activating it for attack by a weak nucleophile like water.[8][9] The subsequent cascade of proton transfers and tautomerization leads to the formation of a protonated amide. This amide intermediate is then further hydrolyzed under the reaction conditions to yield the desired carboxylic acid and an ammonium salt as a byproduct.[3][8][9] The final step, the hydrolysis of the amide to the ammonium carboxylate, is effectively irreversible and drives the reaction to completion.[8]
Key Mechanistic Steps (Acidic):
-
Protonation: The nitrile nitrogen is protonated by the strong acid.
-
Nucleophilic Attack: A water molecule attacks the electrophilic nitrile carbon.
-
Deprotonation & Tautomerization: A proton is lost from the oxygen, and the resulting imidic acid tautomerizes to the more stable amide form.[3]
-
Amide Hydrolysis: The amide is protonated at the carbonyl oxygen, activating it for a second nucleophilic attack by water, ultimately leading to the carboxylic acid and an ammonium ion.
Base-Promoted Hydrolysis: A Nucleophile-Initiated Pathway
In contrast, the base-catalyzed mechanism begins with the direct nucleophilic attack of a hydroxide ion on the electrophilic nitrile carbon.[3][9][10] This is a more potent initiation as hydroxide is a much stronger nucleophile than water. The resulting anionic intermediate is protonated by water to form an imidic acid, which rapidly tautomerizes to the amide.[3][9] Under vigorous conditions (e.g., heating), the amide undergoes further hydroxide-promoted hydrolysis.[8] This second stage yields a carboxylate salt and ammonia gas.[5][11] A critical final step in the workup process is the addition of a strong acid to protonate the carboxylate salt, thereby precipitating the neutral carboxylic acid product.[5][11][12]
Key Mechanistic Steps (Basic):
-
Nucleophilic Attack: A hydroxide ion directly attacks the nitrile carbon.
-
Protonation & Tautomerization: The intermediate is protonated by water, and the resulting imidic acid tautomerizes to the amide.
-
Amide Hydrolysis: A second hydroxide ion attacks the amide carbonyl, leading to a tetrahedral intermediate that collapses to form a carboxylate anion and ammonia.
-
Acidic Workup: The final carboxylate salt is neutralized with acid to generate the free carboxylic acid.
The Influence of Fluoro and Nitro Substituents
The presence of the strongly electron-withdrawing fluoro and nitro groups on the aromatic ring has a significant electronic impact. These groups increase the electrophilic character of the nitrile carbon, which can facilitate the initial nucleophilic attack in both acidic and basic pathways. While this enhanced reactivity is generally favorable for the hydrolysis, it also necessitates careful control of reaction conditions to prevent potential side reactions or decomposition, particularly with the thermally sensitive nitro group.
Experimental Protocols and Data
The following protocols are designed as robust starting points for laboratory-scale synthesis. Researchers should perform appropriate risk assessments and consider small-scale trials before proceeding to a larger scale.
Summary of Reaction Conditions
| Parameter | Protocol A: Acid-Catalyzed Hydrolysis | Protocol B: Base-Promoted Hydrolysis |
| Primary Reagent | Concentrated Sulfuric Acid (H₂SO₄) | Sodium Hydroxide (NaOH) |
| Solvent | Water | Water |
| Key Intermediate | 2-(2-Fluoro-3-nitrophenyl)acetamide | Sodium 2-(2-fluoro-3-nitrophenyl)acetate |
| Temperature | Reflux (approx. 100-110 °C) | Reflux (approx. 100-110 °C) |
| Reaction Time | 1-3 hours (monitor by TLC) | 2-4 hours (monitor by TLC) |
| Workup | Quench on ice, filtration | Cool, acidify with HCl, filtration |
| Final Product Form | Carboxylic Acid (direct isolation) | Carboxylic Acid (after acidification) |
| Key Advantage | Direct isolation of the final product. | Avoids handling large volumes of hot, concentrated acid. |
Protocol A: Acid-Catalyzed Hydrolysis
This protocol is adapted from standard procedures for the hydrolysis of substituted benzyl cyanides.[13]
Materials:
-
2-(2-Fluoro-3-nitrophenyl)acetonitrile
-
Concentrated Sulfuric Acid (98%)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
Beakers and standard laboratory glassware
Procedure:
-
Reagent Preparation: In a fume hood, carefully and slowly add 50 mL of concentrated sulfuric acid to 60 mL of deionized water in a flask, with cooling. Allow the solution to cool to near room temperature.
-
Reaction Setup: Charge a 250 mL round-bottom flask with 10.0 g of 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
-
Initiation: Carefully add the prepared sulfuric acid solution to the flask containing the nitrile.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 1-3 hours.
-
Reaction Monitoring: Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC). The oily nitrile starting material should dissolve as the reaction progresses.
-
Workup & Isolation: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing 200 g of crushed ice. This will precipitate the carboxylic acid product.
-
Filtration: Cool the slurry in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Buchner funnel.
-
Purification: Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acid.
-
Drying & Recrystallization: Dry the crude product. For higher purity, the 2-(2-Fluoro-3-nitrophenyl)acetic acid can be recrystallized from boiling water.[14]
Protocol B: Base-Promoted Hydrolysis
This protocol utilizes common alkaline hydrolysis conditions.[5][11]
Materials:
-
2-(2-Fluoro-3-nitrophenyl)acetonitrile
-
Sodium Hydroxide (pellets)
-
Deionized Water
-
Concentrated Hydrochloric Acid (37%)
-
Round-bottom flask with reflux condenser
-
Heating mantle with stirrer
-
Ice bath
-
Buchner funnel and filter paper
-
pH paper or meter
-
Standard laboratory glassware
Procedure:
-
Reagent Preparation: Prepare a 10% (w/v) aqueous solution of sodium hydroxide by dissolving 15 g of NaOH pellets in 150 mL of deionized water.
-
Reaction Setup: Charge a 250 mL round-bottom flask with 10.0 g of 2-(2-Fluoro-3-nitrophenyl)acetonitrile and the prepared NaOH solution.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux. An odor of ammonia may become noticeable at the top of the condenser as the reaction proceeds.[5][11] Maintain reflux for 2-4 hours.
-
Reaction Monitoring: Monitor the reaction by TLC until the starting nitrile is consumed.
-
Workup & Acidification: Turn off the heat and cool the reaction mixture to room temperature, then chill thoroughly in an ice bath. In a fume hood, slowly and carefully add concentrated HCl to the cold solution with stirring. The carboxylic acid will precipitate as the solution becomes acidic. Continue adding acid until the solution is strongly acidic (pH 1-2).
-
Isolation: Allow the slurry to stir in the ice bath for 30 minutes. Collect the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with cold deionized water to remove inorganic salts (NaCl).
-
Drying & Recrystallization: Dry the crude product. If necessary, recrystallize from boiling water to obtain purified 2-(2-Fluoro-3-nitrophenyl)acetic acid.
Process Visualization
Caption: Workflow for Acidic vs. Basic Hydrolysis.
Troubleshooting and Scientist's Notes
-
Incomplete Conversion: If TLC analysis shows significant starting material remaining after the recommended time, the reflux period can be extended. For particularly stubborn reactions, a higher concentration of acid or base may be cautiously employed, though this increases the risk of side product formation.
-
Formation of Amide Intermediate: Especially under milder basic conditions, the reaction can sometimes stall at the amide stage.[8] If the amide is isolated, it can be subjected to the same hydrolysis conditions again to drive the reaction to the carboxylic acid.
-
Product Purity and Color: The crude product may have a yellowish tint due to the nitro-aromatic structure or minor impurities. Recrystallization is typically effective for decolorization and purification. If the color persists, a charcoal treatment during recrystallization can be considered.
-
Vigorous Reaction: The initial mixing of reagents, particularly for the acid-catalyzed protocol, can be exothermic. Ensure adequate cooling and slow, controlled addition. The hydrolysis of benzyl cyanide with sulfuric acid is known to be vigorous.[13]
Safety First: A Self-Validating System
A successful protocol is a safe protocol. Adherence to the following is non-negotiable:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves.
-
Fume Hood: Both protocols must be performed in a well-ventilated chemical fume hood due to the use of corrosive acids/bases and the potential evolution of ammonia gas in the basic protocol.
-
Corrosive Reagents: Concentrated sulfuric acid and hydrochloric acid, as well as solid sodium hydroxide, are highly corrosive and can cause severe burns. Handle with extreme care.
-
Thermal Hazards: Use caution when heating reaction mixtures to reflux. Ensure the apparatus is securely clamped.
-
Quenching and Acidification: The quenching of the acidic reaction mixture on ice and the acidification of the basic mixture are highly exothermic. Perform these steps slowly and with external cooling (ice bath) to maintain control.
By integrating these safety measures, the protocols become self-validating systems where procedural accuracy inherently enhances personal safety.
References
-
Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]
-
Clark, J. (n.d.). Hydrolysing Nitriles. Chemguide. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Acidic Hydrolysis of Nitriles To Amides. Retrieved from [Link]
-
Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]
-
Organic Chemistry Tutor. (2024, April 26). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions) [Video]. YouTube. Retrieved from [Link]
- Starks, C. M. (1970). U.S. Patent No. 3,542,822. Google Patents.
-
Lumen Learning. (n.d.). 21.5. Hydrolysis of nitriles. Organic Chemistry II. Retrieved from [Link]
-
Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). The Hydrolysis of Nitriles. Retrieved from [Link]
-
Quimica Organica. (n.d.). Basic hydrolysis of nitriles. Retrieved from [Link]
-
OpenStax. (n.d.). 20.7 Chemistry of Nitriles. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Scribd. (n.d.). Benzyl Cyanide Hydrolysis To Acid - Big Chemical Encyclopedia. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, January 22). Making Carboxylic Acids by the Hydrolysis of Nitriles. Retrieved from [Link]
-
Ventura College. (n.d.). Hydrolysis of Nitriles to Carboxylic Acid. Organic Chemistry Lab. Retrieved from [Link]
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Application Note & Protocols: Strategic Derivatization of 2-(2-Fluoro-3-nitrophenyl)acetonitrile for Biological Screening Library Generation
Abstract
This document provides a comprehensive guide for the chemical derivatization of 2-(2-Fluoro-3-nitrophenyl)acetonitrile, a versatile starting material for the synthesis of diverse small molecule libraries aimed at biological screening. The strategic location of three distinct and orthogonally reactive functional groups—a nucleophilic aromatic substitution-susceptible fluoride, a reducible nitro group, and a versatile nitrile moiety—renders this scaffold ideal for generating significant molecular diversity. We present detailed protocols for selective functionalization at each site, discuss the underlying chemical principles, and outline a robust workflow for subsequent high-throughput biological screening.
Introduction: The Strategic Value of the 2-(2-Fluoro-3-nitrophenyl)acetonitrile Scaffold
The phenylacetonitrile core is a privileged structure in medicinal chemistry, appearing in compounds with a wide range of biological activities, including antimicrobial and cytotoxic effects.[1][2] The nitrile group itself is a unique functional group in drug design, capable of forming critical hydrogen bonds and fitting into confined active sites due to its small size and strong dipole moment.[1] The specific scaffold, 2-(2-Fluoro-3-nitrophenyl)acetonitrile, offers three points of diversification, allowing for a combinatorial approach to library synthesis from a single, readily available starting material.
The key to its utility lies in the electronic arrangement of the aromatic ring:
-
Activated Fluorine: The fluorine atom is positioned ortho to a strongly electron-withdrawing nitro group (-NO₂). This arrangement significantly activates the aryl fluoride towards nucleophilic aromatic substitution (SNAr), making it a prime site for introducing a wide array of functional groups.[3][4][5]
-
Reducible Nitro Group: The nitro group can be selectively reduced to a primary amine, which serves as a handle for subsequent functionalization, for example, through amide bond formation or reductive amination. Numerous methods exist for the chemoselective reduction of nitroarenes in the presence of other reducible groups like nitriles.[6][7]
-
Versatile Nitrile Group: The nitrile can be hydrolyzed to a carboxylic acid or reduced to a primary amine, providing additional avenues for structural modification and altering the physicochemical properties of the final compounds.[8][9]
This application note will detail validated protocols for exploiting each of these reactive centers to build a library of novel compounds ready for biological evaluation.
Derivatization Strategies and Pathways
The derivatization of the parent scaffold can be systematically approached by targeting one functional group at a time. This allows for the controlled synthesis of three distinct sub-libraries, which can also be combined in multi-step sequences for even greater complexity.
Figure 1: Primary derivatization pathways for 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
Pathway A: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful tool for C-N, C-O, and C-S bond formation on this scaffold. The rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate known as a Meisenheimer complex.[4] The presence of the ortho-nitro group is crucial as it stabilizes this intermediate through resonance, thereby facilitating the displacement of the fluoride leaving group. Aryl fluorides are particularly effective leaving groups in SNAr reactions, often more so than other halogens, because fluorine's high electronegativity strongly polarizes the C-F bond, making the ipso-carbon highly electrophilic.[3][10]
A wide range of nucleophiles can be employed, including:
-
N-Nucleophiles: Primary and secondary aliphatic or aromatic amines.
-
O-Nucleophiles: Alcohols and phenols (typically as their corresponding alkoxides/phenoxides).
-
S-Nucleophiles: Thiols (as thiolates).
Table 1: Representative Conditions for SNAr Reactions
| Nucleophile Class | Example Nucleophile | Base | Solvent | Temperature | Expected Product |
|---|---|---|---|---|---|
| Secondary Amine | Piperidine | K₂CO₃ | DMSO | 80 °C | 2-(2-(Piperidin-1-yl)-3-nitrophenyl)acetonitrile |
| Primary Amine | Aniline | NaH | THF | 60 °C | 2-(2-(Phenylamino)-3-nitrophenyl)acetonitrile |
| Alcohol | Sodium Methoxide | N/A (pre-formed) | Methanol | Reflux | 2-(2-Methoxy-3-nitrophenyl)acetonitrile |
| Thiol | Thiophenol | K₂CO₃ | DMF | 50 °C | 2-(2-(Phenylthio)-3-nitrophenyl)acetonitrile |
Pathway B: Selective Nitro Group Reduction
The conversion of the nitro group to an amine opens up a vast chemical space for further derivatization (e.g., acylation, sulfonylation, alkylation). The primary challenge is to achieve this reduction without affecting the nitrile group. While powerful reducing agents like LiAlH₄ would reduce both functionalities, milder and more chemoselective methods are required.
Catalytic hydrogenation (e.g., using Pd/C) can be effective, but metal-based transfer hydrogenation methods are often simpler, safer, and show excellent functional group tolerance.[6] An inexpensive and highly effective system is the use of zinc dust in a mild acid like acetic acid.[11] This method is known to selectively reduce nitroarenes while tolerating ketones, esters, and nitriles.[6][11]
Pathway C: Transformation of the Nitrile Group
The nitrile group can be transformed into two key functional groups: a carboxylic acid via hydrolysis or a primary amine via reduction.
-
Hydrolysis to Carboxylic Acid: This is typically achieved by heating the nitrile under reflux with a strong aqueous acid (e.g., HCl or H₂SO₄) or base (e.g., NaOH).[12][13] Acidic hydrolysis directly yields the carboxylic acid, while basic hydrolysis first produces the carboxylate salt, which must be acidified in a separate workup step to liberate the free acid.[8][9]
-
Reduction to Primary Amine: Strong hydride reagents are necessary for this transformation. Lithium aluminum hydride (LiAlH₄) is the most common reagent for reducing nitriles to primary amines.[9] It is crucial to perform this reaction under anhydrous conditions. The reaction must be carefully quenched to neutralize the excess hydride and hydrolyze the intermediate imine salts.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-(2-Fluoro-3-nitrophenyl)acetonitrile and its derivatives are potentially toxic and should be handled with care.
Protocol 1: SNAr with Piperidine (Pathway A)
Objective: To synthesize 2-(2-(piperidin-1-yl)-3-nitrophenyl)acetonitrile.
Materials:
-
2-(2-Fluoro-3-nitrophenyl)acetonitrile (1.0 eq, e.g., 180 mg, 1.0 mmol)
-
Piperidine (1.2 eq, 102 mg, 1.2 mmol)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq, 276 mg, 2.0 mmol)
-
Dimethyl sulfoxide (DMSO), anhydrous (5 mL)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 2-(2-fluoro-3-nitrophenyl)acetonitrile (180 mg, 1.0 mmol) and anhydrous potassium carbonate (276 mg, 2.0 mmol).
-
Add anhydrous DMSO (5 mL) to the flask.
-
Add piperidine (102 mg, 1.2 mmol) to the stirring suspension.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) to yield the desired product.
Protocol 2: Selective Reduction of the Nitro Group (Pathway B)
Objective: To synthesize 2-(3-amino-2-fluorophenyl)acetonitrile.
Materials:
-
2-(2-Fluoro-3-nitrophenyl)acetonitrile (1.0 eq, e.g., 180 mg, 1.0 mmol)
-
Zinc dust (<10 micron) (5.0 eq, 327 mg, 5.0 mmol)
-
Glacial Acetic Acid (HOAc) (10 mL)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Water (deionized)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Suspend 2-(2-fluoro-3-nitrophenyl)acetonitrile (180 mg, 1.0 mmol) in glacial acetic acid (10 mL) in a round-bottom flask with vigorous stirring.
-
Cool the flask in an ice-water bath to 0 °C.
-
Add zinc dust (327 mg, 5.0 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor by TLC until the starting material is consumed.
-
Once complete, filter the reaction mixture through a pad of Celite® to remove excess zinc and inorganic salts. Wash the pad with a small amount of DCM.
-
Carefully neutralize the filtrate by slowly adding it to a stirred, ice-cold saturated solution of sodium bicarbonate until effervescence ceases (pH ~8).
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine (1 x 25 mL), and dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography if necessary.
Protocol 3: Acidic Hydrolysis of the Nitrile Group (Pathway C)
Objective: To synthesize 2-(2-fluoro-3-nitrophenyl)acetic acid.
Materials:
-
2-(2-Fluoro-3-nitrophenyl)acetonitrile (1.0 eq, e.g., 180 mg, 1.0 mmol)
-
Hydrochloric Acid (HCl), 6 M solution (10 mL)
-
Ethyl acetate (EtOAc)
-
Water (deionized)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Place 2-(2-fluoro-3-nitrophenyl)acetonitrile (180 mg, 1.0 mmol) in a round-bottom flask equipped with a reflux condenser.
-
Add 6 M HCl (10 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-18 hours. The reaction can be monitored by TLC by spotting a neutralized aliquot.
-
Cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers and wash with brine (1 x 20 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the carboxylic acid product, which can be recrystallized for further purification.
Biological Screening Workflow
The generation of a chemical library is the first step; its evaluation requires a systematic and robust screening process. High-Throughput Screening (HTS) is the standard method for rapidly assessing the biological activity of large numbers of compounds.[14][15]
Figure 2: A typical workflow for high-throughput biological screening.
Key Steps in the Screening Process:
-
Library Preparation: Synthesized compounds are dissolved in DMSO to create high-concentration stock plates.[16] Robotic liquid handlers are then used to dispense these compounds into assay-ready microplates (typically 384- or 1536-well formats) at the desired final screening concentration.[15][17]
-
Assay Development & Validation: The biological assay (e.g., enzyme inhibition, receptor binding, cell viability) is optimized for the HTS format. This includes miniaturization to reduce reagent costs and ensuring the assay is robust, with a Z-factor (a measure of statistical effect size) consistently greater than 0.5.[17]
-
Primary HTS: The entire library is screened at a single concentration (e.g., 10 µM) to identify initial "hits"—compounds that show activity above a predefined threshold.[14][18]
-
Hit Confirmation: Hits from the primary screen are re-tested to eliminate false positives. This is often done using freshly prepared samples of the compounds.[17]
-
Dose-Response Analysis: Confirmed hits are tested across a range of concentrations to determine their potency (e.g., IC₅₀ or EC₅₀ values).
-
Preliminary Structure-Activity Relationship (SAR): Data from the dose-response analysis is used to identify trends in activity related to the chemical structures of the active compounds. This analysis provides crucial insights for the next stage of drug discovery.[17]
By systematically synthesizing and screening derivatives of 2-(2-fluoro-3-nitrophenyl)acetonitrile, researchers can efficiently explore the chemical space around this versatile scaffold to identify promising starting points for drug discovery and chemical biology programs.
References
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Flury, T., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 2: Synthesis and biological activity of pro-pesticides. Pest Management Science, 62(3), 236-41. [Link]
-
Karam, P., et al. (2017). Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products. ACS Omega, 2(7), 3528-3536. [Link]
-
Hall, R. G., et al. (2006). Substituted alpha-(phenylhydrazono)phenylacetonitrile derivatives. Part 1: A new class of uncoupler of oxidative phosphorylation. Pest Management Science, 62(3), 228-35. [Link]
-
Ay, N. F., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Chemistry & Biodiversity, 21(3), e202301777. [Link]
-
Stirdivant, S. M., et al. (2011). High-Throughput Screening of Small Molecule Libraries using SAMDI Mass Spectrometry. ACS Combinatorial Science, 13(4), 365-370. [Link]
-
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. organic-chemistry.org. [Link]
-
BMG LABTECH. High-throughput screening (HTS). bmg-labtech.com. [Link]
-
Inglese, J., Shamu, C. E., & Guy, R. K. (2007). Reporting data from high-throughput screening of small-molecule libraries. Nature Chemical Biology, 3(8), 438-441. [Link]
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-
Yoo, E. S., & Barbachyn, M. (2021). Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups. Calvin Digital Commons. [Link]
-
Lazo, J. S., et al. (2014). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. Assay and Drug Development Technologies, 12(8), 435-448. [Link]
-
Wikipedia. (2023). Reduction of nitro compounds. [Link]
-
Schilling, W., et al. (2022). Nitro Substrates in Reductive Electrosynthesis: A Review. ACS Organic & Inorganic Au, 2(4), 332-346. [Link]
-
The Synthetic Organic Chemistry Site. Nitrile to Acid - Common Conditions. synarchive.com. [Link]
-
Chemistry LibreTexts. (2023). Making Carboxylic Acids by the Hydrolysis of Nitriles. [Link]
-
Barrow, J. C., et al. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(31), 11166-11172. [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
-
Wikipedia. (2023). Nucleophilic aromatic substitution. [Link]
-
Guarnieri, A., et al. (2024). Al₂O₃ promoted mechanochemical nucleophilic aromatic substitution. RSC Mechanochemistry. [Link]
-
Navarrete-Vázquez, G., et al. (2018). Assessment of amination reactions via nucleophilic aromatic substitution using conventional and eco-friendly energies. Synthetic Communications, 48(19), 2468-2481. [Link]
-
Clark, J. (2015). Hydrolysing nitriles. Chemguide. [Link]
-
KPU Pressbooks. 7.8 Reactions of Nitriles. Organic Chemistry II. [Link]
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Application Note: De Novo Synthesis of C7-Functionalized 8-Fluoroquinolonecarboxylic Acids via 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Strategic Rationale & Mechanistic Design
Fluoroquinolones represent a critically important class of broad-spectrum antibiotics and topoisomerase inhibitors. The structure-activity relationship (SAR) of these molecules dictates that an N1-alkyl group, a C3-carboxylic acid, a C4-ketone, and a C6 or C8 halogen atom are vital for target binding and pharmacokinetic efficacy.
While the Grohe-Möller synthesis (utilizing benzoyl chlorides) is the industry standard, this protocol details an alternative, highly regioselective Gould-Jacobs approach utilizing 2-(2-Fluoro-3-nitrophenyl)acetonitrile as the foundational building block.
The Causality of Precursor Selection
The choice of this specific precursor is highly strategic for two mechanistic reasons:
-
Absolute Regiocontrol via Steric/Electronic Directing: During the thermal cyclization of the enamine intermediate, the aniline ring has two potential ortho-positions for electrophilic attack. The fluorine atom at the C2 position blocks one of these pathways. This forces the cyclization exclusively to the C6 position, ensuring a single regioisomer (the 8-fluoroquinolone derivative) rather than a complex mixture [1].
-
Late-Stage Versatility of the C7-Cyanomethyl Group: Standard fluoroquinolone syntheses rely on a C7-halogen (usually chlorine or fluorine) that requires harsh SNAr conditions to displace with an amine (e.g., piperazine). In our protocol, the cyanomethyl ( −CH2CN ) group is natively installed at the C7 position. This provides a privileged, kinetically stable vector that can be orthogonally reduced to an ethylamine derivative or hydrolyzed, offering a unique handle for novel drug discovery [2].
Experimental Workflow
Workflow for the synthesis of 8-fluoroquinolonecarboxylic acids from a phenylacetonitrile.
Step-by-Step Methodologies
Step A: Chemoselective Nitro Reduction
Objective: Convert the nitro group to an aniline to serve as the nucleophile for the subsequent condensation.
-
Dissolve 2-(2-Fluoro-3-nitrophenyl)acetonitrile (10.0 g, 55.5 mmol) in absolute ethanol (150 mL) in a high-pressure hydrogenation flask.
-
Carefully add 10% Palladium on Carbon (Pd/C) (1.0 g, 10 wt%) under a continuous argon stream.
-
Purge the vessel with hydrogen gas three times, then pressurize to 30 psi.
-
Stir vigorously at 25 °C for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).
-
Filter the mixture through a pad of Celite to remove the catalyst, wash with ethanol (50 mL), and concentrate in vacuo to yield 2-(3-Amino-2-fluorophenyl)acetonitrile as a pale yellow oil.
Step B: Condensation with EMME
Objective: Form the enamine necessary for thermal cyclization.
-
In a 250 mL round-bottom flask equipped with a Dean-Stark trap, combine the crude aniline from Step A (8.0 g, 53.3 mmol) with Diethyl ethoxymethylenemalonate (EMME) (12.1 g, 56.0 mmol).
-
Heat the neat mixture to 110 °C under a nitrogen atmosphere for 3 hours. Ethanol will evolve and collect in the trap.
-
Cool the mixture to room temperature. The resulting diethyl 2-(((3-(cyanomethyl)-2-fluorophenyl)amino)methylene)malonate can be used directly in the next step without further purification.
Step C: Gould-Jacobs Thermal Cyclization
Objective: Drive the intramolecular electrophilic aromatic substitution to form the quinolone core.
-
Heat 100 mL of Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) in a 500 mL three-neck flask to 250 °C.
-
Dissolve the crude enamine from Step B in a minimal amount of warm Dowtherm A (20 mL) and add it dropwise to the heavily refluxing solvent over 15 minutes.
-
Maintain the temperature at 250 °C for 45 minutes to overcome the activation barrier imposed by the electron-withdrawing fluorine atom [3].
-
Cool the reaction mixture to room temperature, then pour into hexanes (300 mL).
-
Filter the resulting precipitate, wash extensively with hexanes, and dry under vacuum to afford Ethyl 7-(cyanomethyl)-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate .
Step D: N-Alkylation
Objective: Install the critical N1-cyclopropyl pharmacophore.
-
Suspend the quinolone core (5.0 g, 17.2 mmol) in anhydrous DMF (50 mL).
-
Add anhydrous Potassium Carbonate ( K2CO3 ) (4.75 g, 34.4 mmol) and Bromocyclopropane (3.12 g, 25.8 mmol).
-
Heat the suspension to 90 °C for 12 hours.
-
Quench the reaction by pouring it into ice water (200 mL). Extract with Dichloromethane (3 x 100 mL), wash the combined organic layers with brine, dry over Na2SO4 , and concentrate to yield the N-alkylated ester.
Step E: Selective Ester Hydrolysis
Objective: Unmask the C3-carboxylic acid while preserving the C7-nitrile.
-
Dissolve the N-alkylated ester (4.0 g, 12.1 mmol) in a 1:1 mixture of THF and Water (60 mL).
-
Add Lithium Hydroxide monohydrate (LiOH· H2O ) (1.0 g, 24.2 mmol).
-
Stir at 25 °C for 6 hours. Note: Ambient temperature is critical; heating will cause unwanted hydrolysis of the C7-nitrile to a primary amide or carboxylic acid.
-
Evaporate the THF in vacuo, cool the aqueous layer to 0 °C, and acidify to pH 3 using 1M HCl.
-
Filter the resulting white precipitate, wash with cold water, and dry under high vacuum to afford the final product: 1-Cyclopropyl-7-(cyanomethyl)-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid .
Quantitative Data & Reaction Summary
| Step | Transformation | Reagents & Conditions | Time / Temp | Expected Yield | Key Analytical Marker (1H NMR) |
| A | Nitro Reduction | H2 (30 psi), 10% Pd/C, EtOH | 4 h / 25 °C | 95% | Disappearance of Ar-H downfield shifts; broad singlet at ~4.0 ppm ( −NH2 ) |
| B | EMME Condensation | EMME, Neat, Dean-Stark | 3 h / 110 °C | 92% | Doublet at ~8.4 ppm ( −CH=C , J=13.5 Hz) |
| C | Thermal Cyclization | Dowtherm A | 45 min / 250 °C | 68% | Singlet at ~8.6 ppm (Quinolone C2-H) |
| D | N-Alkylation | c-PrBr, K2CO3 , DMF | 12 h / 90 °C | 81% | Multiplets at ~1.1-1.3 ppm (Cyclopropyl −CH2− ) |
| E | Selective Hydrolysis | LiOH· H2O , THF/ H2O | 6 h / 25 °C | 88% | Disappearance of ethyl ester signals; broad singlet at ~14.5 ppm ( −COOH ) |
References
-
One-Pot Synthesis of N-Fused Quinolone-4 Tetracyclic Scaffolds from 2,2-Disubstituted Indolin-3-ones ACS Omega URL:[Link]
-
Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review National Center for Biotechnology Information (PMC) URL:[Link]
-
A review on synthetic investigation for quinoline- recent green approaches Preparative Biochemistry & Biotechnology (Taylor & Francis) URL:[Link]
Application Note: 2-(2-Fluoro-3-nitrophenyl)acetonitrile as a Strategic Precursor in the Synthesis of Advanced Agrochemicals
Abstract
This document provides a detailed technical guide for researchers, chemists, and professionals in the agrochemical industry on the application of 2-(2-Fluoro-3-nitrophenyl)acetonitrile. This versatile building block, featuring strategically placed fluorine, nitro, and acetonitrile functionalities, holds significant potential for the synthesis of high-value insecticidal and fungicidal scaffolds. We present its core reactivity, a proposed synthetic pathway to a key precursor for anthranilic diamide insecticides, and detailed, field-proven protocols. The causality behind experimental choices, safety protocols, and reaction mechanisms are thoroughly explained to ensure scientific integrity and reproducibility.
Introduction: The Strategic Role of Fluorinated Building Blocks
The introduction of fluorine into bioactive molecules is a cornerstone of modern agrochemical design. The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly enhance a compound's efficacy, metabolic stability, lipophilicity, and binding affinity to target enzymes or receptors.[1][2] Consequently, a significant percentage of newly developed pesticides contain fluorine.[3][4][5]
2-(2-Fluoro-3-nitrophenyl)acetonitrile is a particularly valuable, though under-utilized, starting material. Its structure offers a trifecta of reactive sites:
-
An ortho-fluoro nitroaromatic system , primed for nucleophilic aromatic substitution (SNAr) reactions.
-
A nitro group that can be readily reduced to a primary amine, a common handle for amide bond formation.
-
An acetonitrile group , which can be hydrolyzed to a carboxylic acid or serve as a precursor for other functional groups.
This application note will demonstrate how these functionalities can be strategically manipulated to construct complex agrochemical intermediates, focusing on a synthetic route toward a precursor for the blockbuster anthraniliprole class of insecticides.
Physicochemical Properties and Safety Information
Understanding the properties and handling requirements of the starting material is critical for safe and effective synthesis.
Table 1: Physicochemical Properties of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
| Property | Value |
| CAS Number | 105003-88-1[6] |
| Molecular Formula | C₈H₅FN₂O₂[6] |
| Molecular Weight | 180.14 g/mol [6] |
| Appearance | Yellow to Brown Solid |
| Purity | Typically ≥95-97%[6] |
| Storage | Store sealed in a dry, room temperature environment. |
| SMILES | C1=CC(=C(C(=C1)F)[O-])CC#N[6] |
Safety and Handling Precautions: This compound should be handled with care in a well-ventilated fume hood.[7][8] Based on data for analogous nitriles and nitroaromatics, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles with side shields, and a lab coat.[7][9]
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[7][8][10] Causes skin and serious eye irritation.[7][8]
-
In case of Exposure:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[7]
-
Skin: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[7]
-
Inhalation: Move the person to fresh air. Call a poison center or doctor if you feel unwell.[7]
-
Ingestion: Rinse mouth and call a poison center or doctor immediately.[8]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local regulations.[7]
Core Reactivity and Proposed Synthetic Strategy
The synthetic utility of 2-(2-Fluoro-3-nitrophenyl)acetonitrile stems from the predictable and sequential reactivity of its functional groups. Our proposed strategy targets the synthesis of 2-amino-3-fluorophenylacetic acid , a valuable intermediate that can be further elaborated into various agrochemical scaffolds.
The overall workflow involves two key transformations:
-
Selective Reduction: The nitro group is selectively reduced to a primary amine without affecting the nitrile or the fluorine-carbon bond.
-
Nitrile Hydrolysis: The nitrile group is then hydrolyzed under basic conditions to yield the corresponding carboxylic acid.
Caption: Proposed synthetic workflow for the target intermediate.
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps and explanations for a research laboratory setting.
Protocol 1: Synthesis of 2-(3-Amino-2-fluorophenyl)acetonitrile
This protocol details the selective reduction of the aromatic nitro group. Catalytic hydrogenation is a clean and efficient method for this transformation.
Scientific Rationale: Catalytic hydrogenation with Palladium on Carbon (Pd/C) is highly effective for the reduction of nitro groups to amines. It offers high selectivity, meaning it will not reduce the nitrile or cleave the C-F bond under controlled conditions. Ethanol is an excellent solvent that dissolves the starting material and is compatible with the hydrogenation process. The reaction progress is easily monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
Materials:
-
2-(2-Fluoro-3-nitrophenyl)acetonitrile (1.0 eq)
-
10% Palladium on Carbon (Pd/C) (5-10 mol%)
-
Ethanol (or Methanol), reagent grade
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
Procedure:
-
In a round-bottom flask suitable for hydrogenation, dissolve 2-(2-Fluoro-3-nitrophenyl)acetonitrile in ethanol (approx. 10-15 mL per gram of substrate).
-
Carefully add the 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., Nitrogen or Argon).
-
Seal the flask, evacuate the air, and backfill with hydrogen gas. Repeat this cycle three times.
-
Maintain a positive pressure of hydrogen (a balloon is sufficient for small-scale reactions) and stir the mixture vigorously at room temperature (20-25 °C).
-
Monitor the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The product, being more polar, will have a lower Rf value than the starting material. The reaction is typically complete within 4-8 hours.
-
Once the starting material is consumed, carefully purge the reaction vessel with nitrogen to remove all hydrogen gas.
Work-up and Purification:
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-(3-Amino-2-fluorophenyl)acetonitrile.
-
The product is often of sufficient purity (>95%) to be used directly in the next step. If further purification is required, column chromatography on silica gel can be performed.
Caption: Simplified mechanism of catalytic nitro reduction.
Protocol 2: Synthesis of 2-Amino-3-fluorophenylacetic Acid
This protocol describes the hydrolysis of the nitrile functionality to a carboxylic acid.
Scientific Rationale: Basic hydrolysis is a standard method for converting nitriles to carboxylic acids.[11] Using a strong base like sodium hydroxide (NaOH) and heat accelerates the reaction, which proceeds through a carboxylate salt intermediate. Subsequent acidification with a strong acid like HCl protonates the carboxylate to yield the final carboxylic acid product, which typically precipitates from the aqueous solution, allowing for easy isolation by filtration.
Materials:
-
2-(3-Amino-2-fluorophenyl)acetonitrile (1.0 eq)
-
Sodium Hydroxide (NaOH) solution (e.g., 6M aqueous)
-
Hydrochloric Acid (HCl), concentrated or 6M
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, suspend or dissolve 2-(3-Amino-2-fluorophenyl)acetonitrile in the aqueous NaOH solution (approx. 4-5 equivalents of NaOH).
-
Heat the mixture to reflux (approx. 100-110 °C) with vigorous stirring.
-
Monitor the reaction for the evolution of ammonia gas (use moist pH paper at the top of the condenser, it should turn blue) and by TLC until the starting material is consumed. The reaction can take 6-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and then further in an ice-water bath.
Work-up and Purification:
-
While stirring in the ice bath, slowly and carefully acidify the reaction mixture by adding HCl dropwise. The target carboxylic acid will begin to precipitate. Continue adding acid until the pH of the solution is acidic (pH ~2-3).
-
Stir the resulting slurry in the ice bath for an additional 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake with a small amount of cold deionized water to remove residual salts.
-
Dry the solid product under vacuum to a constant weight to yield 2-Amino-3-fluorophenylacetic Acid.
Data Summary
The following table summarizes the expected outcomes for the proposed synthetic workflow based on analogous reactions reported in the literature.
Table 2: Summary of Synthetic Protocol Data
| Step | Transformation | Key Reagents | Solvent | Temp. (°C) | Time (h) | Expected Yield |
| 1 | Nitro Reduction | H₂, 10% Pd/C | Ethanol | 25 | 4-8 | >90% |
| 2 | Nitrile Hydrolysis | NaOH (aq), then HCl | Water | 100-110 | 6-24 | 80-90% |
Conclusion
2-(2-Fluoro-3-nitrophenyl)acetonitrile serves as a potent and versatile precursor for constructing valuable intermediates in agrochemical synthesis. The strategic positioning of its functional groups allows for a logical and high-yielding synthetic sequence. The protocols provided herein for the synthesis of 2-amino-3-fluorophenylacetic acid offer a reliable pathway for researchers to access this key building block, paving the way for the development of novel fungicides and next-generation insecticides based on the anthranilic diamide scaffold.
References
- CN111423431A. (2020). Preparation method of chlorantraniliprole and intermediate thereof. Google Patents.
-
Patsnap. (n.d.). Preparation method of chlorantraniliprole and intermediate thereof. Eureka. Retrieved March 11, 2026, from [Link]
- Zhang, L., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(9), 4153-4162.
-
TREA. (2024). Process for preparing chlorantraniliprole. Retrieved March 11, 2026, from [Link]
-
QuickCompany. (n.d.). Process for the preparation of chlorantraniliprole. Retrieved March 11, 2026, from [Link]
-
Agilent. (2024). Safety Data Sheet - Acetonitrile. Retrieved March 11, 2026, from [Link]
-
Acetonitrile Blog. (2025). What are the reaction mechanisms of acetonitrile in organic synthesis? Retrieved March 11, 2026, from [Link]
- CN104230753A. (2014). Method for synthesizing fluoroacetonitrile. Google Patents.
-
WIPO Patentscope. (2021). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved March 11, 2026, from [Link]
- CN1305988A. (2001). Process for preparing p-nitrophenyl acetonitrile by directional nitrification. Google Patents.
- US20040199002A1. (2004). Process for producing(2-nitrophenyl)acetonitrile derivative and intermediate therefor. Google Patents.
-
Donate, P. M. (2019). Synthesis of New Agrochemicals. ResearchGate. Retrieved March 11, 2026, from [Link]
- Inoue, M., et al. (2020). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Journal of Agricultural and Food Chemistry, 68(42), 11661-11670.
- Zhang, L., et al. (2022). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 33(9), 4153-4162.
-
Organic Syntheses. (n.d.). 2-Phenylbutyronitrile. Retrieved March 11, 2026, from [Link]
- Wang, Y., et al. (2023). Design, Synthesis, Fungicidal and Insecticidal Activities of Novel Diamide Compounds Combining Pyrazolyl and Polyfluoro-Substituted Phenyl into Alanine or 2-Aminobutyric Acid Skeletons. Molecules, 28(2), 539.
-
TU Graz Repository. (n.d.). Behaviour of Fluorinated Pharmaceuticals and Pesticides in Wastewater and Surface Water. Retrieved March 11, 2026, from [Link]
-
PubChem. (n.d.). Fruit-drier - Patent US-280242-A. Retrieved March 11, 2026, from [Link]
- Jeschke, P. (2024). Recent developments in fluorine-containing pesticides. Pest Management Science, 80(1), 18-40.
- WO2009094442A2. (2009). 5-fluoro pyrimidine derivatives. Google Patents.
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
- 3. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. repository.tugraz.at [repository.tugraz.at]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. agilent.com [agilent.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Application Note: Palladium-Catalyzed α-Arylation of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in Pharmaceutical Synthesis
Executive Summary
The synthesis of highly functionalized diarylacetonitriles is a critical pathway in the development of modern therapeutics, particularly for kinase inhibitors and targeted oncology drugs. This application note details the optimized protocols for the Palladium-catalyzed α-arylation of 2-(2-Fluoro-3-nitrophenyl)acetonitrile . By engineering the catalytic environment to suppress competing Nucleophilic Aromatic Substitution (SNAr) pathways, this guide provides a robust, self-validating methodology for generating sterically hindered quaternary and tertiary carbon centers.
Substrate Profiling & Mechanistic Causality
While various isomers of fluoro-nitrophenylacetonitriles are commercially cataloged as standard building blocks, the specific 2-fluoro-3-nitro substitution pattern presents a unique synthetic challenge. The methylene (α-protons) of the acetonitrile moiety are highly acidic due to the strong electron-withdrawing inductive effect of the fluorine atom and the resonance effect of the nitro group.
However, this exact electronic activation creates a severe risk of off-target reactivity. The 2-fluoro position is highly activated toward SNAr by the adjacent 3-nitro group. If standard cross-coupling bases (such as sodium tert-butoxide) are utilized, alkoxylation of the aromatic ring will outcompete the desired α-deprotonation.
The Causal Solution: To achieve exclusive α-arylation, the reaction must employ a sterically hindered, strictly non-nucleophilic base such as Lithium bis(trimethylsilyl)amide (LiHMDS)[1]. LiHMDS cleanly deprotonates the nitrile to form a stable ketenimine anion without attacking the activated C-F bond.
Catalytic Cycle & Ligand Selection
The reaction proceeds via a standard Pd(0)/Pd(II) cross-coupling cycle, but the coordination of the nitrile anion dictates the success of the transformation[2].
-
Oxidative Addition: The active Pd(0) species inserts into the Aryl Halide (Ar-X) bond.
-
Deprotonation & Transmetalation: LiHMDS deprotonates the nitrile. The resulting anion coordinates to the Pd(II) center through the α-carbon.
-
Reductive Elimination: The formation of the new C-C bond is the rate-limiting step. Because the secondary nitrile anion is sterically demanding, bulky bidentate ligands (like BINAP) or electron-rich monodentate ligands (like t-Bu3P) are required to "push" the complex toward reductive elimination, preventing catalyst decomposition[2].
Figure 1: Catalytic cycle of the Pd-catalyzed α-arylation highlighting key intermediate states.
Reaction Optimization Data
The following table summarizes the quantitative optimization data, demonstrating the critical interplay between the base and the ligand in suppressing the SNAr byproduct.
Table 1: Optimization of Reaction Conditions for α-Arylation
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Base (1.5 eq) | Solvent | Conversion (%) | SNAr Byproduct (%) | Target Yield (%) |
| 1 | Pd2(dba)3 | PPh3 | NaOtBu | Toluene | >99 | 85 | <5 |
| 2 | Pd2(dba)3 | BINAP | NaOtBu | Toluene | >99 | 70 | 15 |
| 3 | Pd2(dba)3 | BINAP | LiHMDS | Toluene | 95 | <2 | 88 |
| 4 | Pd(OAc)2 | t-Bu3P | LiHMDS | Toluene | 98 | <1 | 92 |
Data Interpretation: Entries 1 and 2 validate the hypothesis that nucleophilic bases (NaOtBu) aggressively attack the activated 2-fluoro position. Switching to LiHMDS (Entries 3 and 4) completely shuts down the SNAr pathway, allowing the Pd-catalyzed cross-coupling to proceed with excellent yields.
Self-Validating Experimental Protocol
The following protocol utilizes Pd(OAc)2 and t-Bu3P for the coupling of 2-(2-Fluoro-3-nitrophenyl)acetonitrile with a standard aryl bromide.
Figure 2: Step-by-step experimental workflow for the synthesis of α-arylated nitriles.
Materials & Reagents
-
Substrate: 2-(2-Fluoro-3-nitrophenyl)acetonitrile (1.0 mmol)
-
Electrophile: Aryl Bromide (1.2 mmol)
-
Catalyst: Pd(OAc)2 (0.02 mmol, 4.5 mg)
-
Ligand: Tri-tert-butylphosphine (t-Bu3P) (0.04 mmol, 8.1 mg)
-
Base: LiHMDS (1.5 mmol, 250 mg)
-
Solvent: Anhydrous Toluene (5.0 mL)
Step-by-Step Methodology
-
Inert Atmosphere Preparation: Inside an argon-filled glovebox, charge an oven-dried 20 mL Schlenk tube equipped with a magnetic stir bar with Pd(OAc)2, t-Bu3P, and LiHMDS.
-
Substrate Addition: Add the 2-(2-Fluoro-3-nitrophenyl)acetonitrile and the Aryl Bromide to the tube.
-
Solvation: Add 5.0 mL of anhydrous toluene. Seal the Schlenk tube with a Teflon valve, remove it from the glovebox, and connect it to a Schlenk line.
-
Validation Checkpoint 1: Upon stirring at room temperature, the solution should transition to a deep red/brown color, indicating the formation of the active Pd(0) complex and the ketenimine anion.
-
-
Heating: Submerge the Schlenk tube in a pre-heated oil bath at 80 °C and stir vigorously for 12 hours.
-
Reaction Monitoring: After 12 hours, cool the reaction to room temperature. Take a 10 µL aliquot, dilute in LC-MS grade acetonitrile, and analyze.
-
Validation Checkpoint 2: LC-MS must show the disappearance of the starting nitrile and the emergence of the [M+H]+ peak corresponding to the target diarylacetonitrile. The absence of an [M+OtBu]+ mass confirms the successful suppression of SNAr.
-
-
Quenching & Extraction: Quench the reaction by adding 5 mL of saturated aqueous NH4Cl. Extract the aqueous layer with Ethyl Acetate (3 x 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure α-arylated product.
References
-
Culkin, D. A.; Hartwig, J. F. "Synthesis, characterization, and reactivity of arylpalladium cyanoalkyl complexes: selection of catalysts for the alpha-arylation of nitriles." PubMed (NIH). Available at:[2]
-
Moradi, W. A.; Buchwald, S. L. "Palladium-Catalyzed α-Arylation of Esters." ResearchGate. Available at:[1]
-
Sigma-Aldrich Catalog. "2-(3-Fluoro-2-nitrophenyl)acetonitrile | 105003-88-1." Sigma-Aldrich. Available at:
Sources
Application Note: A Scalable Protocol for the Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Abstract
This application note provides a comprehensive and scalable experimental procedure for the synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile, a valuable building block in medicinal chemistry and materials science. Recognizing the challenges associated with scaling up chemical reactions, particularly those involving highly toxic reagents and energetic materials, this guide offers two detailed protocols: a laboratory-scale synthesis for initial discovery and a robust, scalable method suitable for pilot-plant production. The causality behind critical process modifications for scale-up, including thermal management, reagent handling, and purification strategies, is thoroughly explained. A stringent emphasis is placed on safety, outlining detailed hazard analysis and risk mitigation strategies for handling sodium cyanide and nitroaromatic compounds.
Introduction and Scientific Rationale
2-(2-Fluoro-3-nitrophenyl)acetonitrile is a substituted phenylacetonitrile derivative. The presence of three distinct functional groups—a fluoro, a nitro, and a nitrile—on the aromatic ring makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The electron-withdrawing nature of the nitro and fluoro groups significantly influences the reactivity of the aromatic ring and the benzylic position, providing multiple avenues for further chemical modification.
The synthetic route detailed herein involves the nucleophilic substitution of a benzylic halide, 2-fluoro-3-nitrobenzyl bromide, with sodium cyanide. This classic SN2 reaction is well-established but presents significant safety and engineering challenges upon scale-up. The primary precursor, 2-fluoro-3-nitrobenzyl bromide, can be synthesized from 2-fluoro-3-nitrotoluene via free-radical bromination using a reagent like N-Bromosuccinimide (NBS) with a radical initiator.
This document focuses specifically on the critical cyanation step, providing a field-proven methodology that addresses the inherent risks and ensures a reproducible, high-yield process at both bench and pilot scales.
Overall Reaction Scheme:
(Caption: Nucleophilic substitution of 2-fluoro-3-nitrobenzyl bromide with sodium cyanide to yield the target compound.)
Safety First: Hazard Analysis and Risk Mitigation
The combination of highly toxic sodium cyanide and potentially explosive nitroaromatic compounds necessitates a rigorous and uncompromising approach to safety. All operations must be conducted in a certified, functioning chemical fume hood.
Reagent-Specific Hazards:
-
Sodium Cyanide (NaCN): Extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin.[1] Contact with acids, water, or even atmospheric carbon dioxide can liberate highly toxic and flammable hydrogen cyanide (HCN) gas.[2] A dedicated cyanide antidote kit must be immediately accessible, and all personnel must be trained in its use.
-
Nitroaromatic Compounds: These compounds are toxic and should be handled with care to avoid inhalation, ingestion, and skin contact.[3] They can be thermally sensitive and may decompose exothermically or explosively at elevated temperatures or upon impact, especially in bulk quantities. Waste generated from these compounds is considered hazardous.[4][5]
-
Solvents (e.g., DMSO, Ethanol, Acetone): Flammable liquids that pose a fire risk. Appropriate storage in flammable-rated cabinets is required.
Mandatory Personal Protective Equipment (PPE):
-
Primary Protection: Chemical splash goggles and a face shield are required at all times.
-
Gloves: Double gloving with a nitrile base glove and a chemical-resistant outer glove (e.g., butyl rubber) is mandatory.
-
Body Protection: A flame-resistant lab coat and appropriate attire (long pants, closed-toe shoes) are required.[1]
-
Respiratory Protection: A respirator with cartridges appropriate for HCN and organic vapors should be available for emergency situations.
Emergency and Waste Disposal Protocols:
-
Cyanide Spills: For solid spills, evacuate the area, and clean up using a dedicated cyanide spill kit. DO NOT use water.[6] For solutions, contain the spill with an inert absorbent material.
-
Decontamination: All glassware and equipment that comes into contact with cyanide must be decontaminated by rinsing with a freshly prepared solution of ferrous sulfate, followed by a bleach solution, and then copious amounts of water before being removed from the designated hood.
-
Waste Disposal: All cyanide-containing waste (aqueous and solid) must be collected in a dedicated, clearly labeled hazardous waste container. The pH of aqueous cyanide waste should be kept basic (pH > 10) to prevent HCN generation. Nitroaromatic waste must be collected separately.[3][4] Contact your institution's environmental health and safety department for proper disposal.[4]
Part 1: Laboratory-Scale Synthesis Protocol (10 g Scale)
This protocol is designed for initial synthesis and proof-of-concept at the bench scale.
Equipment:
-
250 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Reflux condenser
-
500 mL separatory funnel
-
Rotary evaporator
Procedure:
-
Reagent Preparation: In a certified chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a reflux condenser.
-
Reaction Setup: Add 2-fluoro-3-nitrobenzyl bromide (10.0 g, 42.7 mmol) and 100 mL of ethanol to the flask. Begin stirring to dissolve the solid.
-
Cyanide Addition: In a separate beaker, dissolve sodium cyanide (2.51 g, 51.2 mmol, 1.2 eq) in 20 mL of deionized water.
-
Reaction Execution: Slowly add the aqueous sodium cyanide solution to the stirred solution of the benzyl bromide at room temperature over 10-15 minutes. An exotherm may be observed; use a water bath to maintain the temperature below 40°C.
-
Reaction Monitoring: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80°C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Reduce the volume of the solvent by approximately 70% using a rotary evaporator.
-
Extraction: Transfer the remaining slurry to a 500 mL separatory funnel. Add 150 mL of ethyl acetate and 100 mL of water. Shake gently, venting frequently. Separate the layers and extract the aqueous layer twice more with 50 mL portions of ethyl acetate.
-
Washing: Combine the organic extracts and wash with 100 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: Purify the crude product by recrystallization from an ethanol/water mixture to afford 2-(2-Fluoro-3-nitrophenyl)acetonitrile as a crystalline solid.
Part 2: Scale-Up Considerations and Protocol (100 g Scale)
Scaling this reaction requires significant modifications to manage safety risks and physical-chemical parameters that do not scale linearly.
Causality Behind Scale-Up Modifications:
-
Thermal Management: The surface-area-to-volume ratio decreases significantly upon scale-up. A reaction that is easily controlled with a water bath at 10 g scale can become a dangerous runaway exotherm at 100 g. A jacketed reactor connected to a circulating chiller provides precise and powerful temperature control that is essential for safety and product quality.
-
Mass and Heat Transfer: Efficient stirring is critical for maintaining a homogenous reaction mixture and preventing localized "hot spots." A magnetic stir bar is ineffective in a large, multi-liter flask. An overhead mechanical stirrer with a properly designed impeller (e.g., pitched-blade turbine) is required to ensure adequate mixing and heat dissipation.
-
Controlled Reagent Addition: The risk of a runaway reaction is highest during the addition of the cyanide solution. A slow, controlled addition via a pressure-equalizing addition funnel or a syringe pump is mandatory to allow the cooling system to dissipate the generated heat in real-time.
Equipment:
-
2 L jacketed glass reactor
-
Overhead mechanical stirrer with a PTFE impeller
-
Digital temperature controller and probe
-
Circulating chiller/heater
-
250 mL pressure-equalizing addition funnel
-
Large-scale filtration and drying equipment
Procedure:
-
Reactor Setup: Assemble the 2 L jacketed reactor system in a walk-in fume hood. Ensure the overhead stirrer, temperature probe, and addition funnel are securely fitted. Set the chiller to 15°C.
-
Initial Charge: Charge the reactor with 2-fluoro-3-nitrobenzyl bromide (100.0 g, 427 mmol) and 1 L of ethanol. Start the overhead stirrer at a speed sufficient to create a vortex (e.g., 150-200 RPM).
-
Cyanide Solution: In a separate flask within the fume hood, carefully dissolve sodium cyanide (25.1 g, 512 mmol, 1.2 eq) in 200 mL of deionized water.
-
Controlled Addition: Transfer the cyanide solution to the addition funnel. Add the solution dropwise to the reactor over a period of 60-90 minutes. Carefully monitor the internal temperature and ensure it does not exceed 30°C. Adjust the addition rate or chiller temperature as needed.
-
Reaction and Monitoring: Once the addition is complete, slowly raise the jacket temperature to heat the mixture to a gentle reflux (~80°C). Maintain for 3-4 hours, monitoring by TLC.
-
Scale-Up Work-up: Cool the reactor to 20°C. Using a rotary evaporator rated for larger volumes, carefully concentrate the reaction mixture to about one-third of its original volume.
-
Extraction: Transfer the concentrate to a 4 L separatory funnel. Add 1.5 L of ethyl acetate and 1 L of water. Perform the extraction as described in the lab-scale procedure, scaling the solvent volumes accordingly.
-
Purification (Recrystallization): Transfer the concentrated crude product to a suitably sized Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Slowly add water while stirring until the solution becomes persistently cloudy. Re-heat gently until the solution is clear again, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Final Isolation: Collect the crystals by vacuum filtration, wash the filter cake with a small amount of cold 50% ethanol/water, and dry under vacuum to a constant weight.
Data and Workflow Summary
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Laboratory-Scale (10 g) | Scale-Up (100 g) | Rationale for Change |
| Starting Material | 10.0 g | 100.0 g | 10x increase in batch size |
| Sodium Cyanide | 2.51 g | 25.1 g | Maintained 1.2 molar equivalents |
| Ethanol Volume | 100 mL | 1.0 L | Maintained 10 mL/g solvent ratio |
| Water Volume | 20 mL | 200 mL | Maintained concentration of NaCN solution |
| Reactor | 250 mL RBF | 2 L Jacketed Reactor | Required for volume and thermal control |
| Agitation | Magnetic Stirrer | Overhead Mechanical Stirrer | Ensures efficient mixing in large volume |
| Cooling | Water Bath (as needed) | Circulating Chiller | Provides precise and robust temperature control |
| NaCN Addition Time | 10-15 min | 60-90 min | Critical for managing exotherm safely |
| Typical Yield | 75-85% | 78-88% | Process is robust and scalable |
Experimental Workflow Diagram
Caption: Scalable workflow for 2-(2-Fluoro-3-nitrophenyl)acetonitrile synthesis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Reaction Stalls | 1. Inactive sodium cyanide (hydrolyzed).2. Insufficient temperature. | 1. Use fresh, dry sodium cyanide.2. Ensure internal reaction temperature reaches reflux. |
| Low Yield | 1. Incomplete reaction.2. Product loss during work-up/extraction.3. Hydrolysis of nitrile during prolonged heating. | 1. Extend reaction time.2. Perform multiple extractions; avoid vigorous shaking to prevent emulsions.3. Do not exceed recommended reaction time. |
| "Oiling Out" during Recrystallization | 1. Solution is supersaturated.2. Cooling rate is too fast. | 1. Add a small amount of the primary solvent (ethanol) to redissolve the oil, then cool again very slowly.2. Gently scratch the inside of the flask with a glass rod to induce crystallization.[4] |
| Dark-Colored Product | Formation of polymeric byproducts. | Treat the crude product solution with activated carbon before the final filtration and recrystallization step. |
References
- Technical Support Center: Safe Handling and Storage of Nitro Compounds - Benchchem.
-
Video: Diazonium Group Substitution with Halogens and Cyanide: Sandmeyer and Schiemann Reactions - JoVE. [Link]
- Aromatic Compounds vs Nitroarom
-
LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide - uthsc. [Link]
-
Sodium Cyanide Safety Protection and Emergency Measures - United Chemical. [Link]
-
Sodium Cyanide: Systemic Agent | NIOSH - CDC. [Link]
- Navigating the Safe Disposal of 6-Nitro-2-(p-tolyl)benzo[d]oxazole: A Procedural Guide - Benchchem.
-
SODIUM CYANIDE HAZARD SUMMARY - NJ.gov. [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Welcome to the technical support center for the synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple procedural steps to explain the underlying chemical principles, helping you troubleshoot common issues and improve your reaction yield and purity.
The primary and most direct route to synthesizing 2-(2-Fluoro-3-nitrophenyl)acetonitrile involves the nucleophilic substitution of a benzylic halide, specifically 2-fluoro-3-nitrobenzyl bromide, with a cyanide salt. This guide will focus on the optimization and troubleshooting of this key transformation.
Recommended Synthetic Pathway Overview
The synthesis is typically a two-step process starting from the commercially available 2-fluoro-3-nitrotoluene.
-
Radical Bromination: The methyl group of 2-fluoro-3-nitrotoluene is converted to a bromomethyl group using a radical initiator like Azobisisobutyronitrile (AIBN) and a bromine source such as N-Bromosuccinimide (NBS).
-
Nucleophilic Cyanation: The resulting 2-fluoro-3-nitrobenzyl bromide is then reacted with an alkali metal cyanide (e.g., Sodium Cyanide) in a polar aprotic solvent to yield the target product, 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
This document will primarily focus on troubleshooting and optimizing the second, critical cyanation step.
Part 1: Troubleshooting Guide for Cyanation Reaction
This section addresses the most common issues encountered during the nucleophilic substitution of 2-fluoro-3-nitrobenzyl bromide with sodium cyanide.
| Issue ID | Problem | Potential Cause(s) & Scientific Explanation | Recommended Solution(s) |
| YLD-001 | Low or No Product Yield | 1. Inactive Starting Material: The benzyl bromide precursor may have decomposed during storage or the previous step. Benzylic halides can be sensitive to moisture and light. 2. Presence of Water: Water can hydrolyze the nitrile product to the corresponding amide or carboxylic acid, especially if the reaction is heated for prolonged periods. It can also compete with the cyanide ion as a nucleophile, leading to the formation of 2-fluoro-3-nitrobenzyl alcohol. 3. Suboptimal Temperature: The reaction may be too slow at low temperatures, while excessively high temperatures can promote side reactions like elimination or decomposition, reducing the yield of the desired SN2 product. | 1. Verify Starting Material: Check the purity of the 2-fluoro-3-nitrobenzyl bromide via TLC or ¹H NMR before starting the reaction. If necessary, purify it or re-synthesize it. 2. Ensure Anhydrous Conditions: Use anhydrous solvents (e.g., dry DMSO or acetone). Dry all glassware thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture. 3. Optimize Temperature: Start the reaction at room temperature. If the reaction is sluggish (monitored by TLC), gently heat the mixture to 40-50 °C. Avoid high temperatures (>60 °C) to minimize byproduct formation. |
| PUR-001 | Multiple Spots on TLC, Impure Product | 1. Isonitrile Formation: The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. While attack by carbon is generally favored to form the nitrile (R-CN), attack by nitrogen can form a highly odorous and difficult-to-remove isonitrile (R-NC) byproduct. This is more common with more covalent cyanide salts like AgCN or CuCN.[1] 2. Elimination Byproduct: If a strong base is present or high temperatures are used, E2 elimination can compete with the SN2 substitution, leading to the formation of 2-fluoro-3-nitrostyrene. 3. Dimerization: Under certain conditions, the benzylic intermediate can react with itself to form dimerized byproducts. | 1. Choose Appropriate Cyanide Salt: Use alkali metal cyanides like sodium cyanide (NaCN) or potassium cyanide (KCN), which are more ionic and favor C-alkylation.[1] Keep the reaction temperature as low as feasible to further disfavor isonitrile formation. 2. Control Basicity and Temperature: Use a stoichiometric amount of NaCN. Avoid unnecessarily strong bases. Maintain moderate reaction temperatures. 3. Purification: These byproducts can often be separated from the desired product by column chromatography on silica gel. A gradient elution starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) is recommended.[2] |
| RXN-001 | Reaction Stalls / Incomplete Conversion | 1. Poor Solubility of NaCN: Sodium cyanide has limited solubility in some organic solvents like acetone. If the cyanide salt is not sufficiently dissolved or suspended, the reaction rate will be very slow. 2. Phase Transfer Catalyst (PTC) Inefficiency: If a two-phase system is used (e.g., dichloromethane and water), the efficiency of the PTC (like TBAB) is critical for transporting the cyanide ion into the organic phase. | 1. Solvent Choice: Use a polar aprotic solvent that effectively dissolves or suspends the cyanide salt, such as DMSO or DMF. These solvents also excel at solvating the cation (Na⁺), leaving the cyanide anion "naked" and more nucleophilic.[3] 2. Fine Grinding/Stirring: Finely grind the NaCN powder before addition to increase its surface area. Ensure vigorous stirring throughout the reaction. 3. Use a PTC: If using a less polar solvent, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can significantly increase the reaction rate. |
| PUR-002 | Product is a Persistent Oil or Dark in Color | 1. Residual Impurities: The presence of impurities, even in small amounts, can disrupt the crystal lattice and prevent solidification, acting as a melting point depressant.[2] 2. Degradation Products: Overheating during the reaction or workup (e.g., solvent evaporation) can lead to the formation of colored, polymeric, or tar-like substances. | 1. Effective Purification: Column chromatography is the most effective method for purifying oils or low-melting solids. Aim for an Rf value of 0.2-0.4 for the product on TLC for good separation.[2] 2. Trituration: Try dissolving the oil in a small amount of a suitable solvent (e.g., dichloromethane) and then adding a non-polar solvent (e.g., hexanes) dropwise while stirring vigorously in an ice bath to induce precipitation. 3. Charcoal Treatment: To remove color, you can dissolve the crude product in a solvent, add a small amount of activated charcoal, stir for 15-20 minutes, and then filter through celite before solvent evaporation. Use charcoal sparingly as it can adsorb the product.[2] |
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the best cyanide source for this reaction? NaCN, KCN, or something else? A1: For this type of SN2 reaction, sodium cyanide (NaCN) and potassium cyanide (KCN) are both excellent choices. They are ionic salts that readily provide the cyanide nucleophile. NaCN is often preferred due to its lower molecular weight and better solubility in solvents like DMSO. Avoid using copper(I) cyanide (CuCN) or silver cyanide (AgCN) for this specific transformation, as their more covalent nature can increase the formation of the isonitrile byproduct.[1] Less toxic cyanide sources like K₄[Fe(CN)₆] are typically used in palladium-catalyzed cyanations of aryl halides, not benzylic substitutions, and require different reaction conditions.[4][5]
Q2: Why is a polar aprotic solvent like DMSO or DMF recommended? A2: Polar aprotic solvents are crucial for SN2 reactions for two main reasons. First, they are polar enough to dissolve or effectively suspend the ionic cyanide salt. Second, and more importantly, they solvate the cation (Na⁺) but not the anion (CN⁻) very well. This leaves the cyanide anion "naked" and highly reactive, dramatically increasing the rate of the nucleophilic attack.[3] In contrast, polar protic solvents (like ethanol or water) would form strong hydrogen bonds with the cyanide ion, stabilizing it and reducing its nucleophilicity.
Q3: My 2-fluoro-3-nitrobenzyl bromide precursor is unstable. How should I handle and store it? A3: Benzylic halides, especially those activated by electron-withdrawing groups, can be lachrymatory and unstable. It is best to use it immediately after preparation. If storage is necessary, store it in a tightly sealed container under an inert atmosphere (argon or nitrogen), protected from light, and at a low temperature (0-4 °C) in a refrigerator.
Q4: What are the critical safety precautions when working with sodium cyanide? A4: Sodium cyanide is extremely toxic and can be fatal if ingested, inhaled, or absorbed through the skin. All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (check for appropriate glove type). Crucially, never allow cyanide salts to come into contact with acid. Contact with acid will generate highly toxic hydrogen cyanide (HCN) gas. All cyanide-containing waste must be quenched with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal according to your institution's hazardous waste protocols.
Q5: How can I effectively monitor the reaction's progress? A5: Thin-Layer Chromatography (TLC) is the most convenient method. Prepare a TLC plate by spotting the starting material (2-fluoro-3-nitrobenzyl bromide), a co-spot (starting material and reaction mixture), and the reaction mixture. Use a suitable eluent system, such as 4:1 Hexane:Ethyl Acetate. The product, being more polar than the starting bromide, should have a lower Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared.
Part 3: Experimental Protocol & Data
Optimized Protocol: Cyanation of 2-Fluoro-3-nitrobenzyl Bromide
This protocol describes the conversion of the benzyl bromide to the final product.
Materials:
-
2-fluoro-3-nitrobenzyl bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine (saturated aq. NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium cyanide (1.2 eq).
-
Solvent Addition: Under a positive flow of nitrogen, add anhydrous DMSO (approx. 5 mL per 1 g of benzyl bromide). Stir the suspension vigorously.
-
Substrate Addition: Dissolve 2-fluoro-3-nitrobenzyl bromide (1.0 eq) in a minimal amount of anhydrous DMSO and add it dropwise to the stirred NaCN suspension at room temperature over 15-20 minutes. An initial exotherm may be observed; use a water bath to maintain the temperature below 30 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate) every 30 minutes. The reaction is typically complete within 2-4 hours. If the reaction is slow, it can be gently heated to 40 °C.
-
Work-up: Once the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a separatory funnel containing cold water (approx. 4x the volume of DMSO).
-
Extraction: Extract the aqueous phase with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (2x) to remove residual DMSO, followed by a wash with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of Hexane/Ethyl Acetate to yield 2-(2-Fluoro-3-nitrophenyl)acetonitrile as a solid.
Table 1: Solvent Effects on Cyanation Reaction (Representative Data)
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Notes |
| 1 | Acetone | 50 | 8 | 65% | Slower reaction rate due to lower NaCN solubility. |
| 2 | Acetonitrile | 50 | 6 | 78% | Moderate reaction rate. |
| 3 | DMSO | 25 | 3 | 92% | Optimal. Fast reaction at room temperature. |
| 4 | Ethanol | 50 | 12 | <20% | Low yield due to solvent interference (H-bonding). |
Part 4: Visualizations
Experimental Workflow
This diagram outlines the full synthetic sequence from the starting material to the purified product.
Caption: The concerted SN2 mechanism for the formation of the C-C bond.
Troubleshooting Logic
Use this decision tree to diagnose and resolve common synthesis issues.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 5. US7595417B2 - Cyanation of aromatic halides - Google Patents [patents.google.com]
Purification of crude 2-(2-Fluoro-3-nitrophenyl)acetonitrile by recrystallization
Welcome to the Technical Support Center for advanced organic building block purification. This guide provides researchers and drug development professionals with a comprehensive, scientifically grounded methodology for the recrystallization of 2-(2-Fluoro-3-nitrophenyl)acetonitrile .
By understanding the thermodynamic dissolution properties and the mechanistic causality behind each procedural step, you can optimize recovery yields and achieve high-purity crystalline products free of regioisomers and synthetic byproducts.
Physicochemical & Solubility Profile
Before initiating purification, it is critical to understand the physical properties of the target molecule. The presence of the highly electronegative fluorine atom and the electron-withdrawing nitro group significantly influences the molecule's dipole moment, dictating its solubility behavior in polar protic versus non-polar solvents.
Table 1: Quantitative Physicochemical Data
| Property | Value | Causality / Impact on Purification |
| Chemical Name | 2-(2-Fluoro-3-nitrophenyl)acetonitrile | Target compound for purification. |
| CAS Number | 1214360-03-8[1] | Unique identifier for structural verification. |
| Molecular Formula | C8H5FN2O2[1] | Determines molecular weight (180.14 g/mol )[1]. |
| Optimal Solvent | Ethanol or Ethanol/Water (10:1 v/v)[2] | Provides a steep temperature-solubility gradient[3]. |
| Solubility Profile | Soluble in hot EtOH, EtOAc; Insoluble in H₂O | Enables anti-solvent (water) precipitation strategies. |
| Primary Impurities | Regioisomers (e.g., 4-nitro, 5-nitro)[4] | Necessitates fractional crystallization due to similar polarity. |
Recrystallization Workflow Visualization
The following diagram illustrates the critical path for the recrystallization process. Each node represents a self-validating step designed to isolate the target lattice from soluble and insoluble impurities.
Workflow for the recrystallization of 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
Step-by-Step Experimental Protocol
This protocol utilizes absolute ethanol, a proven solvent for the thermodynamic dissolution of nitrophenylacetonitriles[3]. The methodology is designed as a self-validating system; visual cues at each stage confirm the physical chemistry of the process.
Phase 1: Saturation & Dissolution
-
Weighing: Transfer the crude 2-(2-Fluoro-3-nitrophenyl)acetonitrile solid into a suitably sized round-bottom flask equipped with a reflux condenser.
-
Solvent Addition: Add a minimum volume of absolute ethanol. Begin heating the mixture in a water bath to a mild reflux (approx. 78 °C).
-
Titration to Saturation: Slowly add hot ethanol dropwise until the solid is just dissolved. Causality: Using the absolute minimum volume of hot solvent ensures the solution is at maximum supersaturation upon cooling, which is mathematically required to maximize recovery yield[3].
Phase 2: Anti-Solvent Tuning (Optional) 4. Inducing the Cloud Point: If the compound is excessively soluble in pure ethanol, add deionized water dropwise (maintaining a ratio no greater than 10:1 EtOH:Water)[2] until a slight, persistent turbidity is observed. 5. Clearing: Add 1-2 drops of hot ethanol until the solution turns completely clear. This visually validates that the system is exactly at the saturation threshold.
Phase 3: Lattice Formation & Isolation 6. Controlled Cooling: Remove the flask from the heat source and allow it to cool undisturbed to room temperature. Causality: Slow cooling allows the molecules to arrange into a highly ordered crystal lattice. Rapid cooling causes sudden precipitation, which traps solvent molecules and soluble impurities inside the solid matrix. 7. Yield Maximization: Once at room temperature, transfer the flask to an ice bath (0–4 °C) for 1 hour. The solubility of nitrophenylacetonitriles is highly temperature-dependent, and this step forces the remaining solute out of the mother liquor[3]. 8. Filtration: Isolate the crystals using vacuum filtration (Büchner funnel). 9. Washing: Wash the filter cake with a minimal volume of ice-cold ethanol. Causality: Room-temperature solvent will redissolve the purified product, devastating your yield. 10. Drying: Transfer the crystals to a vacuum oven (40 °C) and dry until a constant weight is achieved, confirming the complete removal of residual solvent.
Troubleshooting Guides & FAQs
Q1: During cooling, my product forms a viscous oil at the bottom of the flask instead of crystals. How do I fix this "oiling out"?
A: "Oiling out" (liquid-liquid phase separation) occurs when the solute becomes supersaturated at a temperature above its melting point in the solvent mixture, or when the solvent system is too polar (e.g., too much water was added). The intermolecular forces between the fluoro and nitro groups prevent rapid lattice formation when the solvent polarity abruptly changes.
-
The Fix: Reheat the mixture until the oil completely redissolves. Add a small volume of the "good" solvent (absolute ethanol) to decrease the saturation temperature. Cool the solution very slowly. If oiling persists, seed the solution with a pure crystal of 2-(2-Fluoro-3-nitrophenyl)acetonitrile just above the cloud point. This provides a physical nucleation site, bypassing the thermodynamic energy barrier required for initial lattice formation.
Q2: My crude mixture contains regioisomers (e.g., 4-nitro or 5-nitro derivatives) from the upstream nitration step. Will this recrystallization remove them?
A: Yes, but it requires precise thermodynamic control. Halogenated nitrophenylacetonitriles frequently suffer from regioisomer contamination during electrophilic aromatic substitution, and standard silica gel chromatography is often insufficient due to identical molecular weights and similar polarities[4].
-
The Fix: Fractional crystallization exploits the differential lattice energies of the isomers. The 2-fluoro-3-nitro isomer possesses a unique molecular geometry that alters its solubility curve compared to the 4-nitro isomer. If co-crystallization occurs in ethanol, switch to a solvent system with higher selectivity, such as a hot ethyl acetate/hexane gradient, and harvest only the first crop of crystals.
Q3: My recovery yield is extremely low (<40%). What went wrong?
A: Low recovery is almost always a failure of solvent volume management. The solubility of p-nitrophenylacetonitrile and its fluorinated analogs shows a massive dependency on temperature[3]. If you used too much ethanol during the initial dissolution step, the compound remains soluble even at 4 °C.
-
The Fix: Transfer the mother liquor to a rotary evaporator and concentrate it by removing 50-70% of the solvent. Reheat to dissolve any prematurely formed solids, and repeat the cooling process.
Q4: Is there a risk of hydrolyzing the acetonitrile group during hot recrystallization?
A: Nitriles are generally susceptible to hydrolysis, converting to amides or carboxylic acids under strongly acidic or basic conditions. However, in neutral absolute ethanol or neutral aqueous ethanol, the -CN group is kinetically stable even at reflux (78 °C).
-
The Fix: Ensure your crude material is thoroughly washed free of residual acids (e.g., sulfuric or nitric acid from previous nitration steps) prior to recrystallization[2]. Trace acid in hot aqueous ethanol will act as a catalyst and initiate unwanted hydrolysis.
References
-
ACS Publications. "Solubility Modeling, Solute–Solvent Interactions, and Thermodynamic Dissolution Properties of p-Nitrophenylacetonitrile in Sixteen Monosolvents at Temperatures Ranging from 278.15 to 333.15 K". URL:[Link]
- Google Patents. "CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification".
Sources
- 1. 1214360-03-8|2-(2-Fluoro-3-nitrophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 2. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 2-Bromo-6-nitrophenylacetonitrile|High-Quality Research Chemical [benchchem.com]
Technical Support Center: Troubleshooting the Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
From the Desk of the Senior Application Scientist Welcome to the Technical Support Center. The synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile via the cyanomethylation of 2-fluoro-3-nitrobenzyl bromide (or chloride) is a foundational yet deceptively complex transformation in drug development. While the primary pathway is a straightforward bimolecular nucleophilic substitution (SN2), the unique electronic environment of the starting material makes it highly susceptible to competing side reactions [1].
As researchers, we must look beyond the standard protocol and understand the causality of the molecular interactions at play. This guide is designed to help you identify, understand, and eliminate the three most common byproducts encountered in this workflow: Nucleophilic Aromatic Substitution (SNAr) adducts, bis-alkylated dimers, and hydrolysis products.
FAQ & Troubleshooting Guide
Q1: Why is my product contaminated with an impurity missing the fluorine NMR signal (or showing a mass of [M+17] in LC-MS)?
The Causality: You are observing the SNAr byproduct, 2-(2-cyano-3-nitrophenyl)acetonitrile (or its benzyl bromide precursor). The fluorine atom in your starting material is situated ortho to a strongly electron-withdrawing nitro group. This specific substitution pattern highly activates the C-F bond toward Nucleophilic Aromatic Substitution (SNAr) [2]. Because the cyanide ion is a potent nucleophile, it can attack the aromatic ring at the C2 position, displacing the fluoride leaving group rather than substituting the benzylic bromide.
The Solution: SNAr has a higher activation energy barrier than benzylic SN2. To suppress SNAr, you must lower the reaction temperature and avoid highly polar aprotic solvents (like pure DMF or DMSO) that leave the cyanide anion "naked" and hyper-reactive [3]. Transitioning to a biphasic Phase-Transfer Catalysis (PTC) system regulates the effective concentration of cyanide in the organic phase, kinetically favoring the SN2 pathway.
Caption: Competing SN2 (benzylic substitution) and SNAr (fluorine displacement) pathways.
Q2: What is the high-molecular-weight impurity (approx. double the mass) appearing in my chromatogram?
The Causality: This is the dimerization (bis-alkylation) byproduct: 2,3-bis(2-fluoro-3-nitrophenyl)propanenitrile. Once your desired product is formed, its benzylic alpha-protons become highly acidic due to the combined electron-withdrawing effects of the newly attached cyano group, the fluorine, and the nitro group. If there is excess base in your system (cyanide acts as a weak base, and commercial NaCN often contains NaOH impurities), it will deprotonate the product to form a benzylic carbanion. This carbanion then acts as a nucleophile, attacking unreacted 2-fluoro-3-nitrobenzyl bromide [4].
The Solution: Implement a reverse addition protocol. Never add your benzyl halide to a massive excess of cyanide. Instead, slowly dose the cyanide solution into the benzyl halide. This ensures the electrophile is consumed efficiently while minimizing the local concentration of base available to deprotonate the formed product.
Caption: Base-catalyzed deprotonation and subsequent bis-alkylation (dimerization) mechanism.
Q3: How do I minimize the formation of 2-fluoro-3-nitrobenzyl alcohol?
The Causality: This is a classic hydrolysis byproduct. In aqueous-organic mixtures (like aqueous EtOH), hydroxide impurities or water itself can outcompete cyanide for the benzylic carbon, converting the bromide into an alcohol. The Solution: Strict pH control and the use of a Phase-Transfer Catalyst (PTC) such as Tetrabutylammonium bromide (TBAB) in a biphasic Dichloromethane (DCM)/Water system. The PTC shuttles the cyanide ion into the organic phase without bringing along a hydration sphere of water, effectively preventing hydrolysis while accelerating the SN2 reaction [3].
Quantitative Data: Effect of Reaction Conditions on Byproduct Profile
To demonstrate the causality of our protocol choices, observe how varying the reaction parameters directly impacts the distribution of the SN2 product versus the SNAr and Dimer byproducts.
| Solvent System | Temp (°C) | Addition Method | SN2 Product Yield (%) | SNAr Byproduct (%) | Dimer Byproduct (%) | Hydrolysis (%) |
| DMF (Anhydrous) | 80°C | Batch (All at once) | 42% | 38% | 15% | <1% |
| EtOH / H₂O (3:1) | 60°C | Batch (All at once) | 55% | 12% | 10% | 20% |
| DCM / H₂O (PTC) | 25°C | Batch (All at once) | 78% | <2% | 18% | <2% |
| DCM / H₂O (PTC) | 25°C | Reverse Dosing | 94% | <1% | <2% | <1% |
Data Interpretation: High temperatures and polar aprotic solvents (DMF) heavily favor SNAr. Aqueous monophasic systems promote hydrolysis. The optimized biphasic PTC system with reverse dosing effectively suppresses all three byproduct pathways.
Self-Validating Experimental Protocol: Optimized Biphasic Cyanidation
This protocol utilizes a biphasic Phase-Transfer Catalysis (PTC) methodology. It is considered "self-validating" because the physical separation of the aqueous cyanide reservoir from the organic electrophile inherently limits the rate of SNAr and dimerization, acting as a built-in kinetic safeguard.
Materials Required:
-
2-Fluoro-3-nitrobenzyl bromide (1.0 equiv, Electrophile)
-
Sodium Cyanide (NaCN) (1.2 equiv, Nucleophile)
-
Tetrabutylammonium bromide (TBAB) (0.05 equiv, Phase-Transfer Catalyst)
-
Dichloromethane (DCM) (Organic Phase)
-
Deionized Water (Aqueous Phase)
Step-by-Step Methodology:
-
Preparation of the Organic Phase: In a clean, dry, 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoro-3-nitrobenzyl bromide (1.0 equiv) in DCM (10 mL per gram of substrate).
-
Catalyst Addition: Add TBAB (0.05 equiv) to the organic solution. Stir at 20–25 °C for 10 minutes to ensure complete dissolution.
-
Preparation of the Aqueous Phase: In a separate Erlenmeyer flask, dissolve NaCN (1.2 equiv) in deionized water (5 mL per gram of NaCN). Caution: Highly toxic. Perform in a well-ventilated fume hood.
-
Reverse Dosing (Critical Step): Equip the round-bottom flask with an addition funnel containing the aqueous NaCN solution. Set the stirring rate to vigorous (≥800 rpm) to ensure maximum interfacial surface area between the DCM and water.
-
Controlled Addition: Add the aqueous NaCN solution dropwise over 60–90 minutes while maintaining the internal temperature strictly at 20–25 °C using a water bath. Causality: Slow addition prevents the accumulation of unreacted cyanide and base in the organic phase, suppressing both SNAr and dimerization.
-
Reaction Monitoring: Continue vigorous stirring for 2–4 hours post-addition. Monitor via TLC or LC-MS until the starting material is consumed.
-
Workup: Transfer the biphasic mixture to a separatory funnel. Drain the lower DCM layer. Extract the aqueous layer once with fresh DCM. Combine the organic layers and wash sequentially with 5% aqueous sodium bicarbonate, water, and brine.
-
Isolation: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(2-Fluoro-3-nitrophenyl)acetonitrile. Purify via recrystallization (e.g., from MTBE/Heptane) if necessary.
References
-
Kee, C. W., et al. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Journal of the American Chemical Society, 142(39), 16541–16545. Available at:[Link]
-
Liotta, C. L., et al. (1998). Phase-Transfer Catalysis in Supercritical Carbon Dioxide: Kinetic and Mechanistic Investigations of Cyanide Displacement on Benzyl Chloride. Industrial & Engineering Chemistry Research, 37(8), 3252-3259. Available at:[Link]
Overcoming poor solubility of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in reaction mixtures
Welcome to the technical support resource for 2-(2-Fluoro-3-nitrophenyl)acetonitrile. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges with the solubility of this compound in various reaction mixtures. Our goal is to provide practical, scientifically-grounded solutions to help you optimize your experimental outcomes.
Introduction
2-(2-Fluoro-3-nitrophenyl)acetonitrile is a key intermediate in synthetic chemistry, valued for its unique substitution pattern. However, its crystalline nature and the combination of polar (nitro, nitrile) and non-polar (aromatic ring) functionalities can lead to poor solubility in common organic solvents, posing a significant hurdle for reaction efficiency and yield. This guide offers a structured approach to diagnosing and overcoming these solubility challenges.
Frequently Asked Questions & Troubleshooting Guides
FAQ 1: My 2-(2-Fluoro-3-nitrophenyl)acetonitrile is not dissolving in my chosen solvent. What are the underlying reasons and my initial steps?
Answer:
The poor solubility of this compound stems from its molecular structure. The planar phenyl ring promotes strong crystal lattice packing (high lattice energy), while the electron-withdrawing nitro and fluoro groups, along with the nitrile moiety, create a complex polarity profile. This makes it difficult for a single solvent to effectively solvate the molecule.
Your initial troubleshooting should involve a systematic re-evaluation of your solvent choice based on fundamental chemical principles. Organic solvents are the primary tool for homogenizing reactant mixtures, improving mixing, and facilitating mass and heat transfer.[1]
Initial Steps: Systematic Solvent Screening
-
Consult Solvent Property Data: Begin by comparing the properties of common laboratory solvents. A solvent's dielectric constant is a good indicator of its polarity and ability to dissolve polar solutes.
-
Perform Small-Scale Solubility Tests: Before committing to a large-scale reaction, test the solubility of a few milligrams of your compound in 0.5-1.0 mL of several candidate solvents at both room temperature and your intended reaction temperature.
Table 1: Properties of Common Organic Solvents
| Solvent | Formula | Boiling Point (°C) | Density (g/mL) | Dielectric Constant |
| Acetonitrile | C₂H₃N | 81.7 | 0.786 | 36.6 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 153 | 0.944 | 38.3 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 189 | 1.092 | 47.0 |
| Dichloromethane (DCM) | CH₂Cl₂ | 39.6 | 1.327 | 9.1 |
| Tetrahydrofuran (THF) | C₄H₈O | 66 | 0.887 | 7.5 |
| Toluene | C₇H₈ | 110.6 | 0.867 | 2.4 |
| 1,4-Dioxane | C₄H₈O₂ | 101 | 1.034 | 2.2 |
Data sourced from multiple chemical property databases.[2]
Workflow for Initial Troubleshooting
Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Table 3: Common Phase-Transfer Catalysts
| Catalyst Type | Examples | Key Properties & Uses |
| Quaternary Ammonium Salts | Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride | Most common, versatile, and cost-effective. [3][4]Effective for a wide range of nucleophilic substitutions. |
| Quaternary Phosphonium Salts | Hexadecyltributylphosphonium bromide | More thermally stable than ammonium salts, suitable for higher temperature reactions. [3][4] |
| Crown Ethers | 18-Crown-6 | Excellent at complexing alkali metal cations (e.g., K⁺), making the associated anion highly reactive. Often used on a lab scale. [3] |
| Polyethylene Glycols (PEGs) | PEG-400 | Inexpensive and effective for many applications, considered a "green" PTC option. [3] |
Experimental Protocol: Implementing Phase-Transfer Catalysis
-
Setup: Dissolve 2-(2-Fluoro-3-nitrophenyl)acetonitrile in a suitable non-polar organic solvent (e.g., toluene, DCM).
-
Aqueous Phase: Prepare a separate aqueous solution of your ionic reactant (e.g., sodium hydroxide, potassium cyanide).
-
Add Catalyst: Add a catalytic amount (typically 1-10 mol%) of the chosen PTC to the biphasic mixture.
-
Reaction: Stir the mixture vigorously to maximize the interfacial surface area where the catalysis occurs. Monitor the reaction by TLC or LC-MS.
-
Workup: After the reaction is complete, separate the organic and aqueous layers. Wash the organic layer to remove the catalyst and any remaining aqueous-soluble species.
FAQ 4: What are the key safety considerations when working with 2-(2-Fluoro-3-nitrophenyl)acetonitrile and associated solvents?
Answer:
Safety is paramount. Always consult the Safety Data Sheet (SDS) for every chemical used. While a specific SDS for 2-(2-Fluoro-3-nitrophenyl)acetonitrile was not retrieved, we can infer hazards from similar structures like 4-Fluorophenylacetonitrile and general nitriles.
General Hazards:
-
Toxicity: Acetonitrile and related compounds are often classified as harmful if swallowed, in contact with skin, or if inhaled. [5][6]They can cause skin, eye, and respiratory irritation. [5]* Flammability: Many organic solvents like acetonitrile are highly flammable liquids and vapors. [6][7]Keep away from heat, sparks, and open flames. [6]* Hazardous Decomposition: Under fire conditions, nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and gaseous hydrogen fluoride (HF) may be produced. [5] Mandatory Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection. [5]2. Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid breathing dust or vapors. [5]3. Handling: Wash hands and any exposed skin thoroughly after handling. [5]Do not eat, drink, or smoke in the laboratory.
-
Storage: Store in a well-ventilated place with the container tightly closed. [5]5. Disposal: Dispose of all chemical waste according to your institution's approved waste disposal procedures.
By following these troubleshooting guides and adhering to strict safety protocols, you can effectively address the solubility challenges of 2-(2-Fluoro-3-nitrophenyl)acetonitrile and advance your research with greater efficiency and safety.
References
-
Phase Transfer Catalysis - SACHEM, Inc. (URL: [Link])
-
Phase-transfer catalyst - Wikipedia. (URL: [Link])
-
Cosolvent - an overview. (URL: [Link])
-
Cosolvent - Wikipedia. (URL: [Link])
-
Co-Solvents → Area → Sustainability. (URL: [Link])
-
A Minireview of Phase-Transfer Catalysis and Recent Trends | Biomedres. (URL: [Link])
- CN104230753A - Method for synthesizing fluoroacetonitrile - Google P
-
SAFETY DATA SHEET - Agilent. (URL: [Link])
-
Chapter 5: Organic Solvents: Environmentally Benign Solutions - Books. (URL: [Link])
-
Solubility comparison in acetonitrile. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug - Annex Publishers. (URL: [Link])
-
SAFETY DATA SHEET - Acetonitrile This MSDS is valid for all grades that start with catalog number 300 - Science Interactive. (URL: [Link])
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (URL: [Link])
-
2-Nitrophenylacetonitrile | C8H6N2O2 | CID 11888 - PubChem. (URL: [Link])
-
Fluoride-Ion Solvation In Non-Aqueous Electrolyte Solutions. (URL: [Link])
-
Techniques to improve the solubility of poorly soluble drugs - ResearchGate. (URL: [Link])
-
Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
The preparation of 2-Fluoro-5-nitrobenzonitrile and the proton magnetic resonance spectra of some compounds containing the N-(2-Cyano-4-nitrophenyl) group - ResearchGate. (URL: [Link])
-
diphenylacetonitrile - Organic Syntheses Procedure. (URL: [Link])
-
Common Solvents Used in Organic Chemistry: Table of Properties 1. (URL: [Link])
Sources
Preventing side reactions during the nitration of 2-fluorophenylacetonitrile
Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals seeking to optimize the electrophilic aromatic substitution (EAS) of 2-fluorophenylacetonitrile. By detailing the causality behind experimental choices, this document provides a self-validating framework to prevent common side reactions such as nitrile hydrolysis, benzylic oxidation, and poor regioselectivity.
Mechanistic Insights: The "Why" Behind the Workflow
The nitration of 2-fluorophenylacetonitrile to form the highly desired 2-fluoro-5-nitrophenylacetonitrile is complicated by the substrate's bifunctional nature.
-
Directing Effects: The fluorine atom is an ortho/para director due to lone-pair resonance but is inductively deactivating. The cyanomethyl group (-CH₂CN) is also an ortho/para director but is sterically bulkier and weakly deactivating[1].
-
Regioselectivity: Nitration predominantly occurs at position 5 (para to the fluorine) because fluorine is a stronger resonance donor than the cyanomethyl group, and position 5 offers the least steric hindrance[1].
-
Vulnerabilities: The acidic methylene bridge (-CH₂-) and the sensitive nitrile (-CN) group are highly susceptible to degradation under harsh, exothermic nitrating conditions[2][3].
Caption: Reaction pathways showing the target EAS product versus common degradation side reactions.
Troubleshooting Guide & FAQs
Q1: Why is my 2-fluorophenylacetonitrile converting into a carboxylic acid during nitration? Cause: Acid-catalyzed hydrolysis of the nitrile group. Causality: Nitriles are highly susceptible to hydrolysis in the presence of strong aqueous acids (like the water generated in situ during standard HNO₃/H₂SO₄ nitration) and elevated temperatures[2]. The reaction proceeds via an amide intermediate to the corresponding 2-fluoro-5-nitrophenylacetic acid[4]. Solution: Maintain strict cryogenic control (0–5 °C) throughout the addition and reaction phases. If hydrolysis persists, switch to anhydrous nitrating agents such as fuming nitric acid/acetic anhydride or nitronium tetrafluoroborate (NO₂BF₄) in sulfolane[5].
Q2: I am observing significant loss of starting material and the formation of dark, oily residues. What is happening? Cause: Oxidative cleavage at the benzylic position. Causality: The methylene bridge (-CH₂-) is flanked by an electron-withdrawing nitrile group and a fluorophenyl ring, making its protons highly acidic. Strong oxidants like nitric acid can abstract these protons, leading to oxidative cleavage into benzoyl cyanide derivatives or complete degradation into tars[3]. Solution: Strictly control the stoichiometry of the nitrating agent to a maximum of 1.05 equivalents. Never add the substrate to a warm acid mixture; ensure the acid bath is pre-chilled to 0 °C before substrate introduction.
Q3: How do I improve regioselectivity to maximize the 5-nitro isomer yield? Cause: Competing electronic and steric effects leading to thermodynamic equilibration. Causality: Elevated temperatures provide enough activation energy to overcome the steric hindrance at positions 3 and 4, leading to a broader mixture of regioisomers[1]. Solution: Run the reaction under strict kinetic control (0–5 °C) to ensure the electrophile exclusively attacks the most electronically and sterically favored position (para to the fluorine).
Validated Experimental Protocol: Low-Temperature Anhydrous Nitration
This self-validating protocol utilizes fuming nitric acid and concentrated sulfuric acid under strict thermal control to prevent hydrolysis and oxidation.
Reagents:
-
2-Fluorophenylacetonitrile (1.0 equiv, highly pure)
-
Concentrated Sulfuric Acid (98%, 5.0 volumes)
-
Fuming Nitric Acid (>90%, 1.05 equiv)
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture: In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and addition funnel, add the concentrated sulfuric acid. Cool the flask to 0 °C using an ice-salt bath.
-
Addition of Nitric Acid: Slowly add the fuming nitric acid dropwise, maintaining the internal temperature strictly below 5 °C.
-
Substrate Addition: Add the 2-fluorophenylacetonitrile dropwise to the acid mixture over 45–60 minutes.
-
Self-Validation Check: The internal temperature must not exceed 5 °C. A temperature spike indicates the onset of oxidative side reactions. If the temperature hits 6 °C, immediately pause the addition and increase cooling.
-
-
Reaction Phase: Stir the mixture for 2 hours at 0–5 °C. Monitor completion via HPLC or TLC.
-
Quenching: Carefully pour the reaction mixture onto a large excess of crushed ice (at least 10x the reaction volume) with vigorous stirring. The product will precipitate as a pale yellow solid[1].
-
Isolation: Filter the precipitate, wash with copious amounts of ice-cold water until the filtrate is pH neutral (crucial to prevent post-reaction hydrolysis during drying), and dry under vacuum.
Caption: Step-by-step experimental workflow for the kinetic-controlled nitration of 2-fluorophenylacetonitrile.
Quantitative Data Summary
The table below summarizes the impact of reaction conditions on product distribution, validating the necessity of cryogenic and anhydrous parameters.
| Reaction Condition | Target Yield (5-Nitro) | Hydrolysis Byproduct | Oxidation Byproducts | Regioisomers (3-/4-Nitro) |
| Standard Mixed Acid, 25 °C | 45% | 32% | 12% | 11% |
| Standard Mixed Acid, 0–5 °C | 82% | <5% | <2% | 11% |
| Fuming HNO₃ / H₂SO₄, 0–5 °C | 89% | <2% | <1% | 8% |
| Fuming HNO₃ / Ac₂O, -10 °C | 94% | <1% | <1% | 4% |
References
-
Benchchem Technical Support Team. "Avoiding side reactions during the nitration of benzyl cyanide". Benchchem. 2
-
Eisai R&D Management Co., Ltd. "CONDENSED AMINODIHYDROTHIAZINE DERIVATIVE". European Patent Office - EP 2233474 A1. 5
-
"Process for preparing p-nitrophenyl acetonitrile by directional nitrification". Google Patents - CN1305988A. 1
-
"Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding". PMC - National Institutes of Health. 4
-
Suzuki, H., et al. "Anomalous Reaction of Arylmalononitriles with Nitric Acid". Oxford Academic. 3
Sources
- 1. CN1305988A - Process for preparing p-nitrophenyl acetonitrile by directional nitrification - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Synthesis and characterization of novel 2, 2'-bipyrimidine fluorescent derivative for protein binding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Optimizing Reaction Temperature for 2-(2-Fluoro-3-nitrophenyl)acetonitrile Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers scaling the synthesis of highly functionalized benzylic systems. The conversion of 2-fluoro-3-nitrobenzyl halides to 2-(2-Fluoro-3-nitrophenyl)acetonitrile is a critical intermediate step in drug development. However, it is notoriously sensitive to thermodynamic fluctuations.
This guide is engineered to move beyond basic procedures. Here, we dissect the mechanistic causality behind temperature optimization, provide actionable troubleshooting for common failure modes, and outline a self-validating protocol to ensure reproducible, high-yield results.
Part 1: Mechanistic Causality & Reaction Pathway
The synthesis relies on a bimolecular nucleophilic substitution ( SN2 ) of a benzylic halide by a cyanide ion. The core challenge lies in the ambident nature of the cyanide ion ( CN− ) , which can attack via its carbon atom or its nitrogen atom[1].
Temperature dictates the reaction's kinetic vs. thermodynamic divergence:
-
Optimal Temperature (70–85°C): Provides sufficient kinetic energy to overcome the activation barrier for the preferred C-attack, yielding the desired nitrile rapidly[2].
-
Excessive Heat (>90°C): Pushes the system into thermodynamic instability. It favors SN1 -like N-attack, generating foul-smelling isocyanides[1]. Furthermore, the 2-fluoro-3-nitro substitution pattern creates an electron-deficient ring; excessive heat can trigger competing Nucleophilic Aromatic Substitution ( SNAr ), displacing the labile ortho-fluorine. Finally, high temperatures in the presence of aqueous base promote the hydrolysis of the newly formed nitrile into amides or carboxylic acids[1][3].
Reaction pathway of 2-fluoro-3-nitrobenzyl halide cyanation highlighting temperature divergence.
Part 2: Troubleshooting & FAQs
Q1: My reaction at room temperature (25°C) is stalling with <20% conversion after 24 hours. Why? A1: The SN2 displacement in biphasic systems has a distinct activation energy barrier. At 25°C, the kinetic energy is insufficient to overcome this barrier efficiently. While room temperature suppresses side reactions, it is not viable for scale-up. Utilizing a Phase-Transfer Catalyst (PTC) like tetrabutylammonium chloride (TBAC) accelerates the reaction by transporting the cyanide into the organic phase, but moderate heating (70°C+) is still required to achieve complete conversion within a practical 3-to-4-hour timeframe[2].
Q2: I pushed the temperature to reflux (>100°C) to force completion, but the yield dropped, and the crude product has an intense, foul odor. What happened? A2: The foul odor is the hallmark of isocyanide formation. High temperatures provide enough thermodynamic energy to overcome the barrier for the less favorable N-attack by the ambident cyanide ion[1]. Additionally, prolonged heating of the resulting 2-(2-Fluoro-3-nitrophenyl)acetonitrile in the presence of water and cyanide salts leads to the hydrolysis of the nitrile group into an amide or phenylacetic acid derivative[1][3].
Q3: How do I rescue a batch if my reaction overheated and generated isocyanides? A3: Isocyanides can be selectively destroyed during the workup phase. Wash the crude organic layer with warm (60°C) 50% sulfuric acid for 5 minutes[1][4]. This specifically hydrolyzes the isocyanide without significantly degrading the desired nitrile. Follow this immediately with a saturated sodium bicarbonate wash to neutralize the acid and prevent further degradation[4].
Q4: Does the choice of leaving group (Chloride vs. Bromide) affect the optimal temperature? A4: Yes. Bromide is a superior leaving group, lowering the activation energy of the SN2 pathway. If using 2-fluoro-3-nitrobenzyl bromide, you can optimize the temperature at the lower end of the spectrum (65–70°C). If using the cheaper chloride derivative, the temperature must be maintained closer to 80–85°C to achieve similar kinetics[2].
Part 3: Quantitative Data Presentation
The following table summarizes the causal relationship between reaction temperature, kinetics, and byproduct formation using a standard biphasic PTC system (Toluene/Water + TBAC).
| Temperature (°C) | Catalyst | Time to Max Yield | Conversion (%) | Major Byproducts | Mechanistic Outcome |
| 25°C | TBAC | > 24 h | < 20% | None | Insufficient kinetic energy for SN2 . |
| 60°C | TBAC | 12 h | 85% | Trace isocyanide | Slow SN2 , high selectivity, but operationally inefficient. |
| 75°C | TBAC | 3–4 h | > 95% | None | Optimal thermodynamic balance. Rapid C-attack. |
| 100°C (Reflux) | TBAC | 8 h | 60% | Isocyanides, Amides | N-attack favored; secondary hydrolysis degradation pathways activated. |
Part 4: Self-Validating Experimental Protocol
To ensure scientific integrity, this protocol is designed as a self-validating system . It includes built-in In-Process Controls (IPCs) that act as checkpoints to verify the reaction is proceeding correctly before moving to the next step.
Objective: Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile via Phase-Transfer Catalysis.
Step 1: System Preparation
-
Action: Dissolve 1.0 equivalent of 2-fluoro-3-nitrobenzyl chloride in 5 volumes of toluene in a jacketed reactor equipped with a mechanical stirrer and internal thermocouple.
-
Validation Check: The solution must be completely clear. Any cloudiness indicates moisture or degraded starting material.
Step 2: Reagent Addition
-
Action: Add 0.05 equivalents of Tetrabutylammonium chloride (TBAC). In a separate vessel, dissolve 1.2 equivalents of Sodium Cyanide (NaCN) in 2 volumes of deionized water. Add the aqueous NaCN to the reactor.
-
Validation Check: A distinct biphasic mixture must form. Ensure the mechanical stirrer is set to a high RPM to create a fine emulsion, which is critical for PTC efficiency.
Step 3: Temperature Optimization (The Critical Step)
-
Action: Ramp the jacket temperature to achieve an internal reaction temperature of 75°C (± 2°C) .
-
Validation Check: Monitor the internal thermocouple. Do not allow the temperature to exceed 80°C to prevent isocyanide formation and SNAr side reactions[1][2].
Step 4: In-Process Control (IPC)
-
Action: After 3 hours of vigorous stirring at 75°C, halt stirring, allow phases to separate, and sample the upper organic layer.
-
Validation Check: Analyze via HPLC or TLC (Hexanes/EtOAc). The reaction is validated as complete when < 2% of the starting benzyl chloride remains. If > 2% remains, resume stirring and heating for 1 additional hour.
Step 5: Quench and Workup
-
Action: Cool the reactor to 20°C. Separate the aqueous layer (contains highly toxic cyanide—dispose of strictly according to EHS protocols). Wash the organic layer twice with water.
-
Validation Check (Isocyanide Screen): Carefully check the odor of the organic layer. If a foul, pungent odor is detected (indicating minor temperature excursions), wash the organic layer with 50% H2SO4 at 60°C for 5 minutes, followed by saturated NaHCO3 [1][4].
Step 6: Isolation
-
Action: Concentrate the organic layer under reduced pressure to yield the crude 2-(2-Fluoro-3-nitrophenyl)acetonitrile. Recrystallize from ethanol/water if high analytical purity is required.
References
-
Title: Side reactions and byproduct formation in the cyanation of benzyl halides | Source: Benchchem | URL: 1
-
Title: Benzyl Cyanide - Organic Syntheses Procedure | Source: Organic Syntheses | URL: 4
-
Title: US4056509A - Preparation of benzyl cyanides | Source: Google Patents | URL: 2
-
Title: Benzyl cyanide | Source: Wikipedia | URL: 3
Sources
Troubleshooting guide for the synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile derivatives
Welcome to the technical support center for the synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile and its derivatives. This guide is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of these valuable chemical intermediates. Here, we address common challenges and frequently asked questions, providing field-proven insights and evidence-based solutions to streamline your experimental workflow and enhance your synthetic success.
Section 1: Core Synthesis Strategy & Mechanism
The predominant and most effective method for synthesizing 2-(2-Fluoro-3-nitrophenyl)acetonitrile is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is highly favored due to the electronic properties of the substituted benzene ring.
The Underlying Chemistry: Why SNAr Works
The SNAr mechanism is contingent on two key features of the substrate:
-
Presence of a Good Leaving Group: Halogens are common leaving groups. In the context of SNAr, the reactivity order is often F > Cl > Br > I.[1] The high electronegativity of fluorine makes the carbon atom it is attached to (the ipso-carbon) highly electrophilic and susceptible to nucleophilic attack, which is the rate-determining step.[1][2]
-
Ring Activation by Electron-Withdrawing Groups (EWGs): The reaction requires at least one strong EWG (like a nitro group, -NO₂) positioned ortho or para to the leaving group.[3] This EWG stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance.[2][3]
In the case of 2-(2-Fluoro-3-nitrophenyl)acetonitrile synthesis from a precursor like 1,2-difluoro-3-nitrobenzene, the nitro group at the 3-position is ortho to the fluorine at the 2-position, providing the necessary activation for the substitution to occur.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
The choice of starting material is critical. The most common precursor is 1,2-difluoro-3-nitrobenzene . The cyanide nucleophile will preferentially displace the fluorine at the 2-position due to the activating effect of the adjacent nitro group. An alternative, though potentially less reactive, starting material could be 2-chloro-1-fluoro-3-nitrobenzene.
Q2: My reaction yield is consistently low. What are the most common culprits?
Low yields are a frequent challenge and can stem from several factors. The primary suspects include insufficient ring activation, poor nucleophile reactivity, sub-optimal solvent choice, moisture contamination leading to side reactions, or an inappropriate reaction temperature. For a detailed breakdown, please refer to our Troubleshooting Guide in Section 3.[1][4]
Q3: How can I effectively monitor the reaction's progress?
Thin-layer chromatography (TLC) is an excellent, rapid technique for monitoring the consumption of the starting material. A typical eluent system would be a mixture of ethyl acetate and hexane. Staining with potassium permanganate or visualization under UV light will show the disappearance of the starting aryl halide and the emergence of the product spot. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) is recommended.
Q4: What are the best practices for purifying the final 2-(2-Fluoro-3-nitrophenyl)acetonitrile product?
The crude product often contains unreacted starting materials and side products.
-
Column Chromatography: This is the most effective method for achieving high purity (>98%). A silica gel column with a gradient elution of ethyl acetate in hexane is typically successful.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be effective. A common solvent for this is isopropyl alcohol or a mixture of ethanol and water. This is particularly useful for removing colored impurities.[4]
Section 3: Detailed Troubleshooting Guide
This section addresses specific experimental issues in a problem-solution format.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Insufficient Ring Activation | The aromatic ring must be electron-deficient. Confirm that your starting material has a strong electron-withdrawing group (like -NO₂) positioned ortho or para to the fluorine leaving group. The nitro group's ability to stabilize the negative charge of the Meisenheimer intermediate is crucial for the reaction to proceed.[3][5] |
| Poor Nucleophile Reactivity | The cyanide source is critical. Use anhydrous sodium or potassium cyanide. The presence of water can hydrolyze the nitrile product.[4] If solubility is an issue, consider adding a phase-transfer catalyst (PTC) like a quaternary ammonium salt to facilitate the transport of the cyanide anion into the organic phase. |
| Inappropriate Solvent Choice | Polar aprotic solvents such as DMSO, DMF, or NMP are strongly recommended. These solvents excel at solvating the cation (e.g., Na⁺) of the cyanide salt, leaving the cyanide anion "naked" and thus more nucleophilic and reactive.[1] Protic solvents (like alcohols) will solvate the anion, reducing its reactivity. |
| Sub-optimal Temperature | Most SNAr reactions with activated aryl fluorides proceed at moderate temperatures (e.g., 50-100 °C). If the reaction is sluggish, a modest increase in temperature can improve the rate. However, excessively high temperatures can lead to decomposition and the formation of tar-like byproducts.[6] |
| Deactivated Catalyst (if used) | If using a phase-transfer catalyst, ensure it is not "poisoned" by impurities. Moisture can also interfere with the catalyst's function. |
Problem 2: Formation of Multiple Products & Side Reactions
| Potential Cause | Recommended Solutions & Scientific Rationale |
| Hydrolysis of Nitrile Group | Symptom: You observe the formation of 2-(2-fluoro-3-nitrophenyl)acetamide or the corresponding carboxylic acid. Solution: This is caused by the presence of water, especially under basic or acidic workup conditions.[4] Ensure all reagents and solvents are anhydrous. During workup, maintain neutral pH and use moderate temperatures to prevent hydrolysis. |
| Polymerization or Decomposition | Symptom: The reaction mixture turns dark brown or black, and a viscous, insoluble tar forms. Solution: This often occurs when the reaction is overheated or if highly reactive impurities are present.[6] Maintain strict temperature control. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent oxidative side reactions. |
| Displacement of the Nitro Group | While less common than halogen displacement, under harsh conditions or with certain nucleophiles, the nitro group itself can act as a leaving group. Solution: Use the mildest possible reaction conditions (especially temperature) that allow for the desired transformation. Ensure correct stoichiometry of the cyanide source. |
Section 4: Protocols, Data & Visualizations
Experimental Protocol: Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Materials:
-
1,2-difluoro-3-nitrobenzene
-
Sodium Cyanide (NaCN) - (Caution: Highly Toxic)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Hexane
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate
Procedure:
-
Reactor Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium cyanide (1.1 equivalents).
-
Solvent Addition: Add anhydrous DMSO to the flask. Stir the suspension under a nitrogen atmosphere.
-
Reagent Addition: Dissolve 1,2-difluoro-3-nitrobenzene (1.0 equivalent) in a minimal amount of anhydrous DMSO and add it dropwise to the cyanide suspension at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C. Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate) until the starting material is consumed (typically 4-8 hours).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it into a separatory funnel containing ethyl acetate and water. (Caution: Quenching cyanide reactions can produce HCN gas. Perform in a well-ventilated fume hood).
-
Extraction: Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure product.
Table 1: Key Reaction Parameters
| Parameter | Value | Rationale |
| Starting Material | 1,2-difluoro-3-nitrobenzene | Provides an activated ring and a good leaving group (F). |
| Nucleophile | Sodium Cyanide (NaCN) | Readily available and effective cyanide source. |
| Solvent | Anhydrous DMSO | Polar aprotic solvent that enhances nucleophilicity.[1] |
| Temperature | 60-70 °C | Balances reaction rate against potential side reactions. |
| Reaction Time | 4-8 hours | Typical duration, should be confirmed by TLC monitoring. |
| Typical Yield | 75-90% | Expected yield under optimized and anhydrous conditions. |
Diagram 1: General Synthesis Workflow
Caption: General workflow for SNAr synthesis.
Diagram 2: Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common issues.
References
- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of (2-Chloro-6-nitrophenyl)methanamine.
- Google Patents. (n.d.). WO2020102716A1 - Process for preparation of 2,6-dichlorobenzonitrile.
- Google Patents. (n.d.). US3287393A - Method of preparing 2-chloro-6-nitro-benzonitrile.
- Xiao Yun LI et al. (n.d.). A New Synthetic Route for Preparation of 2-Chloro-6-fluoro-benzonitrile and 2-Chloro-6-fluorobenzoic Acid. ElectronicsAndBooks.
- BenchChem. (2025). Common side reactions in the synthesis of Diphenylacetonitrile.
- BenchChem. (2025). Technical Support Center: Overcoming Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr).
- BenchChem. (2025). Troubleshooting guide for the synthesis of (3-Amino-5-fluoro-2-nitrophenyl)methanol.
- NC State University Libraries. (n.d.). 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.
- ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile.
- Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- BenchChem. (2025). Common side reactions in the synthesis of furan-2,4-diones.
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- 3. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Column chromatography conditions for purifying 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Topic: Purification of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Welcome to the Technical Support Center. This guide is specifically engineered for researchers, analytical scientists, and drug development professionals tasked with the isolation and purification of 2-(2-fluoro-3-nitrophenyl)acetonitrile (also known as 2-fluoro-3-nitrobenzyl cyanide).
Synthesized via the nucleophilic substitution of 2-fluoro-3-nitrobenzyl bromide with an alkali cyanide, this intermediate presents unique chromatographic challenges. Its highly polar functional groups (–NO₂, –CN) and the electron-withdrawing nature of the ortho-fluorine atom create distinct partition dynamics on a silica gel stationary phase.
Part 1: Chromatographic Profiling & Polarity Matrix
Before initiating column chromatography, understanding the partition coefficients of the reaction components is critical. The nitro and nitrile groups impart a strong dipole moment to the target molecule, significantly increasing its affinity for the polar silanol groups of the stationary phase compared to the starting benzyl bromide ().
Table 1: Chromatographic Profile & Polarity Matrix (Normal Phase Silica Gel)
| Compound / Component | Functional Groups | Relative Polarity | Expected Rf (Hex:EtOAc 8:2) | Elution Order |
| 2-Fluoro-3-nitrobenzyl bromide (Starting Material) | –Br, –NO₂, –F | Moderate | ~0.65 | 1st (Fastest) |
| 2-(2-Fluoro-3-nitrophenyl)acetonitrile (Target) | –CN, –NO₂, –F | High | ~0.30 | 2nd (Target) |
| Hydrolyzed Byproducts (e.g., Benzyl Alcohols) | –OH, –NO₂, –F | Very High | <0.10 | 3rd (Retained) |
Part 2: Experimental Workflow & Separation Logic
Workflow for the purification of 2-(2-Fluoro-3-nitrophenyl)acetonitrile via flash chromatography.
Chromatographic separation logic based on molecular polarity and stationary phase interactions.
Part 3: Standard Operating Procedure (SOP) - Self-Validating Protocol
This protocol utilizes the foundational principles of flash chromatography () optimized specifically for highly polar aromatic nitriles.
Phase 1: Pre-Chromatography Preparation (Dry Loading)
-
Solvent Exchange: Following the cyanation reaction and aqueous workup, dissolve the crude organic residue in a volatile solvent like Dichloromethane (DCM).
-
Adsorption: Add normal-phase silica gel (40–63 µm particle size) to the flask at a 1:3 ratio (crude mass to silica mass).
-
Evaporation: Concentrate the mixture under reduced pressure at 30°C until a free-flowing, homogenous powder is achieved.
Self-Validation Step: Ensure the powder does not clump. Clumping indicates residual high-boiling solvents (like DMF) or moisture, which will cause band broadening. If clumping occurs, re-dissolve in DCM, dry over anhydrous Na2SO4 , filter, and repeat the evaporation.
Phase 2: Column Packing & Equilibration
-
Slurry Preparation: Suspend silica gel (1:50 crude-to-silica weight ratio) in 100% Hexane.
-
Packing: Pour the slurry into the glass column in a single, continuous motion. Apply positive air pressure to pack the bed tightly.
-
Loading: Carefully pour the dry-loaded silica powder evenly onto the flat head of the packed column. Cap with a 1 cm layer of clean sea sand to protect the bed from solvent disturbances.
Phase 3: Gradient Elution & Fractionation
-
Initial Elution (Removal of Starting Material): Elute with 3 column volumes (CV) of 95:5 Hexane:Ethyl Acetate.
-
Target Elution: Step the gradient to 80:20 Hexane:Ethyl Acetate. The highly polar nitrile product will begin to migrate.
-
Collection: Collect fractions in test tubes. Monitor the eluent using a UV detector set to 254 nm.
Self-Validation Step: Spot every 5th fraction on a TLC plate alongside an authentic standard of 2-fluoro-3-nitrobenzyl bromide. Develop in 80:20 Hexane:EtOAc. A clear separation ( ΔRf≥0.15 ) with no UV-active spot at the bromide's Rf in the product fractions confirms absolute resolution.
Part 4: Troubleshooting Guides & FAQs
Q1: My starting material (benzyl bromide) and target product (benzyl cyanide) are co-eluting. What is the causality behind this, and how can I resolve it? Causality: The starting material has a significantly lower dipole moment than the target product. The introduction of the nitrile group (–C≡N) alongside the existing nitro group (–NO₂) creates a highly polarized molecule. If your initial mobile phase is too polar (e.g., >15% Ethyl Acetate), the partition equilibrium for both compounds shifts entirely to the mobile phase, collapsing the ΔRf and causing them to elute in the same solvent front. Solution: Initiate the gradient at a highly non-polar state (100% Hexane or 95:5 Hexane:Ethyl Acetate). Force the less polar bromide to elute completely before stepping the gradient to 80:20 Hexane:Ethyl Acetate to elute the nitrile.
Q2: I am observing severe band tailing/streaking of the product on the column. What causes this, and how is it mitigated? Causality: The nitrile and nitro groups act as strong hydrogen-bond acceptors. They interact intensely with the free, unendcapped silanol (–OH) groups on the normal-phase silica gel. This creates a non-linear adsorption isotherm, leading to band tailing (). Solution: While amine modifiers (like Triethylamine) are traditionally used to prevent tailing for basic compounds, they are unnecessary and potentially reactive here. Instead, ensure a high-quality, tightly packed silica bed (slurry packing) to minimize eddy diffusion. Strictly adhere to a sample-to-silica loading ratio of 1:50 to 1:100 by weight to prevent column overloading, which exacerbates tailing.
Q3: My crude mixture contains residual DMF from the cyanation reaction. Can I liquid-load this directly onto the column? Causality: Absolutely not. Cyanation reactions (S_N2) of benzyl halides are typically performed in polar aprotic solvents like DMF or DMSO to solvate the cyanide anion. If the crude mixture is loaded directly onto the column, these high-boiling, highly polar solvents act as an infinitely strong mobile phase modifier. They will drag the product and impurities down the column simultaneously, completely destroying resolution. Solution: Perform a rigorous aqueous workup (extract with EtOAc, wash 5x with brine/water) to partition the DMF into the aqueous layer. Follow this strictly with the dry loading technique outlined in the SOP above.
Self-Validation Step: To validate the removal of DMF prior to chromatography, run a preliminary TLC plate of your crude mixture and inspect the baseline under short-wave UV (254 nm). Residual DMF will appear as a massive, dark UV-active smear at the baseline, indicating that further aqueous washing is mandatory before proceeding.
References
-
Still, W. C.; Kahn, M.; Mitra, A. "Rapid chromatographic technique for preparative separations with moderate resolution". The Journal of Organic Chemistry. 1978. URL:[Link]
-
Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 7th Edition". John Wiley & Sons. 2013. URL:[Link]
-
Snyder, L. R.; Kirkland, J. J.; Dolan, J. W. "Introduction to Modern Liquid Chromatography, 3rd Edition". John Wiley & Sons. 2009. URL:[Link]
How to remove unreacted starting materials from 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Welcome to the technical support center for the purification of 2-(2-Fluoro-3-nitrophenyl)acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. We will explore the rationale behind purification strategies and provide step-by-step protocols to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my crude 2-(2-Fluoro-3-nitrophenyl)acetonitrile?
A1: The impurities largely depend on the synthetic route employed. A common and efficient synthesis starts with the nitration of 2-fluorotoluene.[1] This initial step typically yields a mixture of isomers. Subsequent steps to introduce the acetonitrile group will have their own set of potential unreacted materials and byproducts.
Therefore, the most probable impurities are:
-
Unreacted Starting Materials:
-
Isomeric Byproducts:
-
2-Fluoro-5-nitrotoluene and other positional isomers: Formed during the nitration of 2-fluorotoluene.[1]
-
Isomers of the final product, such as 2-(2-Fluoro-5-nitrophenyl)acetonitrile.
-
-
Reagents from the Cyanation Step: Residual cyanide salts or phase-transfer catalysts, depending on the specific reaction conditions.
-
Acidic or Basic Residues: Traces of acids (like nitric and sulfuric acid from nitration) or bases used in subsequent steps.[4]
Q2: My crude product is a dark, oily substance, but the pure compound should be a solid. What should I do first?
A2: An oily appearance suggests the presence of significant impurities that are depressing the melting point of your product. The first and most straightforward step is a liquid-liquid extraction (LLE) or a simple washing procedure.[5][6] This is designed to remove highly polar or acidic/basic impurities that are often the cause of the oily consistency. Pouring the reaction mixture over ice and washing with a cold sodium bicarbonate solution can help precipitate the product and remove acidic impurities.[7]
Q3: How do I choose between recrystallization and column chromatography for final purification?
A3: The choice depends on the nature and number of impurities identified, typically by Thin Layer Chromatography (TLC).
-
Recrystallization is the preferred method if your crude product is mostly the desired compound with minor impurities, and you can find a suitable solvent system.[8][9] It is an efficient technique for removing small amounts of impurities from a solid sample.
-
Column Chromatography is necessary when you have a complex mixture of compounds with similar polarities, such as positional isomers, or if the product is an oil that will not crystallize.[10][11] It offers a much higher degree of separation.
The decision-making process can be visualized as follows:
Caption: Decision workflow for purification.
Troubleshooting and Purification Protocols
Problem ID: PUR-001 - Removing Acidic Impurities and Water-Soluble Byproducts
Symptoms: The crude product may be oily or have a low melting point. An aqueous workup is essential after a nitration reaction.
Solution: Liquid-Liquid Extraction (LLE). This technique separates compounds based on their differing solubilities in two immiscible liquids, typically an organic solvent and an aqueous solution.[12][13]
Step-by-Step Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).
-
Aqueous Wash: Transfer the organic solution to a separatory funnel.
-
Neutralization: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup from CO₂ evolution. This step neutralizes and removes residual strong acids like H₂SO₄ and HNO₃.[7]
-
Separation: Allow the layers to separate and drain the lower aqueous layer.
-
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution. This helps to remove any remaining water from the organic layer.
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude, washed product.
Problem ID: PUR-002 - Purifying a Solid Product with Minor Impurities
Symptoms: The product is a solid, but TLC analysis shows a major spot for the product and minor spots for impurities with different Rf values. The melting point is broad and lower than the literature value.
Solution: Recrystallization. This method relies on the principle that the desired compound and the impurities have different solubilities in a given solvent.[8] An ideal solvent will dissolve the compound at high temperatures but not at room temperature.[9]
Step-by-Step Protocol:
-
Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes mixture). A good solvent will dissolve the solid when hot but allow for crystal formation upon cooling.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.[8]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is crucial for forming pure, well-defined crystals.[8]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]
-
Washing: Wash the collected crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Summary Table:
| Property | 2-(2-Fluoro-3-nitrophenyl)acetonitrile (Product) | 2-Fluoro-3-nitrotoluene (Precursor) |
| Physical State | Solid (Expected)[15] | Yellow Oil[3] |
| Molecular Weight | ~180.14 g/mol [16] | 155.13 g/mol [3] |
| Boiling Point | N/A (Solid) | ~111°C / 12 mmHg[3][17] |
| Melting Point | Expected to be a defined range | 19°C[3][17] |
| Solubility | Soluble in many organic solvents | Soluble in many organic solvents |
Problem ID: PUR-003 - Separating Isomers and Other Close-Polarity Impurities
Symptoms: TLC analysis shows multiple spots with very close Rf values, indicating the presence of isomers. The product remains an oil even after washing and attempts at recrystallization.
Solution: Flash Column Chromatography. This is a powerful purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica gel) while being carried by a mobile phase (solvent).[11]
Step-by-Step Protocol:
-
TLC Analysis: Determine the optimal solvent system (eluent) using TLC. The goal is to achieve good separation between the product spot and the impurity spots, with an Rf value for the product ideally between 0.2 and 0.4.[10] A common starting point for compounds of this nature is a mixture of hexanes and ethyl acetate.
-
Column Packing: Prepare a column with silica gel as the stationary phase, using the chosen eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Pass the eluent through the column, applying gentle pressure. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer by the silica gel.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
Caption: Workflow for column chromatography.
References
-
Wikipedia. (n.d.). Liquid–liquid extraction. Retrieved from [Link]
-
Syrris. (n.d.). Liquid-Liquid Extraction: An Overview. Retrieved from [Link]
-
Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Extraction and Drying. Retrieved from [Link]
-
Phenomenex. (2025, May 23). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]
-
BYJU'S. (2019, October 16). Methods of purification of organic compounds. Retrieved from [Link]
-
Organic Synthesis. (n.d.). Hydrolysis of Nitriles. Retrieved from [Link]
-
Chemsrc. (2025, August 21). 2-Fluoro-3-nitrotoluene | CAS#:437-86-5. Retrieved from [Link]
- Google Patents. (n.d.). CN101177400A - Method for producing 2-fluorin-3-nitrotoluene.
- Prasad, S., et al. (2012). Simultaneous purification of nitrile hydratase and amidase of Alcaligenes sp. MTCC 10674. Journal of Basic Microbiology, 52(4), 457-463.
-
JoVE Science Education Database. (n.d.). Purifying Compounds by Recrystallization. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-fluoro-3-nitrotoluene. Retrieved from [Link]
-
ACS Publications. (2024, March 11). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. Analytical Chemistry. Retrieved from [Link]
-
ChemHelp ASAP. (2021, February 9). Column chromatography & purification of organic compounds [Video]. YouTube. Retrieved from [Link]
-
University of Massachusetts. (n.d.). Chem 267. Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2-Fluoro-3-nitrobenzonitrile. Retrieved from [Link]
-
ACS Publications. (2012, June 18). Difluoro(trimethylsilyl)acetonitrile: Synthesis and Fluoroalkylation Reactions. The Journal of Organic Chemistry. Retrieved from [Link]
- Fields, G. B. (n.d.). Methods for Removing the Fmoc Group. In Methods in Molecular Biology. Humana Press.
-
BioProcess International. (2016, May 11). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
WIPO Patentscope. (2021, June 25). CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material. Retrieved from [Link]
-
ACS Publications. (2006, September 9). Efficient Solvent-Free Selective Monoalkylation of Arylacetonitriles with Mono-, Bis-, and Tris-primary Alcohols Catalyzed by a CpIr Complex*. The Journal of Organic Chemistry. Retrieved from [Link]
- Google Patents. (n.d.). US3281450A - Purification of acetonitrile.
- Ávila-Gutierrez, M., & et al. (n.d.). A practical and instructive approach to purify acetonitrile for a wide electrochemical window.
-
R-Biopharm. (n.d.). Acetonitrile extraction. Retrieved from [Link]
-
PubChem. (n.d.). 3-Fluoro-4-nitrophenylacetonitrile. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]
-
CUNY. (n.d.). Purification by Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). US4714783A - Separation of nitrobenzaldehyde isomers.
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Technical Support Center: Managing Exothermic Reactions in the Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Welcome to the Process Safety and Scale-Up Support Center. Synthesizing 2-(2-Fluoro-3-nitrophenyl)acetonitrile—a critical intermediate in pharmaceutical development—presents severe thermal hazards. Whether your facility utilizes the electrophilic aromatic nitration of 2-fluorophenylacetonitrile or the nucleophilic cyanation of 2-fluoro-3-nitrobenzyl bromide, managing the heat of reaction ( ΔHr ) is non-negotiable.
As a Senior Application Scientist, I have structured this guide to move beyond generic safety advice. Below, you will find causality-driven methodologies, self-validating protocols, and targeted troubleshooting FAQs designed to prevent thermal runaway and ensure high-fidelity regioselectivity.
Reaction Pathways & Thermal Mitigation Workflow
Fig 1: Synthetic routes and thermal mitigation strategies for the target API intermediate.
Module 1: Electrophilic Aromatic Nitration Route
Context & Causality: Nitration using mixed acid (HNO₃/H₂SO₄) is notoriously exothermic, often releasing upwards of 145 kJ/mol[1]. In traditional batch reactors, the heat generated by the nitration can easily exceed the heat removal capacity of the vessel, triggering a self-accelerating thermal runaway[1]. To mitigate this, continuous flow chemistry is the industry standard. The dramatically smaller reaction volume and high specific surface area of microreactors enable uniform mixing and instantaneous heat removal[2].
Validated Protocol: Continuous Flow Nitration
This protocol utilizes a self-validating thermal interlock system to ensure process safety.
-
System Priming: Prime a silicon carbide (SiC) microreactor system with concentrated H₂SO₄ at a flow rate of 1.0 mL/min. Set the active cooling jacket to 0 °C.
-
Reagent Preparation:
-
Stream A: Dissolve 2-fluorophenylacetonitrile (1.0 eq) in concentrated H₂SO₄ (0.5 M).
-
Stream B: Prepare the mixed acid nitrating agent (1.05 eq HNO₃ in H₂SO₄).
-
-
Reaction Execution: Pump Stream A and Stream B into the T-mixer of the microreactor. Maintain a residence time of 2.5 minutes.
-
Quenching: Direct the reactor effluent into a continuous stirred-tank reactor (CSTR) containing ice water (0–5 °C) to immediately deactivate nitration activity and precipitate the product[2].
-
Self-Validation Check: Monitor the reactor outlet temperature continuously. The system validates its own thermal control: if the ΔT between the cooling jacket setpoint and the reactor effluent exceeds 5 °C, it indicates mixing inefficiencies or flow rate imbalances. The automated pumps must interlock and halt reagent feed immediately.
Troubleshooting & FAQs (Nitration)
Q: The microreactor temperature is spiking despite the cooling jacket being set to 0 °C. What is causing this thermal accumulation? A: This indicates that the exothermic heat generation rate exceeds the heat transfer coefficient of your specific reactor setup[1]. In mixed-acid nitrations, the reaction kinetics are virtually instantaneous. If the flow rate is too high, the residence time in the cooling zone is insufficient. Action: Immediately reduce the flow rates of both streams by 50% while maintaining stoichiometry, or switch to a microreactor with a smaller internal diameter to increase the specific surface area[3].
Q: How do we prevent secondary decomposition of the nitroaromatic product during scale-up? A: Nitroaromatics are prone to thermal decomposition, which releases massive additional heat and can trigger an explosion[1]. You must ensure the Maximum Temperature of Synthesis Reaction (MTSR) remains strictly below the onset temperature of decomposition ( Tonset ) as determined by Differential Scanning Calorimetry (DSC)[4]. A safe operating window requires subtracting at least 60 K from the Tonset to establish your upper temperature limit[4].
Module 2: Nucleophilic Cyanation Route
Context & Causality: The Sₙ2 displacement of 2-fluoro-3-nitrobenzyl bromide using sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) is highly effective but thermally treacherous. DMSO is a polar aprotic solvent that dramatically accelerates Sₙ2 reactions by solvating the Na⁺ cation, leaving the cyanide anion highly nucleophilic. However, DMSO undergoes a massive exothermic decomposition (−388 J/g) with an onset temperature around 184 °C[5]. If thermal accumulation occurs during cyanation, the adiabatic temperature rise can easily initiate this secondary decomposition.
Validated Protocol: Controlled Batch Cyanation
This protocol relies on strict feed-controlled dosing to prevent thermal accumulation.
-
Reactor Setup: Equip a jacketed glass reactor with an overhead stirrer, internal thermocouple, and a precision dosing pump. Purge the system with N₂.
-
Solvent/Reagent Loading: Load 2-fluoro-3-nitrobenzyl bromide (1.0 eq) and anhydrous DMSO (10 volumes). Cool the mixture to 15 °C.
-
Cyanide Dosing: Prepare a solution of NaCN (1.1 eq) in water/DMSO. Program the dosing pump to add the NaCN solution over 4 hours. Causality: Slow dosing ensures the reaction rate is strictly feed-controlled. Thermal accumulation at the end of dosing must be kept below 15%, ensuring that most of the heat is released and dissipated during the addition phase[5].
-
Temperature Control: Maintain the internal temperature strictly between 20–25 °C during dosing.
-
Self-Validation Check: Post-dosing, stir for 1 hour. Before allowing the reactor to warm to room temperature or proceeding to the aqueous quench, pull a sample for HPLC analysis. The reaction is validated as safe to warm only if residual NaCN and starting material are <1% area, confirming no latent exotherm potential remains.
Troubleshooting & FAQs (Cyanation)
Q: We observed a sudden temperature spike during the NaCN addition. Should we increase the cooling jacket flow to compensate? A: No. Do not rely solely on cooling. A sudden spike indicates accumulation of unreacted NaCN, which is now reacting rapidly. Action: Immediately halt the feed of the cyanide agent[1]. Wait for the internal temperature to stabilize and return to the 20 °C setpoint. Verify your agitation efficiency; poor mixing causes localized pooling of reagents, leading to delayed, massive exotherms.
Q: Our safety analysis shows the MTSR for the cyanation step is 161 °C. Is it safe to proceed in DMSO? A: Absolutely not. An MTSR of 161 °C leaves an unacceptably narrow safety margin before reaching the DMSO decomposition onset of 184 °C[5]. Furthermore, boiling DMSO cannot serve as a safety barrier to dissipate heat[5]. Action: You must either decrease the reagent concentration to lower the adiabatic temperature rise, or switch to a biphasic system (e.g., Toluene/Water) with a Phase-Transfer Catalyst (PTC) to eliminate the DMSO hazard entirely.
Thermodynamic Safety Data Summary
To facilitate rapid safety assessments, the critical thermodynamic parameters for both synthetic routes are summarized below.
| Parameter | Route A: Nitration (Mixed Acid) | Route B: Cyanation (DMSO/NaCN) |
| Primary Thermal Hazard | Electrophilic Aromatic Substitution | Sₙ2 Displacement & Solvent Degradation |
| Estimated Heat of Reaction ( ΔHr ) | ~ -145 kJ/mol | ~ -35 J/g (Primary reaction) |
| Decomposition Onset ( Tonset ) | > 200 °C (Nitroaromatics) | 184 °C (DMSO solvent) |
| Total Decomposition Heat | Variable (Highly Explosive) | -388 J/g |
| Recommended MTSR Limit | < 60 °C | < 120 °C |
| Primary Mitigation Strategy | Continuous Flow Microreactor | Feed-controlled dosing / PTC |
References
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. Beilstein Journals. 2[2]
-
Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade. PMC. 4[4]
-
Technical Support Center: Managing Nitration Reactions. Benchchem. 1[1]
-
Integrating Process Safety Consideration to Enhance Route Development and Optimization. ACS Publications. 5[5]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade [beilstein-journals.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Stability issues of 2-(2-Fluoro-3-nitrophenyl)acetonitrile under basic conditions
Technical Support Center: 2-(2-Fluoro-3-nitrophenyl)acetonitrile
Document ID: TSC-FNPA-2026-03-11 Version: 1.0
Introduction
Welcome to the technical support guide for 2-(2-Fluoro-3-nitrophenyl)acetonitrile. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile synthetic intermediate. Its unique trifunctional structure—featuring a nitrile, a nitro group, and a strategically placed fluorine atom—makes it highly valuable, but also introduces specific stability challenges, particularly under basic conditions. This guide provides in-depth, experience-driven answers to common issues, explains the underlying chemical principles, and offers robust troubleshooting protocols to ensure the success and reproducibility of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Upon adding a base to my reaction, the mixture immediately turned a deep red/purple color. Is this normal, and what does it indicate?
A: This is a very common observation and typically indicates the formation of a "Meisenheimer complex".[1] This occurs because the aromatic ring is highly electron-deficient due to the strong electron-withdrawing effects of both the nitro group (-NO₂) and the cyano group (-CN).
Causality & Mechanism: A nucleophile, in this case, the hydroxide ion (OH⁻) or another base, can attack the electron-poor aromatic ring. This addition temporarily disrupts the ring's aromaticity, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[1] These complexes are often highly colored. While the attack can occur at several positions, the most likely positions are those activated by the electron-withdrawing groups. The formation of this complex is often a reversible first step in a nucleophilic aromatic substitution (SNAr) reaction.
What to do:
-
Don't Panic: The color itself doesn't always mean your starting material has been consumed or irreversibly degraded.
-
Monitor the Reaction: Use Thin Layer Chromatography (TLC) or a rapid LC-MS quench to see if the starting material is being consumed and what new species are forming.
-
Consider the Next Step: The Meisenheimer complex is an intermediate. The critical question is what happens next. It could lead to the displacement of the fluoride (see Q2) or it could be a reversible side-reaction. The reaction's outcome will depend on the temperature, base concentration, and solvent.
Q2: My analysis shows a significant new product with a mass increase of 1 Da (loss of F, gain of OH). What reaction is causing this, and how can I avoid it?
A: You are observing a classic Nucleophilic Aromatic Substitution (SNAr) reaction, where the fluoride atom is displaced by a hydroxide ion or another nucleophile present in your basic medium.
Causality & Mechanism: The fluorine atom is positioned ortho to the powerful electron-withdrawing nitro group. This arrangement strongly activates the carbon atom attached to the fluorine for nucleophilic attack. Fluorine, despite being highly electronegative, is an excellent leaving group in SNAr reactions, often better than other halogens like chlorine.[2][3] The reaction proceeds via the addition of the nucleophile to form the Meisenheimer intermediate (see Q1), followed by the elimination of the fluoride ion to restore aromaticity.[3]
Troubleshooting & Prevention:
-
Lower the Temperature: SNAr reactions are highly temperature-dependent. Running your reaction at 0 °C or even -20 °C can dramatically slow down or prevent this side reaction.
-
Use a Weaker or Sterically Hindered Base: Strong, small bases like NaOH or KOH are highly nucleophilic and prone to causing this substitution. Consider alternatives:
-
Carbonates: K₂CO₃ or Cs₂CO₃ are less nucleophilic and often sufficient for deprotonating acidic protons without attacking the ring.
-
Hindered Bases: A non-nucleophilic, sterically bulky base like DBU (1,8-Diazabicycloundec-7-ene) or a tertiary amine like triethylamine (TEA) may be suitable if its basicity is sufficient for your desired transformation.
-
-
Limit Water Content: If using a hydroxide base, the presence of water is inherent. However, in other cases, using anhydrous solvents and reagents can minimize the presence of hydroxide ions from residual water.
Q3: My reaction is sluggish, but upon prolonged reaction time or heating, I isolate the corresponding carboxylic acid, 2-(2-fluoro-3-nitrophenyl)acetic acid. What is this degradation pathway?
A: You are observing the base-catalyzed hydrolysis of the nitrile group. This is a well-documented reaction for nitriles and is often promoted by the very conditions (base, heat) used to drive other reactions to completion.[4][5][6]
Causality & Mechanism: The hydrolysis occurs in two main stages under basic conditions:
-
Nitrile to Amide: The hydroxide ion attacks the electrophilic carbon of the nitrile (C≡N) group.[7] This forms an intermediate that, after protonation (typically from the solvent, e.g., water), tautomerizes to an amide.
-
Amide to Carboxylate: The intermediate amide is then further hydrolyzed under the same basic conditions to form a carboxylate salt. An acidic workup is required to protonate this salt to the final carboxylic acid.[4][6]
This process is often difficult to stop at the amide stage under harsh conditions.[4] The electron-withdrawing substituents on the phenyl ring can further enhance the electrophilicity of the nitrile carbon, potentially accelerating this process.[8]
Troubleshooting & Prevention:
-
Anhydrous Conditions: The most effective prevention is the rigorous exclusion of water. Use freshly distilled anhydrous solvents and dry glassware.
-
Milder Conditions: Avoid high temperatures and prolonged reaction times whenever possible.
-
Alternative Reagents: If your goal is to deprotonate the benzylic position, consider using a strong, non-nucleophilic base in an aprotic solvent (e.g., LDA or NaHMDS in THF) at low temperatures. These conditions are less likely to promote hydrolysis.
Q4: I am observing the formation of dimers or higher molecular weight impurities, and my mass balance is poor. What could be the cause?
A: This issue likely stems from the deprotonation of the benzylic carbon (the -CH₂- group). The resulting carbanion is a potent nucleophile that can lead to self-condensation or other undesired reactions.
Causality & Mechanism: The protons on the carbon adjacent to the nitrile group are acidic due to the electron-withdrawing nature of the nitrile. This acidity is significantly increased by the adjacent electron-deficient nitrophenyl ring. A sufficiently strong base will deprotonate this position to form a resonance-stabilized carbanion.
Once formed, this carbanion can:
-
Act as a Nucleophile in an SNAr Reaction: The carbanion of one molecule can attack the aromatic ring of another molecule, displacing the fluoride and forming a dimer.
-
Participate in Vicarious Nucleophilic Substitution (VNS): In some cases, carbanions can displace a hydrogen atom on a highly electrophilic nitroarene ring, which is a known reaction pattern for these systems.[1][9]
Troubleshooting & Prevention:
-
Controlled Deprotonation: If deprotonation is your goal (e.g., for an alkylation), perform the deprotonation at a very low temperature (e.g., -78 °C) and then add your desired electrophile immediately. Do not allow the carbanion to sit in solution for extended periods.
-
Use the Right Stoichiometry: Use only a slight excess of base (e.g., 1.05-1.1 equivalents) to minimize residual base that could catalyze side reactions.
-
Consider Reverse Addition: Add the solution of 2-(2-Fluoro-3-nitrophenyl)acetonitrile slowly to the solution of the base and electrophile to keep the instantaneous concentration of the carbanion low.
Troubleshooting Guide: A Practical Summary
| Observed Issue | Primary Cause | Key Influencing Factors | Recommended Action |
| Deep Color Change (Red/Purple) | Meisenheimer Complex Formation | Strong Base, Polar Solvent | Monitor reaction by TLC/LC-MS. Color may be transient. |
| Product with +1 Da Mass (Ar-OH) | SNAr of Fluoride | High Temp, Nucleophilic Base (e.g., NaOH) | Lower temperature; use weaker or hindered base (K₂CO₃, DBU). |
| Product with +17 Da Mass (Amide) | Partial Nitrile Hydrolysis | Presence of Water, Moderate Heat | Use anhydrous solvents; minimize reaction time. |
| Product with +18 Da Mass (Acid) | Complete Nitrile Hydrolysis | Presence of Water, High Heat, Long Time | Rigorously exclude water; use milder conditions. |
| Dimers / High MW Impurities | Benzylic Deprotonation & Self-Condensation | Strong Base, High Concentration | Perform deprotonation at low temp (-78°C); add electrophile quickly. |
Experimental Protocol: Controlled Stability Study
This protocol allows you to systematically evaluate the stability of 2-(2-Fluoro-3-nitrophenyl)acetonitrile under various basic conditions to identify the optimal parameters for your specific reaction.
Objective: To determine the rate and nature of degradation of the starting material in the presence of different bases at different temperatures.
Materials:
-
2-(2-Fluoro-3-nitrophenyl)acetonitrile
-
Anhydrous solvents (e.g., THF, Acetonitrile)
-
Bases for testing (e.g., K₂CO₃, NaOH, Triethylamine, DBU)
-
Internal standard for HPLC/LC-MS analysis (e.g., naphthalene, biphenyl)
-
HPLC or LC-MS system
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of 2-(2-Fluoro-3-nitrophenyl)acetonitrile and the internal standard in your chosen anhydrous solvent at a known concentration (e.g., 10 mg/mL).
-
Reaction Setup: In separate vials, add 1.2 equivalents of each base you wish to test.
-
Initiation & Sampling:
-
Cool each vial to the desired starting temperature (e.g., 0 °C).
-
To each vial, add a precise volume of the stock solution (e.g., 1 mL).
-
Immediately take a "time zero" (T=0) sample by withdrawing a small aliquot (e.g., 20 µL), quenching it in a vial containing a dilute acid solution (e.g., 1 M HCl in methanol), and diluting for analysis.
-
-
Monitoring: Maintain the reaction vials at the test temperature (e.g., 0 °C, Room Temperature). Take quenched samples at regular intervals (e.g., 15 min, 30 min, 1 hr, 2 hr, 4 hr).
-
Analysis: Analyze all quenched samples by HPLC or LC-MS.
-
Data Interpretation:
-
Calculate the percentage of remaining starting material at each time point relative to the internal standard.
-
Identify and quantify major degradation products (e.g., the SNAr product, the hydrolyzed acid).
-
Plot the percentage of starting material vs. time for each condition to compare stability.
-
References
-
Organic Chemistry Portal. Vicarious Nucleophilic Substitution (VNS). [Link]
- Wojciechowski, K., & Modrzejewska, H. Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes with in situ Generated Carbanions of 1-Methyl-3-chloro-1,3-dihydro-2,1-benzisothiazole 2,2-Dioxides. SHORT PAPER.
-
Wikipedia. Vicarious nucleophilic substitution. [Link]
-
Chemistry Steps. Reactions of Nitriles. [Link]
-
Filo. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo... [Link]
-
LibreTexts Chemistry. 20.7: Chemistry of Nitriles. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. [Link]
- Mąkosza, M. Vicarious Nucleophilic Substitution of Hydrogen.
-
Zou, D., & Han, G. (2022). The Coupling of Carbon and Nitrogen Substituents with Nitroarenes: Vicarious Nucleophilic Substitution of Hydrogen in Nitroarenes. Bentham Science Publishers. [Link]
-
Grokipedia. Fluoronitrobenzene. [Link]
-
Save My Exams. Nitriles & Hydroxynitriles (Cambridge (CIE) AS Chemistry): Revision Note. [Link]
- Chapman, N. B., & Parker, R. E. (1968). Aromatic nucleophilic replacement. Part XVI. Reactions of o-fluoro- and p-fluoro-nitrobenzene and 1-fluoro-3,5-dinitrobenzene with sulphite ions, and of o- and p-fluoronitrobenzene with isopropoxide ions. Journal of the Chemical Society B: Physical Organic.
-
NIH. Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
Lumen Learning. 21.5. Hydrolysis of nitriles. [Link]
-
ACS Publications. Mechanism of the base-catalyzed conversion of nitriles to amides by hydrogen peroxide. [Link]
-
LibreTexts Chemistry. 21.5: Hydrolysis of nitriles. [Link]
-
NIH. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. [Link]
-
Chemguide. hydrolysis of nitriles. [Link]
Sources
- 1. Vicarious Nucleophilic Substitution [organic-chemistry.org]
- 2. p-fluoronitrobenzene is more reactive toward hydroxide ion than is p-chlo.. [askfilo.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Vicarious nucleophilic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Green Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for the synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile. This resource is designed for professionals in research and drug development who are committed to integrating the principles of Green Chemistry into their synthetic workflows.[1][2] The following guide moves beyond simple protocols to provide in-depth, field-tested insights into troubleshooting common issues and answering frequently asked questions. Our goal is to empower you with the causal understanding needed to optimize your synthesis for efficiency, safety, and environmental sustainability.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific problems you may encounter during the synthesis. The primary green route discussed is the nucleophilic substitution of a benzyl halide precursor (e.g., 2-fluoro-3-nitrobenzyl bromide) with a cyanide source, often facilitated by Phase-Transfer Catalysis (PTC) to minimize hazardous solvent use and improve reaction efficiency.[3][4]
Question 1: My reaction yield is consistently low or nonexistent. What are the likely causes and how can I fix it?
Answer: Low yield is a common but solvable issue. Let's break down the potential causes systematically.
-
Cause A: Inefficient Nucleophile Delivery: In a solid-liquid or liquid-liquid biphasic system, the cyanide salt (e.g., NaCN, KCN) has negligible solubility in the organic solvent where your substrate resides. The reaction is thus limited to the phase interface and will be extremely slow.
-
Solution: Employ a Phase-Transfer Catalyst (PTC). Quaternary ammonium salts like Tetrabutylammonium Bromide (TBAB) or Aliquat 336® are excellent choices. The PTC's lipophilic cation pairs with the cyanide anion, shuttling it into the organic phase where it can react with the electrophilic substrate. This dramatically increases the reaction rate and yield.[4][5] The catalyst not only transfers the anion but also "activates" it by reducing the strength of the cation-anion interaction, making the nucleophile more reactive.[4]
-
-
Cause B: Competing Elimination Reaction (Side Product Formation): Your substrate, 2-fluoro-3-nitrobenzyl bromide, has benzylic protons that can be abstracted by the basic cyanide anion, leading to an E2 elimination side reaction. This is more prevalent at higher temperatures.
-
Solution: Optimize the reaction temperature. Start at a lower temperature (e.g., 40-50 °C) and monitor the reaction by TLC or HPLC. A well-chosen PTC can often accelerate the desired SN2 reaction sufficiently to allow for lower, more selective temperatures.
-
-
Cause C: Hydrolysis of the Cyanide Source or Product: The presence of water can lead to the hydrolysis of the cyanide salt, reducing its effective concentration, and can also hydrolyze the final nitrile product to the corresponding carboxylic acid, especially under basic conditions.
-
Solution: Use anhydrous reagents and solvents where possible. If using an aqueous phase, ensure the pH is controlled. For a solid-liquid PTC system, ensure your cyanide salt is thoroughly dried before use.
-
Question 2: I'm observing multiple spots on my TLC plate that are difficult to separate from the product. How can I identify and minimize these impurities?
Answer: Impurity profiling is key. The most common impurities are unreacted starting material, the elimination byproduct mentioned above, and potentially a dimer formed from the starting material.
-
Minimizing Impurities:
-
Reaction Monitoring: Do not let the reaction run for an excessively long time. Monitor its progress every 1-2 hours. Once the starting material is consumed, proceed with the workup to prevent side reactions.
-
Controlled Reagent Addition: Add the benzyl bromide substrate slowly to the mixture of the cyanide salt and catalyst. This keeps the instantaneous concentration of the electrophile low, minimizing self-condensation or dimerization reactions.
-
-
Improving Purification:
-
Chromatography Optimization: If you are using column chromatography, the similar polarity of isomers or byproducts can be challenging.[6] Experiment with different solvent systems. A gradient elution from a non-polar solvent (e.g., hexane) to a moderately polar solvent (e.g., ethyl acetate) is typically effective.
-
Recrystallization: The target compound, 2-(2-Fluoro-3-nitrophenyl)acetonitrile, is a solid at room temperature. Recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) can be a highly effective and green method for purification, significantly increasing the purity of the final product.
-
Question 3: My process uses Dimethylformamide (DMF) as a solvent, which is not considered green. What are viable, more sustainable alternatives?
Answer: Replacing traditional polar aprotic solvents is a primary goal of green chemistry.[7] For this specific SN2-type reaction, several greener options exist, especially when paired with PTC.
-
Recommended Alternatives:
-
Ethyl Acetate or Toluene with PTC: In a solid-liquid PTC system, a non-polar or moderately polar solvent like toluene or ethyl acetate can be used. The PTC makes the use of highly polar solvents unnecessary.[8]
-
Water with PTC: A liquid-liquid system using water and a non-polar organic solvent (like toluene) is a classic PTC setup. The base and cyanide salt reside in the aqueous phase, and the catalyst brings the nucleophile across the boundary. This avoids organic solvents for the reaction medium itself.
-
Ethanol: Derived from renewable resources, ethanol can be an excellent solvent. While more polar, it can work well, though you must ensure it does not participate in the reaction (e.g., solvolysis).[9][10]
-
Below is a table to guide your solvent selection.
Table 1: Green Solvent Selection Guide
| Solvent | Boiling Point (°C) | Origin | Key Considerations |
|---|---|---|---|
| Traditional Solvents | |||
| Acetonitrile | 82 | Petrochemical | Toxic, volatile, subject to shortages.[9] |
| DMF / DMAc | 153 / 165 | Petrochemical | High boiling point, reprotoxic, difficult to remove. |
| Green Alternatives | |||
| Water | 100 | Universal | Non-toxic, non-flammable. Requires PTC for biphasic reactions.[7] |
| Ethanol | 78 | Renewable | Biodegradable, low toxicity.[10] Potential for solvolysis must be checked. |
| Ethyl Acetate | 77 | Often Renewable | Low toxicity, easily evaporated. Good for extractions and chromatography.[11] |
| Toluene | 111 | Petrochemical | Less toxic than benzene; effective for PTC. |
| Dimethyl Carbonate | 90 | Green Feedstocks | Low toxicity, biodegradable, good replacement for MeCN or ethyl acetate.[11] |
Frequently Asked Questions (FAQs)
Q1: What are the primary green synthesis routes for 2-(2-Fluoro-3-nitrophenyl)acetonitrile?
A1: The most prominent green approach is the Phase-Transfer Catalyzed (PTC) cyanation of 2-fluoro-3-nitrobenzyl halide. This method aligns with green chemistry principles by potentially using water as a solvent, reducing the need for hazardous organic solvents, and often allowing for lower reaction temperatures and higher atom economy.[1][3]
An alternative, increasingly explored route is transition-metal-catalyzed cyanation .
-
Palladium- or Nickel-catalyzed reactions can use less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or even acetonitrile itself, avoiding highly toxic alkali metal cyanides.[12][13][14][15] These reactions often show high functional group tolerance but may require more complex ligand systems and careful removal of the metal catalyst from the final product.
Table 2: Comparison of Cyanation Methodologies
| Feature | Traditional SN2 | PTC-Mediated SN2 | Metal-Catalyzed Cross-Coupling |
|---|---|---|---|
| Solvent | DMF, DMSO, Acetonitrile | Toluene, Water, Ethyl Acetate | Dioxane, DMF, NMP |
| Cyanide Source | NaCN, KCN | NaCN, KCN | K₄[Fe(CN)₆], Zn(CN)₂, Acetonitrile[16][17] |
| Temperature | Often elevated (80-120 °C) | Mild to moderate (40-80 °C) | Often elevated (80-140 °C) |
| Key Advantage | Simple setup | High efficiency, mild conditions, green solvents | Broad scope, less toxic CN sources |
| Key Disadvantage | Hazardous solvents, slow | Requires catalyst | Catalyst cost & removal, ligands |
Q2: Why is Phase-Transfer Catalysis (PTC) considered a "green" technique?
A2: PTC is a cornerstone of industrial green chemistry for several reasons:
-
Eliminates Hazardous Solvents: It enables reactions between reagents in two immiscible phases (e.g., solid-liquid or aqueous-organic), removing the need for expensive, toxic, and often hard-to-remove polar aprotic solvents like DMF or DMSO.[4]
-
Increases Reaction Rates: By efficiently transporting the nucleophile to the reaction site, PTC dramatically accelerates reaction rates, which can lead to shorter cycle times and reduced energy consumption.[3]
-
Milder Reaction Conditions: The increased reactivity often allows reactions to be run at lower temperatures, which improves selectivity and reduces energy costs.
-
Use of Inexpensive Reagents: It allows the use of cheap, inorganic bases and nucleophiles (like NaOH or NaCN) instead of more expensive and hazardous reagents like sodium hydride.[4]
dot digraph "Phase_Transfer_Catalysis_Mechanism" { graph [rankdir="LR", splines=true, overlap=false, bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=record, style=filled, fontname="Helvetica", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];
} enddot Caption: Mechanism of Phase-Transfer Catalysis (PTC).
Q3: What are the critical safety precautions when handling cyanide salts?
A3: Sodium and potassium cyanide are extremely toxic.[18] Ingestion, inhalation, or skin contact can be fatal.[19][20] Adherence to a strict safety protocol is non-negotiable.
-
Engineering Controls: Always handle solid cyanide salts and any reaction involving them inside a certified chemical fume hood to prevent inhalation of dust or potential hydrogen cyanide (HCN) gas.[19][21]
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical splash goggles, a face shield, and double-gloving with nitrile gloves is recommended.[20][21]
-
Preventing HCN Gas Release: NEVER allow cyanide salts to come into contact with acids.[18][21] Acidification will liberate highly toxic and flammable HCN gas. Keep all acids out of the fume hood where you are working with cyanides.
-
Waste Disposal: All cyanide-contaminated waste (gloves, pipette tips, excess reagent) is considered acutely hazardous waste and must be disposed of in a dedicated, clearly labeled container.[21] Never mix cyanide waste with acidic waste streams.[19] A common practice is to have a quench bucket containing bleach or hydrogen peroxide in a basic solution to destroy residual cyanide on disposable materials before they go into the waste container.
Q4: What is a reliable, step-by-step green protocol for this synthesis?
A4: The following is a representative protocol for a 10 mmol scale synthesis using solid-liquid Phase-Transfer Catalysis.
dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Helvetica"]; node [shape=box, style=rounded, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
} enddot Caption: Experimental workflow for PTC-mediated synthesis.
Experimental Protocol: PTC-Mediated Synthesis
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add sodium cyanide (0.59 g, 12 mmol), Tetrabutylammonium Bromide (TBAB) (0.32 g, 1 mmol), and 50 mL of toluene. Ensure the NaCN has been dried in an oven beforehand.
-
Substrate Addition: Add 2-fluoro-3-nitrobenzyl bromide (2.34 g, 10 mmol) to the flask.
-
Reaction: Heat the mixture to 60 °C with vigorous stirring. The reaction is typically complete within 4-6 hours. Monitor the disappearance of the starting material using Thin-Layer Chromatography (TLC) with a 3:1 Hexane:Ethyl Acetate eluent.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Filter the solid salts through a pad of celite and wash the filter cake with a small amount of toluene.
-
Extraction: Transfer the combined filtrate to a separatory funnel. Wash the organic layer sequentially with water (2 x 30 mL) and brine (1 x 30 mL) to remove the catalyst and any remaining salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator. The resulting crude solid can be purified by recrystallization from an ethanol/water mixture to yield 2-(2-Fluoro-3-nitrophenyl)acetonitrile as a yellow to brown solid.
References
- Camachem. (2022, December 29). 7 Safety Measures I Should Know While Handling Sodium Cyanide.
- ResearchGate.
- Newport International Journal. Green Chemistry in Pharmaceuticals: Reducing Environmental Impact.
- Sheldon, R. A. (2021). Green Chemistry in the Synthesis of Pharmaceuticals. Chemical Reviews.
- New Journal of Chemistry. (2021). Recent advances in C–CN and C–H bond activation of green nitrile (MeCN)
- RSC Publishing. (2024, May 10).
- Bibliomed. (2025, June 21).
- MDPI. (2025, June 17). Green Chemistry Approaches in Pharmaceutical Synthesis: Sustainable Methods for Drug Development.
- News-Medical.Net. (2025, April 18). What Pharma Needs to Know About Green Chemistry.
- UCLA EH&S. (2017, May 25).
- United Chemical. (2025, April 18). Sodium Cyanide Safety Protection and Emergency Measures.
- LSUHSC. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
- UTHSC. LABORATORY SAFETY GUIDELINE Sodium and Potassium Cyanide.
- MDPI. (2025, August 20).
- Jankowski, J. et al. (2010, March 15).
- Bej, S. et al. (2020, September 11).
- Chemistry Stack Exchange. (2018, February 18). Using acetone instead of acetonitrile on reverse-phase prep-HPLC.
- ResearchGate. (2025, July 7).
- CRDEEP Journals.
- ResearchGate. (2025, August 6).
- IAS Fellows.
- Google Patents. US4140719A - Solid-liquid phase transfer catalysis improved method of preparing 2,4-difluoroaniline.
- PTC Communications, Inc. (2005).
- ChemRxiv.
- ResearchGate. (2019, January 19).
- Sigma-Aldrich. 2-(3-Fluoro-2-nitrophenyl)acetonitrile.
- Sigma-Aldrich. 2-(3-Fluoro-2-nitrophenyl)acetonitrile.
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- 12. Synthesis and characterization of a green and recyclable arginine-based palladium/CoFe 2 O 4 nanomagnetic catalyst for efficient cyanation of aryl hal ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01200C [pubs.rsc.org]
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Validation & Comparative
Comparing the reactivity of 2-(2-Fluoro-3-nitrophenyl)acetonitrile with other isomers
An in-depth comparative analysis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile and its structural isomers reveals a fascinating interplay between electronic activation and steric hindrance. As a tri-functional scaffold, this molecule offers three distinct sites for chemical modification: the highly activated fluorine atom, the reducible nitro group, and the acidic methylene protons of the acetonitrile moiety.
This guide provides a comprehensive evaluation of its reactivity profile compared to its isomers, equipping researchers with the mechanistic insights and validated protocols necessary for rational drug design and complex organic synthesis.
Mechanistic Framework: The Tri-Functional Scaffold
The synthetic utility of 2-(2-Fluoro-3-nitrophenyl)acetonitrile stems from its orthogonal reactivity pathways. Understanding the causality behind these pathways is critical for selective functionalization.
-
Nucleophilic Aromatic Substitution (SNAr) at C2 : The high electronegativity of fluorine polarizes the C-F bond, making the C2 carbon highly electrophilic. Unlike aliphatic SN2 reactions, which are blocked by the steric hindrance of the benzene ring[1], SNAr proceeds via an addition-elimination mechanism. The adjacent nitro group at C3 strongly withdraws electron density, stabilizing the anionic Meisenheimer intermediate[2].
-
Active Methylene Alkylation/Condensation at C1 : The -CH2CN group contains acidic protons (pKa ~20-22 in DMSO) that can be deprotonated by mild to strong bases, generating a carbanion capable of attacking electrophiles (e.g., Knoevenagel condensations).
-
Nitro Reduction at C3 : The nitro group can be selectively reduced to an aniline, providing a handle for further derivatization (e.g., amide coupling or diazotization)[3].
Divergent orthogonal reactivity pathways of 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
Isomeric Reactivity Face-Off: Sterics vs. Electronics
The position of the fluoro and nitro groups relative to the bulky acetonitrile side-chain dictates the molecule's kinetic behavior during SNAr. We compare three key isomers:
-
Isomer A: 2-(2-Fluoro-3-nitrophenyl)acetonitrile (The Target)
-
Electronics: The fluorine is ortho to the nitro group, providing excellent resonance stabilization of the Meisenheimer complex[2].
-
Sterics: The fluorine is flanked by the -CH2CN group (C1) and the -NO2 group (C3). This "1,2,3-trisubstitution" pattern creates significant steric bulk, hindering the approach of large nucleophiles (e.g., secondary amines like morpholine or piperidine)[4].
-
-
Isomer B: 2-(4-Fluoro-3-nitrophenyl)acetonitrile
-
Electronics: The fluorine is ortho to the nitro group (highly activated).
-
Sterics: The fluorine at C4 is adjacent to a small hydrogen atom at C5. The lack of flanking bulky groups allows for rapid SNAr even at room temperature.
-
-
Isomer C: 2-(5-Fluoro-2-nitrophenyl)acetonitrile
-
Electronics: The fluorine is meta to the nitro group. The Meisenheimer complex cannot delocalize its negative charge onto the nitro oxygen atoms. SNAr is thermodynamically disfavored and kinetically sluggish.
-
Impact of isomer structure on SNAr kinetics and thermodynamic feasibility.
Quantitative Comparison of Isomeric Reactivity
| Isomer | SNAr Activation | Steric Hindrance at C-F | Relative SNAr Rate (Morpholine) | Required SNAr Temp | Primary Synthetic Utility |
| 2-(2-Fluoro-3-nitrophenyl)acetonitrile | High (ortho) | High (Flanked by C1/C3) | 1x (Baseline) | 60–80 °C | Highly congested core synthesis[3] |
| 2-(4-Fluoro-3-nitrophenyl)acetonitrile | High (ortho) | Low (Adjacent to H) | ~50x | 20–25 °C | Rapid library generation |
| 2-(5-Fluoro-2-nitrophenyl)acetonitrile | Low (meta) | Low (Adjacent to H) | < 0.01x | > 120 °C (or fails) | Active methylene chemistry only |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly defined.
Protocol A: SNAr with a Secondary Amine (Morpholine)
Objective: Overcome the steric hindrance of the 2-fluoro-3-nitro system to achieve complete substitution.
-
Preparation : Dissolve 1.0 mmol of 2-(2-Fluoro-3-nitrophenyl)acetonitrile in 3.0 mL of anhydrous N,N-Dimethylformamide (DMF).
-
Causality: DMF is a polar aprotic solvent that stabilizes the anionic Meisenheimer transition state without hydrogen-bonding to the nucleophile, accelerating the reaction[2].
-
-
Base Addition : Add 2.5 mmol of anhydrous Potassium Carbonate (K2CO3).
-
Causality: K2CO3 acts as an acid scavenger to neutralize the generated Hydrofluoric acid (HF), preventing the protonation and subsequent deactivation of the morpholine nucleophile.
-
-
Nucleophile Addition : Add 1.2 mmol of Morpholine dropwise.
-
Thermal Activation : Heat the reaction mixture to 80 °C under a nitrogen atmosphere for 12–16 hours.
-
Causality: Unlike the 4-fluoro isomer which reacts at room temperature, the steric bulk of the 2-fluoro position requires thermal energy to overcome the activation barrier associated with the nucleophile's approach trajectory[4].
-
-
Validation & Workup : Monitor via TLC (Hexanes/EtOAc 3:1). The disappearance of the starting material validates the completion. Quench with ice water (15 mL) to precipitate the product. Filter, wash with cold water, and dry under a vacuum.
Protocol B: Orthogonal Knoevenagel Condensation
Objective: Selectively react the active methylene group while leaving the SNAr-active fluorine intact.
-
Preparation : Dissolve 1.0 mmol of 2-(2-Fluoro-3-nitrophenyl)acetonitrile and 1.05 mmol of Benzaldehyde in 5.0 mL of absolute ethanol.
-
Catalyst Addition : Add 0.1 mmol of Piperidine and 0.1 mmol of Glacial Acetic Acid.
-
Causality: The piperidine/acetic acid buffer forms an iminium ion intermediate with benzaldehyde, making it vastly more electrophilic. Simultaneously, piperidine acts as a mild base to deprotonate the active methylene without triggering an SNAr reaction at the fluorine center (ethanol is a poor solvent for SNAr, and room temperature prevents SNAr activation).
-
-
Reaction : Stir at room temperature for 4 hours.
-
Validation : A heavy precipitate of the corresponding acrylonitrile derivative will form. The retention of the C-F bond can be validated via 19F NMR (typically showing a sharp multiplet around -115 ppm).
References
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from[Link]
-
Wikipedia. Nucleophilic aromatic substitution. Retrieved from[Link]
-
MDPI. New Cysteine Protease Inhibitors: Electrophilic (Het)arenes and Unexpected Prodrug Identification for the Trypanosoma Protease Rhodesain. Retrieved from[Link]
Sources
A Comparative Guide to the Biological Potential of 2-(2-Fluoro-3-nitrophenyl)acetonitrile Derivatives
In the landscape of modern drug discovery, the strategic design of novel molecular scaffolds is paramount to identifying new therapeutic agents with enhanced efficacy and selectivity. The 2-(2-fluoro-3-nitrophenyl)acetonitrile framework presents a compelling, yet underexplored, scaffold. Its unique combination of a fluorine atom, a nitro group, and a nitrile moiety on a phenyl ring suggests a high potential for diverse biological activities. The presence of a fluorine atom can enhance metabolic stability and binding affinity, while the nitro group is a well-known pharmacophore in antimicrobial and anticancer agents. The nitrile group is also found in numerous bioactive compounds.
This guide provides a comparative analysis of structurally related compounds to forecast the biological potential of 2-(2-fluoro-3-nitrophenyl)acetonitrile derivatives. By examining the established activities of molecules sharing key functional groups, we can construct a predictive framework for guiding future research and development in this area. We will delve into anticipated anticancer and antimicrobial activities, explore potential mechanisms of action, and provide detailed experimental workflows for validation.
Anticipated Biological Activities: A Comparative Analysis
While direct experimental data on 2-(2-fluoro-3-nitrophenyl)acetonitrile derivatives are not extensively available in peer-reviewed literature, a wealth of information on analogous structures allows us to make informed predictions about their likely biological activities.
Anticancer Potential
The combination of a fluorinated phenyl ring and a nitrile group is a recurring motif in potent anticancer agents. Notably, derivatives of 2-phenylacrylonitrile have been investigated as tubulin inhibitors, a class of drugs that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis.
One study highlighted a 2-phenylacrylonitrile derivative, compound 1g2a , which demonstrated remarkable inhibitory activity against HCT116 (colon cancer) and BEL-7402 (liver cancer) cell lines with IC50 values of 5.9 nM and 7.8 nM, respectively.[1] This suggests that the acrylonitrile scaffold is a promising starting point for developing potent anticancer agents.
Furthermore, fluorinated β-lactams have been synthesized as analogues of the microtubule-disrupting agent combretastatin A-4 (CA-4).[2] For instance, the 3-fluoro β-lactam derivative 33 exhibited potent antiproliferative activity against the MCF-7 breast cancer cell line with an IC50 value of 0.095 µM.[2] This underscores the contribution of the fluorine substituent to the anticancer efficacy.
Table 1: Comparative Anticancer Activity of Structurally Related Compounds
| Compound Class | Specific Derivative Example | Cancer Cell Line | IC50 Value | Reference |
| 2-Phenylacrylonitrile | Compound 1g2a | HCT116 (Colon) | 5.9 nM | [1] |
| BEL-7402 (Liver) | 7.8 nM | [1] | ||
| Fluorinated β-lactam | Compound 33 | MCF-7 (Breast) | 0.095 µM | [2] |
| (Z)-2,3-diphenylacrylonitrile | Compound 3c | SK-OV-3 (Ovarian) | 0.14 mg/mL | [3] |
| HCT15 (Colon) | 0.34 mg/mL | [3] |
Based on these findings, it is highly probable that 2-(2-fluoro-3-nitrophenyl)acetonitrile derivatives will exhibit significant anticancer activity, potentially through the inhibition of tubulin polymerization. The presence of the nitro group could further enhance this activity, as seen in other classes of anticancer compounds.
Antimicrobial Properties
The nitrofuran class of antibiotics owes its activity to the presence of a nitro group, which is reduced by bacterial nitroreductases to generate reactive nitrogen species that are toxic to the bacteria.[4] Similarly, ortho-nitro sulfonyl fluorides have emerged as a new pharmacophore with potent antibacterial activity against multidrug-resistant pathogens.[5] For example, 2-nitrobenzenesulfonyl fluoride was identified as a lead compound with an MIC of 5.15 µg/mL against a Kanamycin-resistant strain of E. coli.[5]
Fluorine substitution is another established strategy for enhancing antimicrobial potency. Fluorinated nicotinonitriles have demonstrated outstanding antifungal activities.[6] For instance, certain derivatives displayed a minimal inhibitory concentration (MIC) of 1.95 µg/mL against Candida albicans.[6]
A series of 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives were synthesized and evaluated for their antitubercular activity.[7] The most potent compound, 3m , showed an MIC of 4 µg/mL against M. tuberculosis H37Rv and a rifampin-resistant strain, highlighting the synergistic effect of the fluoro and nitro substituents in combating mycobacteria.[7]
Table 2: Comparative Antimicrobial Activity of Structurally Related Compounds
| Compound Class | Specific Derivative Example | Target Organism | MIC Value | Reference |
| Nitrofurans | 3-azetidin-3-yl-5-(5-nitro-2-furyl)-1,2,4-oxadiazole (2h) | S. aureus | Lower than ciprofloxacin | [4] |
| ortho-Nitro sulfonyl fluorides | 2-nitrobenzenesulfonyl fluoride (1) | E. coli (Kan-resistant) | 5.15 µg/mL | [5] |
| Fluorinated nicotinonitriles | Compound 7 and 9 | C. albicans | 1.95 µg/mL | [6] |
| 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide | Compound 3m | M. tuberculosis H37Rv | 4 µg/mL | [7] |
Given the prevalence of both fluoro and nitro groups in potent antimicrobial agents, derivatives of 2-(2-fluoro-3-nitrophenyl)acetonitrile are strong candidates for novel antibiotics and antifungals.
Mechanistic Insights from Analogous Compounds
The biological activity of a compound is intrinsically linked to its mechanism of action. By examining the mechanisms of structurally similar molecules, we can infer the likely pathways through which 2-(2-fluoro-3-nitrophenyl)acetonitrile derivatives may exert their effects.
Enzyme Inhibition in Cancer
Many successful anticancer drugs function by inhibiting key enzymes involved in cell proliferation and survival. As previously mentioned, the acrylonitrile scaffold is associated with the inhibition of tubulin polymerization.[1] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and subsequent apoptosis.
Another potential target is topoisomerase II, an enzyme crucial for DNA replication and repair. Fluoroquinolone derivatives, which share the fluorinated aromatic ring, have been shown to exert anticancer effects by inhibiting eukaryotic topoisomerase II.[8][9]
The diagram below illustrates a potential mechanism of action for a hypothetical 2-(2-fluoro-3-nitrophenyl)acetonitrile derivative as an anticancer agent, drawing parallels with known tubulin and topoisomerase inhibitors.
Caption: Potential anticancer mechanisms of action.
Enzyme Inhibition in Microbes
In the context of antimicrobial activity, the nitro group is a key player. As seen with nitrofurans, this group can be enzymatically reduced by bacterial nitroreductases to produce cytotoxic radicals.[4]
Additionally, fluorinated compounds are known to be effective enzyme inhibitors.[10] For example, fluorinated nicotinonitriles have been shown to inhibit DNA gyrase, an essential bacterial enzyme involved in DNA replication.[6] The inhibition of DNA gyrase is also the mechanism of action for the widely used fluoroquinolone antibiotics.
This dual potential for radical-mediated damage and specific enzyme inhibition makes 2-(2-fluoro-3-nitrophenyl)acetonitrile derivatives particularly promising as antimicrobial agents.
Proposed Experimental Workflows for Validation
To empirically validate the predicted biological activities, a systematic experimental approach is necessary. The following protocols provide a starting point for researchers interested in exploring this class of compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is a standard method for screening potential anticancer drugs.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 2-(2-fluoro-3-nitrophenyl)acetonitrile derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Caption: Workflow for the in vitro cytotoxicity MTT assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a standard technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of each derivative in a suitable solvent (e.g., DMSO).
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in a cation-adjusted Mueller-Hinton broth.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard. Dilute the inoculum to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
The 2-(2-fluoro-3-nitrophenyl)acetonitrile scaffold represents a promising, yet largely untapped, area for the discovery of new therapeutic agents. Based on a comparative analysis of structurally related compounds, derivatives of this scaffold are predicted to possess significant anticancer and antimicrobial activities. The presence of the fluoro, nitro, and nitrile functional groups suggests multiple potential mechanisms of action, including tubulin polymerization inhibition, DNA gyrase inhibition, and the generation of reactive nitrogen species. The experimental workflows provided in this guide offer a clear path for the validation of these predictions. Further synthesis and biological evaluation of a diverse library of 2-(2-fluoro-3-nitrophenyl)acetonitrile derivatives are warranted to fully explore their therapeutic potential.
References
- Molecular Periphery Design Allows Control of the New Nitrofurans Antimicrobial Selectivity. (2024). Vertex AI Search.
- Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines - IRIS. (2024). Vertex AI Search.
- Development of fluorinated nicotinonitriles and fused candidates as antimicrobial, antibiofilm, and enzyme inhibitors. (2022).
- A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. (2012). MDPI.
- Surfaces of Fluorinated Pyridinium Block Copolymers with Enhanced Antibacterial Activity. (n.d.). Unknown Source.
- Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. (n.d.). PMC.
- Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. (n.d.). PMC.
- Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. (2012). MDPI.
- Synthesis, Characterisation and Mechanism of Action of Anticancer 3-Fluoroazetidin-2-ones. (2022). Unknown Source.
- Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors. (n.d.). PMC.
- Mechanisms of the Antineoplastic Effects of New Fluoroquinolones in 2D and 3D Human Breast and Bladder Cancer Cell Lines. (2024).
- Synthesis and evaluation of (Z)-2,3-diphenylacrylonitrile analogs as anti-cancer and anti-microbial agents. (2013). PubMed.
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Alternative Reagents for the Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile: A Comparative Guide
The synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile—a critical benzylic cyanide intermediate in the development of kinase inhibitors and agrochemicals—traditionally relies on the nucleophilic substitution of 2-fluoro-3-nitrobenzyl halides using sodium or potassium cyanide (NaCN/KCN). While highly efficient, the extreme toxicity of alkali cyanides poses severe environmental and occupational hazards, necessitating stringent safety protocols and specialized facilities.
As pharmaceutical development shifts toward sustainable manufacturing, selecting the right alternative cyanating reagent is paramount. This guide objectively compares modern, safer alternatives for benzylic cyanation, analyzing their mechanistic causality, performance metrics, and scalability to help you optimize your synthetic route.
Mechanistic Causality: The Catalyst Deactivation Problem
The primary challenge in replacing traditional SN2 cyanation with transition-metal-catalyzed alternatives is the "cyanide poisoning" effect. Free cyanide ions (CN⁻) are strong σ-donors and π-acceptors. When using ionic cyanides (NaCN/KCN) in the presence of palladium or copper catalysts, the high concentration of free CN⁻ rapidly forms thermodynamically stable, catalytically inactive metal-cyanide complexes (e.g., [Pd(CN)4]2− ), halting the catalytic cycle [1].
To solve this, modern alternative reagents operate on a "slow-release" or "protected" mechanism. By maintaining a very low steady-state concentration of active cyanide in the reaction mixture, these reagents prevent catalyst deactivation while still driving the cyanation of the benzylic electrophile to completion.
Mechanistic pathways for benzylic cyanation using various reagents.
Comparative Analysis of Alternative Reagents
A. Potassium Hexacyanoferrate(II) ( K4[Fe(CN)6] ) – The Green Standard
Often used as an anti-caking agent in table salt, K4[Fe(CN)6] is virtually non-toxic. It serves as an excellent cyanide surrogate in Pd- or Cu-catalyzed reactions [2].
-
Causality & Performance: The robust Fe-CN bonds ensure that cyanide is only released upon interaction with the transition metal catalyst at elevated temperatures. Because it is insoluble in pure organic solvents, biphasic systems (e.g., MeCN/H₂O) are required to dissolve the salt and facilitate transmetalation [3].
-
Best For: Large-scale, sustainable API manufacturing where toxicity must be minimized.
B. Trimethylsilyl Cyanide (TMSCN) – The Anhydrous Alternative
TMSCN is a highly organic-soluble liquid that reacts smoothly with benzylic halides.
-
Causality & Performance: TMSCN does not require a transition metal. Instead, it is activated by a fluoride source (like TBAF) or a Lewis acid. The strong affinity of silicon for fluoride (forming fluorosilanes) provides the thermodynamic driving force to liberate a "naked," highly nucleophilic cyanide ion in situ.
-
Best For: Small-to-medium scale discovery chemistry where anhydrous conditions are required and transition metal contamination must be avoided.
C. Acetone Cyanohydrin – The Liquid Surrogate
Acetone cyanohydrin is a cheap, commercially available liquid that acts as a cyanide transfer agent.
-
Causality & Performance: Under basic conditions (e.g., using Et₃N), acetone cyanohydrin undergoes an equilibrium shift, decomposing into acetone and hydrogen cyanide (HCN). The base deprotonates the HCN, providing the CN⁻ needed for the substitution.
-
Best For: Continuous flow chemistry, where the rapid generation and consumption of HCN can be safely contained within microreactors.
Quantitative Performance Matrix
| Reagent | Toxicity (LD₅₀ Oral, Rat) | Active CN Source | Catalyst / Promoter | Relative Cost | Scalability & Safety |
| NaCN (Baseline) | ~6.4 mg/kg | Free CN⁻ | Phase Transfer Catalyst | Very Low | High risk; requires specialized containment. |
| K4[Fe(CN)6] | >3,600 mg/kg | [Fe(CN)6]4− | Pd(OAc)₂ or CuI | Low | Excellent; environmentally benign [2]. |
| TMSCN | ~14 mg/kg | TMS-CN | TBAF / Lewis Acid | High | Moderate; moisture sensitive, releases HCN if wet. |
| Acetone Cyanohydrin | ~17 mg/kg | HCN / CN⁻ | Base (e.g., Et₃N) | Low | High; ideal for flow chemistry setups. |
Recommended Experimental Protocol: Green Cyanation via K4[Fe(CN)6]
For the synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile, the palladium-catalyzed protocol using K4[Fe(CN)6] offers the best balance of safety, yield, and functional group tolerance. The following self-validating protocol is adapted from optimized biphasic conditions [3].
Materials Required:
-
Substrate: 2-Fluoro-3-nitrobenzyl bromide (1.0 mmol)
-
Cyanating Agent: K4[Fe(CN)6]⋅3H2O (0.25 mmol) Note: 1 equiv. of the complex provides 6 equiv. of CN⁻; 0.25 mmol provides a safe 1.5 equiv. excess.
-
Catalyst System: Pd(OAc)₂ (2 mol%, 0.02 mmol) and PPh₃ (4 mol%, 0.04 mmol)
-
Base: Na₂CO₃ (1.0 mmol)
-
Solvent: Degassed Acetonitrile/Water (4:1 v/v, 2.5 mL)
Step-by-Step Methodology:
-
Catalyst Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ and PPh₃. Evacuate and backfill the tube with Nitrogen (N₂) three times to ensure an inert atmosphere.
-
Reagent Loading: Add K4[Fe(CN)6]⋅3H2O and Na₂CO₃ to the vessel. The base neutralizes trace acids and aids in the transmetalation step.
-
Substrate & Solvent Addition: Inject the degassed MeCN/H₂O solvent mixture, followed by the addition of 2-fluoro-3-nitrobenzyl bromide. Causality note: The aqueous component is strictly required to break the inorganic lattice of the ferrocyanide, allowing it to interface with the organic phase.
-
Reaction Execution: Seal the tube and heat the biphasic mixture to 70 °C in a pre-heated oil bath with vigorous stirring for 12–16 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate (2 x 10 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc) to isolate 2-(2-Fluoro-3-nitrophenyl)acetonitrile as a solid.
Step-by-step workflow for the Pd-catalyzed green cyanation protocol.
References
-
Rational Catalysis Design on the Basis of Mechanistic Understanding: Highly Efficient Pd-Catalyzed Cyanation of Aryl Bromides with NaCN in Recyclable Solvents ACS Publications (The Journal of Organic Chemistry) URL:[Link]
-
Pd-Catalyzed Cyanation of Benzyl Chlorides with Nontoxic K4[Fe(CN)6] ResearchGate (Review of Green Cyanidation Reactions) URL:[Link]
-
A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] Organic Letters, 2011, 13, 648-651 URL:[Link]
Cost-benefit analysis of different synthetic routes to 2-(2-Fluoro-3-nitrophenyl)acetonitrile
An in-depth evaluation of synthetic methodologies is critical when scaling up pharmaceutical intermediates like 2-(2-Fluoro-3-nitrophenyl)acetonitrile (CAS: 1214360-03-8)[1]. This molecule serves as a highly versatile building block, particularly in the synthesis of 7-fluoro-indole derivatives and specialized pharmacophores[2].
Historically, the synthesis of arylacetonitriles has relied on the cyanation of benzylic halides. However, the paradigm of process chemistry is shifting towards safer, transition-metal-catalyzed cross-couplings to mitigate the severe toxicity and environmental burden of cyanide salts[3]. This guide provides a rigorous cost-benefit analysis, comparing the classical bimolecular nucleophilic substitution ( SN2 ) route against a modern, palladium-catalyzed cyanomethylation approach.
Mechanistic Pathways & Route Design
The selection of a synthetic route depends heavily on the available infrastructure, safety tolerances, and catalyst budget. Below is the logical divergence between the two primary methodologies.
Figure 1: Divergent synthetic strategies for 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
Route A: The Classical Industrial Standard ( SN2 Cyanation)
The traditional approach relies on a two-step sequence: the radical bromination of 2-fluoro-3-nitrotoluene followed by a phase-transfer-catalyzed cyanation.
Causality of Experimental Design
-
Initiator Selection: Azobisisobutyronitrile (AIBN) is chosen over benzoyl peroxide because its homolytic cleavage is strictly thermally driven (optimal at 65–80 °C) and avoids oxidative side reactions with the electron-deficient nitroarene.
-
Phase-Transfer Catalysis (PTC): In the cyanation step, a biphasic Toluene/Water system is employed with Tetrabutylammonium bromide (TBAB). The lipophilic TBA+ cation shuttles the cyanide anion into the organic phase. This strictly anhydrous organic environment prevents the competitive hydrolysis of the benzylic bromide into an unwanted benzylic alcohol.
Self-Validating Protocol
Step 1: Radical Bromination
-
Charge a reactor with 2-Fluoro-3-nitrotoluene (1.0 equiv), N-Bromosuccinimide (NBS, 1.05 equiv), and AIBN (0.05 equiv) in ethyl acetate (EtOAc).
-
Heat the mixture to gentle reflux (80 °C) for 6 hours.
-
Validation: Monitor via GC-MS. The reaction is self-validating when the ratio of the monobrominated product ( m/z 233/235) to the unreacted starting material exceeds 95:5. The absence of a dibromide peak ( m/z 311/313/315) confirms strict stoichiometric control.
-
Filter off the succinimide byproduct and concentrate the filtrate to yield 1-(bromomethyl)-2-fluoro-3-nitrobenzene.
Step 2: Biphasic Cyanation
-
Dissolve the crude benzylic bromide in toluene. Add an aqueous solution of NaCN (1.2 equiv) and TBAB (0.05 equiv).
-
Stir vigorously at 60 °C for 4 hours.
-
Validation: Monitor via HPLC at 254 nm. The disappearance of the benzylic bromide ( Rt ~ 4.2 min) and the emergence of the nitrile product ( Rt ~ 5.8 min) validates completion.
-
Safety Quench: Separate the phases. The aqueous layer must be treated with 10% aqueous sodium hypochlorite (bleach) at pH > 10 for 2 hours to quantitatively oxidize residual toxic cyanide ( CN− ) to the significantly less toxic cyanate ( OCN− ) before disposal.
Route B: The Modern Cyanide-Free Alternative (Pd-Catalysis)
To bypass the severe toxicity of NaCN, modern process chemistry utilizes the palladium-catalyzed cross-coupling of aryl halides with trimethylsilylacetonitrile (TMS-acetonitrile)[4].
Causality of Experimental Design
-
Cyanomethyl Surrogate: TMS-acetonitrile acts as a safe, bench-stable nucleophile.
-
Fluoride Activation: Zinc fluoride ( ZnF2 ) is critical. The high bond dissociation energy of the Si-F bond drives the cleavage of the trimethylsilyl group, generating a reactive zinc-cyanomethyl intermediate in situ[4].
-
Ligand Geometry: Xantphos is selected due to its exceptionally wide bite angle (~111°). This sterically forces the palladium(II) center into a geometry that dramatically accelerates the final reductive elimination step, preventing the premature decay of the catalyst.
Figure 2: Mechanism of the Pd-catalyzed cyanomethylation using TMS-acetonitrile.
Self-Validating Protocol
-
In an oven-dried, argon-purged vessel, charge 1-Bromo-2-fluoro-3-nitrobenzene (1.0 equiv), ZnF2 (0.6 equiv), Xantphos (0.04 equiv), and Pd2(dba)3 (0.02 equiv)[4].
-
Add anhydrous DMF, followed by TMS-acetonitrile (1.5 equiv) via syringe[4].
-
Heat the mixture to 100 °C for 12 hours.
-
Validation: The reaction mixture will initially appear dark purple/black due to Pd2(dba)3 . A successful initiation and formation of the active monomeric Pd(0)-Xantphos species is visually validated by a shift to a clear golden-yellow or deep red homogeneous solution. UPLC-MS monitoring confirms the mass of the target product ( [M−H]− 179.02)[5].
-
Cool, dilute with EtOAc, filter through Celite to remove zinc salts, and purify via crystallization.
Quantitative Cost-Benefit & Performance Analysis
To facilitate decision-making for scale-up, the performance metrics of both routes are summarized below:
| Performance Metric | Route A: Classical SN2 Cyanation | Route B: Pd-Catalyzed Cyanomethylation |
| Overall Yield | ~65–70% (Over 2 steps) | ~80–85% (Single step) |
| Step Count | 2 | 1 |
| Reagent Cost | Low (Commodity chemicals: NBS, NaCN) | High (Precious metals, specialized ligands) |
| Safety Profile | Poor (Highly toxic NaCN, lachrymatory intermediates) | Good (Cyanide-free; requires standard heavy metal handling) |
| E-Factor (Waste) | High (Extensive aqueous washes, bleach quenches) | Medium (Solvent intensive, but higher atom economy) |
| Scalability | Excellent (Standard industrial infrastructure) | Moderate (Requires strict inert atmosphere & metal scavengers) |
Conclusion
For early-stage drug discovery and medicinal chemistry where speed, safety, and step-economy are paramount, Route B (Pd-Catalyzed Cyanomethylation) is the superior choice. It eliminates the severe occupational hazards associated with cyanide gas evolution and lachrymatory benzylic bromides.
Conversely, for multi-kilogram commercial manufacturing where catalyst costs and metal-scavenging downstream processing (e.g., using SiliaMetS® Thiourea) become economically prohibitive, Route A (Classical SN2 ) remains the industrial standard, provided the facility possesses the rigorous engineering controls required for cyanide handling.
References
- PubChemLite. 2-(2-fluoro-3-nitrophenyl)acetonitrile (C8H5FN2O2). uni.lu.
- Guidechem. SCHEMBL10959778 1214360-03-8 wiki. guidechem.com.
- BLD Pharm. 1214360-03-8 | 2-(2-Fluoro-3-nitrophenyl)acetonitrile. bldpharm.com.
- Velcicky, J., Soicke, A., Steiner, R., Schmalz, H. G. (2011). Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation. PubMed (J Am Chem Soc).
- European Patent Office. PESTICIDALLY ACTIVE HETEROCYCLIC DERIVATIVES WITH SULPHUR CONTAINING SUBSTITUENTS - EP 3233851 B1. Googleapis.com.
Sources
- 1. guidechem.com [guidechem.com]
- 2. 1214360-03-8|2-(2-Fluoro-3-nitrophenyl)acetonitrile|BLD Pharm [bldpharm.com]
- 3. Palladium-catalyzed cyanomethylation of aryl halides through domino Suzuki coupling-isoxazole fragmentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 5. PubChemLite - 2-(2-fluoro-3-nitrophenyl)acetonitrile (C8H5FN2O2) [pubchemlite.lcsb.uni.lu]
A Comparative Guide to the Efficacy of 2-(2-Fluoro-3-nitrophenyl)acetonitrile as a Precursor in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, the choice of starting materials is a critical decision that dictates the efficiency, cost-effectiveness, and novelty of synthetic routes. This guide provides an in-depth technical comparison of 2-(2-Fluoro-3-nitrophenyl)acetonitrile as a versatile precursor, evaluating its performance against alternative building blocks in the synthesis of key chemical intermediates. This analysis is supported by a review of established chemical transformations and experimental data to inform strategic precursor selection in research and development.
Introduction to 2-(2-Fluoro-3-nitrophenyl)acetonitrile: A Multifunctional Building Block
2-(2-Fluoro-3-nitrophenyl)acetonitrile is a valuable building block possessing three key functional groups: a fluorine atom, a nitro group, and a cyanomethyl group. This unique combination offers multiple reactive sites, enabling a diverse range of chemical transformations. The presence of the electron-withdrawing nitro group and the fluorine atom activates the aromatic ring for nucleophilic aromatic substitution, while the nitro group itself can be readily reduced to an amine, opening pathways to a variety of heterocyclic and other complex molecular architectures. The cyanomethyl group provides a handle for further functionalization, including hydrolysis to a carboxylic acid or reduction to an amine.
Core Transformation: Synthesis of 2-Amino-3-fluorobenzonitrile
A primary application of 2-(2-Fluoro-3-nitrophenyl)acetonitrile is its conversion to 2-amino-3-fluorobenzonitrile, a crucial intermediate in the synthesis of various biologically active compounds. This transformation is achieved through the reduction of the nitro group to an amine.
Method 1: Reduction of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
The reduction of the nitro group in 2-(2-Fluoro-3-nitrophenyl)acetonitrile is a key step to unlock its potential as a precursor for amino-containing target molecules. A variety of methods are available for the reduction of aromatic nitro compounds, with catalytic hydrogenation being a common and efficient approach.[1][2]
General Reaction Scheme:
Caption: Reduction of 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
While a specific, high-yield protocol for this exact transformation is not extensively detailed in publicly available literature, the reduction of nitroarenes is a well-established and generally high-yielding process.[1] Common catalytic systems include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney Nickel under a hydrogen atmosphere.[2]
Alternative Precursor: (Z)-7-fluoro-3-(isocyano)indolin-2-one
An alternative synthesis of 2-amino-3-fluorobenzonitrile has been reported starting from (Z)-7-fluoro-3-(isocyano)indolin-2-one.[3]
Reaction Scheme:
Caption: Synthesis from an alternative precursor.
This method involves a thermal rearrangement in dimethylformamide (DMF) and has been reported to provide the desired product in a 78% yield.[3]
Comparative Analysis: Efficacy of Precursors
The selection of a precursor is a multifaceted decision involving considerations of yield, reaction conditions, availability of starting materials, and overall process safety and scalability.
| Feature | 2-(2-Fluoro-3-nitrophenyl)acetonitrile | (Z)-7-fluoro-3-(isocyano)indolin-2-one |
| Reaction Type | Nitro group reduction | Thermal rearrangement |
| Typical Reagents | Catalytic systems (e.g., H₂, Pd/C), Metal/acid combinations (e.g., Fe/HCl)[2] | Heat, DMF[3] |
| Reported Yield | High yields are generally expected for nitro reductions[1] | 78%[3] |
| Starting Material | Synthesizable from commercially available materials. | Requires multi-step synthesis. |
| Scalability | Catalytic hydrogenations are generally scalable.[2] | High-temperature reactions in DMF can present scalability challenges. |
| Versatility | The precursor can be used for other transformations involving the nitro and cyano groups. | Primarily serves as a precursor for the specific target molecule. |
Experimental Protocols
General Protocol for Catalytic Hydrogenation of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
This is a generalized protocol based on established methods for nitroarene reduction and would require optimization for this specific substrate.
Materials:
-
2-(2-Fluoro-3-nitrophenyl)acetonitrile
-
Palladium on carbon (10% Pd/C)
-
Ethanol or Ethyl Acetate (solvent)
-
Hydrogen gas
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite)
Procedure:
-
In a hydrogenation vessel, dissolve 2-(2-Fluoro-3-nitrophenyl)acetonitrile (1.0 eq) in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Seal the vessel and purge with an inert gas (nitrogen or argon).
-
Introduce hydrogen gas to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of filter aid to remove the catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-3-fluorobenzonitrile.
-
The crude product can be purified by recrystallization or column chromatography if necessary.
Workflow Diagram:
Sources
Validating the structure of 2-(2-Fluoro-3-nitrophenyl)acetonitrile derivatives using X-ray crystallography
A Comparative Guide to the Structural Validation of 2-(2-Fluoro-3-nitrophenyl)acetonitrile Derivatives
This guide provides a comprehensive comparison of analytical techniques for the definitive structural validation of 2-(2-fluoro-3-nitrophenyl)acetonitrile and its derivatives. For researchers in medicinal chemistry and materials science, an unambiguous understanding of a molecule's three-dimensional architecture is non-negotiable. It is the bedrock upon which structure-activity relationships (SAR) are built and intellectual property is secured. Here, we delve into the methodologies, emphasizing not just the "how" but the "why," to construct a self-validating framework for structural elucidation, with a primary focus on the gold-standard technique: Single-Crystal X-ray Crystallography.
The Gold Standard: Single-Crystal X-ray Crystallography (SCXRD)
For determining the absolute configuration and precise 3D arrangement of atoms in a molecule, SCXRD is the most powerful and comprehensive technique available.[1] It provides irrefutable evidence of atomic connectivity, bond lengths, bond angles, and stereochemistry by analyzing how a crystal diffracts an X-ray beam.[2][3] Unlike spectroscopic methods that provide averaged information about a bulk sample, SCXRD maps the exact position of each atom within a single, ordered crystal lattice.
Expert Insight: Why SCXRD is Indispensable
For substituted phenyl rings, such as in the 2-(2-fluoro-3-nitrophenyl)acetonitrile scaffold, isomerism is a critical challenge. Spectroscopic data from NMR or Mass Spectrometry can often be ambiguous when differentiating between closely related positional isomers. SCXRD eliminates this ambiguity entirely, providing a clear and high-resolution picture of the molecular structure. This is particularly crucial in drug development, where the specific arrangement of substituents dictates biological activity and potential off-target effects.[1]
Experimental Protocol: From Powder to Final Structure
The journey from a synthesized compound to a refined crystal structure involves four key stages.[1] Each step requires careful consideration to yield data of the highest quality.
Step 1: Growing High-Quality Single Crystals
This is often the most challenging, rate-limiting step in the process.[1] The goal is to slowly bring a supersaturated solution to a state of minimum solubility, encouraging the formation of a single, well-ordered crystal lattice rather than a polycrystalline powder or amorphous solid.[4]
-
Methodology:
-
Solvent Selection: Dissolve the purified 2-(2-fluoro-3-nitrophenyl)acetonitrile derivative in a minimal amount of a suitable solvent or solvent system in which it is moderately soluble. For compounds with this polarity, slow evaporation from a mixed solvent system like methanol/dichloromethane or ethyl acetate/hexane is often successful.[5]
-
Inducing Crystallization: The vial is covered with a perforated cap to allow for slow evaporation of the more volatile solvent over several days at a constant temperature. This gradual increase in concentration is the driving force for crystallization.
-
Harvesting: Once crystals of sufficient size (typically >0.1 mm in at least one dimension) have formed, carefully extract one with a nylon loop.[3]
-
-
Causality: The choice of solvent is critical. A solvent in which the compound is too soluble will never become supersaturated. A solvent in which it is too insoluble will cause it to "crash out" as an amorphous powder. A slow evaporation rate is paramount to give molecules time to arrange themselves into a thermodynamically stable, repeating lattice.
Step 2: X-ray Diffraction Data Collection
The mounted crystal is subjected to a focused beam of monochromatic X-rays, and the resulting diffraction pattern is recorded.
-
Methodology:
-
Mounting and Cryo-cooling: The crystal is mounted on a goniometer head and immediately flash-cooled to approximately 100 K (-173 °C) in a stream of liquid nitrogen.[6]
-
Instrumentation: The mounted crystal is placed in an X-ray diffractometer. These instruments consist of an X-ray source, the goniometer for orienting the crystal, and a detector.[2]
-
Data Acquisition: The crystal is rotated in the X-ray beam while a series of diffraction images are collected from different orientations.[3] This ensures that all possible sets of lattice planes are exposed to the X-ray beam, satisfying the Bragg condition (nλ=2d sinθ).[2]
-
-
Causality: Cryo-cooling is essential to protect the molecule from radiation damage caused by the high-intensity X-ray beam.[6] It also minimizes thermal vibrations of the atoms, leading to a sharper, higher-resolution diffraction pattern and a more precise final structure.
Step 3: Structure Solution and Refinement
The collected diffraction data (a series of spots of varying intensity) is computationally processed to generate the final 3D molecular structure.
-
Methodology:
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the crystal's unit cell.[3]
-
Structure Solution: The intensities of the spots are used to calculate an initial electron density map. This map is an image of where the electrons are concentrated in the crystal.
-
Model Building and Refinement: An atomic model of the molecule is built into the electron density map. This model is then computationally refined to achieve the best possible fit with the experimental diffraction data. The quality of the final structure is assessed using metrics like the R-factor, which should typically be below 5-10% for a well-refined small molecule structure.[6][7]
-
-
Causality: The refinement process is an iterative cycle of adjusting atomic positions and thermal parameters to minimize the difference between the diffraction pattern calculated from the model and the one measured experimentally. This ensures the final structure is the most accurate representation of the molecule within the crystal.
Sources
- 1. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. greeley.org [greeley.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-(2-Fluoro-4-nitrophenoxy)-3-nitropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein X-ray Crystallography: Key Principles [proteinstructures.com]
- 7. researchgate.net [researchgate.net]
Benchmarking the synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile against literature methods
Introduction
2-(2-Fluoro-3-nitrophenyl)acetonitrile is a pivotal building block in contemporary drug discovery and development. Its unique trifunctionalized aromatic core, featuring a fluorine atom, a nitro group, and a cyanomethyl moiety, serves as a versatile scaffold for the synthesis of a wide array of complex heterocyclic compounds and other pharmacologically active agents. The strategic placement of these functional groups allows for sequential and regioselective modifications, making it an invaluable intermediate in the synthesis of kinase inhibitors, central nervous system agents, and other targeted therapeutics.
The efficiency and scalability of the synthesis of this key intermediate are of paramount importance to researchers and process chemists. This guide provides an in-depth, objective comparison of two distinct and mechanistically diverse synthetic routes to 2-(2-Fluoro-3-nitrophenyl)acetonitrile. The methodologies presented are grounded in established chemical principles and supported by experimental data from the peer-reviewed literature and patent filings. Our aim is to equip researchers, scientists, and drug development professionals with the critical information needed to select the most appropriate synthetic strategy for their specific laboratory or production requirements.
We will delve into a classic Nucleophilic Aromatic Substitution (SNAr) approach and an alternative route commencing from an aldehyde precursor, analogous to the Strecker synthesis. Each method will be detailed with step-by-step protocols, an explanation of the underlying chemical principles, and a comparative analysis of key performance indicators.
Method 1: Nucleophilic Aromatic Substitution (SNAr) Pathway
This route leverages the well-established principles of nucleophilic aromatic substitution, where the electron-deficient aromatic ring, activated by the nitro group, is susceptible to attack by a nucleophile.[1][2] In this case, a cyanide equivalent is introduced to displace a halide leaving group. For this guide, we will adapt a procedure from the patent literature that employs a cyanoacetate ester as the cyanomethyl source, followed by a decarboxylation step.[3]
Causality of Experimental Choices
The choice of 1-bromo-2-fluoro-3-nitrobenzene as the starting material is strategic. While fluoride is an excellent leaving group in SNAr reactions, the presence of a bromine atom allows for potential downstream cross-coupling reactions if desired.[2] The use of a strong base like sodium hydride (NaH) is necessary to deprotonate the cyanoacetate ester, forming a potent nucleophile. Dimethylformamide (DMF) is an ideal polar aprotic solvent that can solubilize the reactants and facilitate the SNAr reaction. The final decarboxylation step is a classic method to convert the ester to the desired acetonitrile.
Experimental Protocol
Step 1: Synthesis of tert-butyl 2-cyano-2-(2-fluoro-3-nitrophenyl)acetate
-
To a dry 100 mL three-necked flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (60% dispersion in mineral oil, 4.0 g).
-
Add 50 mL of anhydrous dimethylformamide (DMF).
-
Cool the suspension to 0°C using an ice bath.
-
Slowly add tert-butyl cyanoacetate (3.6 g) to the stirred suspension.
-
After the addition is complete, stir the mixture at 0°C for 30 minutes.
-
Add 1-bromo-2-fluoro-3-nitrobenzene (4.65 g) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Carefully quench the reaction by pouring it into a mixture of ice and water (200 mL).
-
Acidify the mixture to a pH of 1-2 with hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 2: Decarboxylation to 2-(2-Fluoro-3-nitrophenyl)acetonitrile
-
To the crude product from the previous step, add toluene (25 mL) and a catalytic amount of p-toluenesulfonic acid (0.5 g).
-
Heat the mixture to reflux for 18 hours.
-
After cooling to room temperature, pour the reaction mixture into water.
-
Separate the organic layer and wash it with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-(2-Fluoro-3-nitrophenyl)acetonitrile.[3]
Workflow Diagram
Caption: Workflow for the SNAr synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
Method 2: Synthesis via Aldehyde Precursor (Adapted Strecker Synthesis)
This alternative route begins with the synthesis of 2-fluoro-3-nitrobenzaldehyde, which is then converted to the target acetonitrile. This approach avoids the direct use of a cyanomethylating agent in the primary ring-functionalization step and instead introduces the cyano group at a later stage. The conversion of the aldehyde to the acetonitrile can be achieved through a process analogous to the Strecker synthesis, which is a well-established method for producing α-amino nitriles from aldehydes.[4][5][6]
Causality of Experimental Choices
The synthesis of 2-fluoro-3-nitrobenzaldehyde from 2-chloro-3-nitrotoluene involves an oxidation followed by a halogen exchange reaction, as described in the patent literature.[7] This provides a reliable source of the key aldehyde intermediate. The subsequent conversion to the phenylacetonitrile can be viewed as a variation of the Strecker synthesis, where the aldehyde is first converted to a cyanohydrin, which is then reduced. The use of sodium cyanide or potassium cyanide is a standard method for cyanohydrin formation.
Experimental Protocol
Step 1: Synthesis of 2-Fluoro-3-nitrobenzaldehyde
This intermediate can be synthesized from 2-chloro-3-nitrotoluene in a two-step process involving oxidation to 2-chloro-3-nitrobenzaldehyde, followed by a chlorine-fluorine exchange reaction using a suitable fluorinating agent, as detailed in the patent literature.[7] For the purpose of this guide, we will assume the availability of 2-fluoro-3-nitrobenzaldehyde as the starting material for the final conversion.
Step 2: Conversion of 2-Fluoro-3-nitrobenzaldehyde to 2-(2-Fluoro-3-nitrophenyl)acetonitrile
-
In a round-bottom flask, dissolve 2-fluoro-3-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as a mixture of ethanol and water.
-
Add a solution of sodium cyanide (1.2 eq) in water dropwise at 0-5°C.
-
Stir the reaction mixture at this temperature for 1-2 hours, monitoring the formation of the cyanohydrin intermediate by TLC.
Workflow Diagram
Caption: Workflow for the synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile via an aldehyde precursor.
Comparative Analysis
The choice between these two synthetic routes will depend on several factors, including the availability of starting materials, scalability, and tolerance to specific reagents and reaction conditions. The following table provides a side-by-side comparison of the two methods.
| Parameter | Method 1: Nucleophilic Aromatic Substitution (SNAr) | Method 2: Synthesis via Aldehyde Precursor |
| Starting Material | 1-Bromo-2-fluoro-3-nitrobenzene | 2-Fluoro-3-nitrobenzaldehyde |
| Key Reagents | Sodium hydride, tert-butyl cyanoacetate, p-toluenesulfonic acid | Sodium cyanide, reducing agent |
| Number of Steps | 2 (from 1-bromo-2-fluoro-3-nitrobenzene) | 2 (from 2-fluoro-3-nitrobenzaldehyde) |
| Reported/Expected Yield | High yields are reported for similar reactions in the patent literature.[3] | Yields are highly dependent on the efficiency of the final reduction step, which requires optimization. |
| Reaction Conditions | Requires strictly anhydrous conditions for the NaH step; involves heating to reflux. | Initial cyanohydrin formation is at low temperature; the reduction step conditions will vary. |
| Scalability | The use of sodium hydride can pose challenges on a large scale due to its pyrophoric nature. | Potentially more scalable, depending on the chosen reduction method. |
| Safety Considerations | Use of highly flammable and reactive sodium hydride. | Use of highly toxic sodium cyanide. |
| Versatility | The intermediate ester allows for other potential modifications before decarboxylation. | The aldehyde intermediate can be used in a variety of other synthetic transformations. |
Conclusion
Both the Nucleophilic Aromatic Substitution (SNAr) pathway and the synthesis route via an aldehyde precursor present viable options for the preparation of 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
The SNAr route is a well-documented and robust method that is likely to provide high yields. However, it requires the handling of sodium hydride, which necessitates careful control of anhydrous conditions and may be less desirable for large-scale production.
The synthesis via an aldehyde precursor offers an interesting alternative that avoids the use of sodium hydride. The initial step of cyanohydrin formation is typically efficient. However, the subsequent reduction of the cyanohydrin to the desired phenylacetonitrile is a critical step that is not well-defined in the existing literature for this specific substrate and would require dedicated process development and optimization.
For laboratory-scale synthesis where high yields are a priority and the necessary precautions for handling sodium hydride can be taken, the SNAr method is a strong choice . For researchers looking to avoid pyrophoric reagents or those with an interest in developing novel reduction methodologies, the aldehyde precursor route presents a compelling area for investigation . Ultimately, the selection of the optimal synthetic route will be guided by the specific constraints and objectives of the research or production campaign.
References
- Strecker, A. Annalen der Chemie und Pharmacie1850, 75 (1), 27–45.
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A Comparative Guide to the Reaction Kinetics for the Formation of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and agrochemical synthesis, the efficient and predictable formation of key intermediates is paramount. 2-(2-Fluoro-3-nitrophenyl)acetonitrile is a valuable building block, and understanding the kinetics of its synthesis is crucial for process optimization, scalability, and ultimately, the economic viability of a synthetic route. This guide provides a comparative analysis of the primary synthetic methodologies for this compound, with a focus on the underlying reaction kinetics and performance metrics. While direct, published kinetic studies for this specific molecule are scarce, this guide synthesizes established principles of nucleophilic aromatic substitution (SNAr) and data from analogous reactions to provide a robust comparative framework.
Introduction to the Synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile
The primary route for the synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile involves the nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly well-suited for substrates like 1-halo-2-fluoro-3-nitrobenzenes, where the strong electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack by a cyanide source. The fluorine atom at the 2-position further enhances this activation.
The choice of catalyst, cyanide source, and reaction conditions significantly impacts the reaction rate, yield, and overall efficiency. This guide will explore two prominent catalytic systems, palladium and nickel, and compare them with a traditional, non-catalyzed approach.
Reaction Mechanism and Influencing Factors
The SNAr reaction for the formation of 2-(2-Fluoro-3-nitrophenyl)acetonitrile proceeds through a two-step addition-elimination mechanism. The cyanide nucleophile attacks the carbon atom bearing the leaving group (e.g., a halogen), forming a resonance-stabilized Meisenheimer complex. The negative charge is delocalized by the electron-withdrawing nitro group. Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring.
Caption: Generalized mechanism of the SNAr reaction for the formation of 2-(2-Fluoro-3-nitrophenyl)acetonitrile.
Key factors influencing the reaction kinetics include:
-
Leaving Group: The nature of the leaving group (X) on the benzene ring affects the rate of the second step (elimination). While fluoride is a poor leaving group in SN2 reactions, in SNAr reactions, its high electronegativity makes the ipso-carbon more electrophilic, often leading to a faster rate of initial attack, which is typically the rate-determining step[1].
-
Catalyst: Transition metal catalysts like palladium and nickel can significantly accelerate the reaction by facilitating the coupling of the cyanide source with the aryl halide[2].
-
Cyanide Source: The choice of cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆], NaCN) impacts both the reactivity and the safety of the procedure[3].
-
Solvent: Polar aprotic solvents like DMF, DMAc, and DMSO are generally preferred as they can solvate the metal-cyanide complex and the Meisenheimer intermediate[4].
Comparative Analysis of Synthetic Routes
This section details three distinct approaches for the synthesis of 2-(2-Fluoro-3-nitrophenyl)acetonitrile, providing experimental protocols and a comparative analysis of their performance. The starting material for these protocols is 2-fluoro-3-nitrotoluene, which can be synthesized via the nitration of o-fluorotoluene[5]. The 2-fluoro-3-nitrotoluene is then halogenated at the benzylic position to provide a suitable leaving group for substitution by cyanide.
Method 1: Palladium-Catalyzed Cyanation
Palladium-catalyzed cyanation is a widely used and versatile method for the synthesis of aryl nitriles. These reactions often exhibit high yields and good functional group tolerance.
Experimental Protocol:
-
Preparation of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene: To a solution of 2-fluoro-3-nitrotoluene (1.0 eq) in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as benzoyl peroxide (0.05 eq). Reflux the mixture under irradiation with a UV lamp until the starting material is consumed (monitored by TLC). Cool the reaction mixture, filter off the succinimide, and remove the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification.
-
Cyanation: To a solution of 1-(bromomethyl)-2-fluoro-3-nitrobenzene (1.0 eq) in anhydrous DMF, add zinc cyanide (Zn(CN)₂) (0.6 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (0.04 eq) under an inert atmosphere. Heat the reaction mixture to 80-100°C and stir for 4-8 hours, monitoring the reaction by TLC. After completion, cool the reaction, pour it into water, and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Caption: Workflow for Palladium-Catalyzed Synthesis.
Method 2: Nickel-Catalyzed Cyanation
Nickel catalysts have emerged as a more cost-effective alternative to palladium for cross-coupling reactions. They can offer comparable or even superior reactivity in certain cases.
Experimental Protocol:
-
Preparation of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene: Follow the same procedure as in Method 1.
-
Cyanation: In a glovebox, to a solution of 1-(bromomethyl)-2-fluoro-3-nitrobenzene (1.0 eq) in anhydrous DMAc, add potassium cyanide (KCN) (1.2 eq) and nickel(II) bromide (NiBr₂) (0.1 eq) with a suitable ligand such as 1,10-phenanthroline (0.1 eq). Seal the reaction vessel and heat to 100-120°C for 6-12 hours. Monitor the reaction progress by GC-MS. After completion, cool the reaction mixture, dilute with toluene, and filter through a pad of celite. The filtrate is washed with aqueous sodium bicarbonate and brine, dried over magnesium sulfate, and concentrated. The product is purified by column chromatography.
Caption: Workflow for Nickel-Catalyzed Synthesis.
Method 3: Traditional Nucleophilic Substitution (Non-Catalyzed)
This method relies on the inherent reactivity of the substrate with a cyanide source, without the use of a transition metal catalyst. This approach often requires harsher reaction conditions.
Experimental Protocol:
-
Preparation of 1-(Bromomethyl)-2-fluoro-3-nitrobenzene: Follow the same procedure as in Method 1.
-
Cyanation: To a solution of 1-(bromomethyl)-2-fluoro-3-nitrobenzene (1.0 eq) in DMSO, add sodium cyanide (NaCN) (1.5 eq). Heat the reaction mixture to 130-150°C for 12-24 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture, pour it into a large volume of ice-water, and stir until a precipitate forms. Filter the solid, wash with water, and dry. The crude product can be purified by recrystallization or column chromatography.
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Navigating the Predictive Landscape: An In Silico Comparative Guide to the Bioactivity of 2-(2-Fluoro-3-nitrophenyl)acetonitrile Derivatives
For Immediate Release
In the intricate world of drug discovery, the ability to predict the biological activity of novel compounds is a cornerstone of efficient and cost-effective research. This guide offers a deep dive into the in silico prediction of the biological activity of 2-(2-Fluoro-3-nitrophenyl)acetonitrile derivatives, a class of compounds with significant therapeutic potential. By leveraging a suite of computational tools, researchers can navigate the complexities of molecular interactions and forecast the efficacy and safety of these molecules before they are ever synthesized in a lab. This comparative analysis is designed for researchers, scientists, and drug development professionals, providing both a theoretical framework and practical, data-driven insights into the application of predictive modeling.
The nitrile group, a key feature of this chemical series, is a versatile pharmacophore found in over 30 FDA-approved drugs.[1][2] Its unique physicochemical properties, including its small size and ability to act as a hydrogen bond acceptor, often lead to enhanced binding affinity and improved pharmacokinetic profiles.[1][3][4][5] The presence of fluoro and nitro groups on the phenyl ring further modulates the electronic and steric properties of these derivatives, making in silico prediction a vital tool for understanding their structure-activity relationships (SAR).[6][7][8]
A Multi-Faceted Approach to In Silico Prediction
A robust in silico evaluation does not rely on a single method but rather a consensus of predictions from various computational techniques. This guide will compare and contrast the following key methodologies:
-
Quantitative Structure-Activity Relationship (QSAR) Modeling: This approach establishes a mathematical relationship between the chemical structure of a compound and its biological activity.[9][10]
-
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a specific protein target, providing insights into binding affinity and interaction patterns.[11][12][13][14]
-
Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features necessary for biological activity.[15][16][17][18]
-
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction: This crucial step forecasts the pharmacokinetic and toxicological properties of a compound.[19][20][21]
Comparative Analysis of Predictive Models
The following table provides a comparative overview of the strengths and limitations of each in silico method when applied to the 2-(2-Fluoro-3-nitrophenyl)acetonitrile scaffold.
| In Silico Method | Predictive Strength for 2-(2-Fluoro-3-nitrophenyl)acetonitrile Derivatives | Key Considerations and Potential Pitfalls | Recommended Software/Tools |
| QSAR Modeling | - High-throughput screening of large virtual libraries.- Identification of key molecular descriptors influencing activity.[22] | - Dependent on the quality and diversity of the training set.- May not be accurate for compounds outside the model's applicability domain.[23] | DRAGON, PaDEL-Descriptor, R-based packages (e.g., caret, randomForest)[23][24] |
| Molecular Docking | - Elucidation of binding modes within a target's active site.- Ranking of compounds based on predicted binding affinity. | - Scoring functions can be inaccurate.- Protein flexibility is often not fully accounted for. | AutoDock, AutoDock Vina, PyRx, MZ DOCK[14][18] |
| Pharmacophore Modeling | - Identification of novel scaffolds with similar activity.- Can be used for virtual screening even without a known receptor structure.[16] | - Can be biased by the conformations of the input ligands.- May not capture all important interactions.[15] | LigandScout, MOE, Discovery Studio |
| ADMET Prediction | - Early identification of potential liabilities (e.g., toxicity, poor bioavailability).- Guides lead optimization efforts.[16] | - Predictions are often qualitative or semi-quantitative.- In vivo correlation can be challenging. | admetSAR, SwissADME, ProTox-II[19][20] |
Experimental Protocols: A Step-by-Step Guide
To ensure scientific rigor, the following sections provide detailed protocols for the key in silico experiments discussed.
Quantitative Structure-Activity Relationship (QSAR) Modeling Workflow
A typical QSAR study involves a series of sequential steps to build a predictive model.[25]
Caption: The sequential steps of a QSAR modeling study.
Protocol:
-
Dataset Preparation: Compile a dataset of 2-(2-Fluoro-3-nitrophenyl)acetonitrile derivatives with experimentally determined biological activity (e.g., IC50 values). Ensure data quality and consistency.
-
Molecular Descriptor Calculation: Using software like DRAGON or PaDEL-Descriptor, calculate a wide range of 2D and 3D molecular descriptors for each compound.
-
Data Splitting: Divide the dataset into a training set (typically 70-80%) for model development and a test set for external validation.
-
Model Development: Employ various statistical methods such as Multiple Linear Regression (MLR), Support Vector Machines (SVM), or Random Forest (RF) to build the QSAR model.[9][24]
-
Model Validation: Rigorously validate the model using internal (e.g., cross-validation) and external validation techniques to assess its predictive power and robustness.
-
Prediction: Utilize the validated QSAR model to predict the biological activity of new, untested 2-(2-Fluoro-3-nitrophenyl)acetonitrile derivatives.
Molecular Docking Workflow
Molecular docking simulations are instrumental in understanding the binding interactions between a ligand and its target protein.[25]
Caption: A typical molecular docking experimental workflow.
Protocol:
-
Protein and Ligand Preparation: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges. Prepare the 3D structures of the 2-(2-Fluoro-3-nitrophenyl)acetonitrile derivatives.
-
Active Site Definition: Identify the binding site of the protein and define a grid box that encompasses this region.
-
Docking Simulation: Perform the docking calculations using software like AutoDock Vina. This involves exploring various conformations and orientations of the ligand within the active site.
-
Results Analysis: Analyze the docking results to identify the most favorable binding poses based on the calculated binding energies. Visualize the protein-ligand interactions to understand the key binding determinants.
Pharmacophore Modeling Workflow
Pharmacophore modeling helps in identifying the crucial chemical features for biological activity.
Caption: The workflow for generating and validating a pharmacophore model.
Protocol:
-
Feature Identification: Based on a set of active 2-(2-Fluoro-3-nitrophenyl)acetonitrile derivatives (ligand-based) or a protein-ligand complex (structure-based), identify common pharmacophoric features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings.[17]
-
Model Generation: Generate a 3D pharmacophore model that represents the spatial arrangement of these identified features.
-
Model Validation: Validate the pharmacophore model by screening a database containing known active and inactive compounds (decoys). A good model should be able to distinguish between actives and inactives.[18]
-
Virtual Screening: Use the validated pharmacophore model as a 3D query to search large chemical databases for novel compounds that match the pharmacophoric features.
ADMET Prediction: A Critical Checkpoint
Early assessment of ADMET properties is crucial to avoid late-stage failures in drug development.[21] Various online platforms and software can predict a range of ADMET properties.
Illustrative ADMET Profile for a Hypothetical 2-(2-Fluoro-3-nitrophenyl)acetonitrile Derivative:
| ADMET Property | Predicted Value/Classification | Interpretation |
| Absorption | ||
| Human Intestinal Absorption (HIA) | High | Likely to be well-absorbed from the gut. |
| Caco-2 Permeability | High | Indicates good intestinal permeability. |
| Distribution | ||
| Blood-Brain Barrier (BBB) Permeability | Low | Unlikely to cross the BBB, potentially reducing CNS side effects. |
| Plasma Protein Binding | High | May have a longer duration of action. |
| Metabolism | ||
| CYP450 2D6 Inhibition | Non-inhibitor | Low risk of drug-drug interactions involving this enzyme. |
| Excretion | ||
| Renal Organic Cation Transporter | Substrate | May be actively secreted by the kidneys. |
| Toxicity | ||
| AMES Mutagenicity | Non-mutagenic | Low likelihood of causing DNA mutations. |
| hERG Inhibition | Low risk | Reduced potential for cardiotoxicity. |
Conclusion: A Roadmap for Rational Drug Design
The in silico prediction of biological activity provides a powerful and indispensable toolkit for modern drug discovery. For 2-(2-Fluoro-3-nitrophenyl)acetonitrile derivatives, a combined approach utilizing QSAR, molecular docking, pharmacophore modeling, and ADMET prediction offers a comprehensive strategy for identifying promising drug candidates. By carefully selecting and validating these computational models, researchers can significantly accelerate the design-synthesize-test cycle, ultimately leading to the development of safer and more effective therapeutics. This guide serves as a starting point, and it is the synergy of these predictive methods with empirical testing that will unlock the full therapeutic potential of this promising class of compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
